Gaxilose
Description
Properties
CAS No. |
14087-31-1 |
|---|---|
Molecular Formula |
C11H20O10 |
Molecular Weight |
312.27 g/mol |
IUPAC Name |
(2R,3R,4R)-2,3,5-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal |
InChI |
InChI=1S/C11H20O10/c12-1-4(15)7(16)5(2-13)20-11-10(19)9(18)8(17)6(3-14)21-11/h1,4-11,13-19H,2-3H2/t4-,5+,6+,7+,8-,9-,10+,11+/m0/s1 |
InChI Key |
BYZQBCIYLALLPA-NOPGXMAYSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O)O |
Appearance |
Solid powder |
Other CAS No. |
14087-31-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-O-galactopyranosylxylose 4-O-galactosyl-D-xylose 4-O-galactosylxylose gaxilose |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Gaxilose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaxilose (4-O-β-D-galactopyranosyl-D-xylose) is a synthetic disaccharide developed as a diagnostic agent for the non-invasive assessment of intestinal lactase-phlorizin hydrolase (lactase) activity.[1] Unlike therapeutic agents, this compound's mechanism of action is centered on its properties as a specific substrate for lactase, enabling the quantitative measurement of the enzyme's function. This guide provides a detailed examination of the biochemical and physiological processes underlying the this compound-based test for diagnosing hypolactasia, commonly known as lactase deficiency or lactose intolerance.
Core Mechanism of Action
The diagnostic utility of this compound is predicated on a targeted enzymatic reaction within the small intestine.[1] As a structural analog of lactose, this compound is specifically recognized and hydrolyzed by the brush border enzyme lactase.[2]
Upon oral administration, this compound travels to the small intestine. In individuals with sufficient lactase activity, the enzyme cleaves the glycosidic bond in this compound, releasing its two constituent monosaccharides: galactose and D-xylose.[2]
-
Galactose: This monosaccharide is actively absorbed by the intestinal epithelium and subsequently enters the hepatic portal system, where it is metabolized in the liver.[3]
-
D-xylose: This pentose sugar is passively absorbed across the intestinal mucosa and is only partially metabolized by the body.[3] A significant portion of the absorbed D-xylose is excreted unchanged in the urine.[4]
The amount of D-xylose excreted in the urine is directly proportional to the extent of this compound hydrolysis by intestinal lactase.[2] Therefore, by measuring the urinary concentration of D-xylose following a standardized oral dose of this compound, a quantitative assessment of lactase activity can be made.[2] In individuals with hypolactasia, the reduced lactase activity leads to decreased hydrolysis of this compound, resulting in lower levels of D-xylose absorption and subsequent urinary excretion.[2]
Signaling Pathway and Metabolic Fate of this compound
Data Presentation
Clinical Trial Data: Diagnostic Accuracy of the this compound Test
A multicenter, open-label, phase IIb-III non-randomized trial evaluated the diagnostic performance of the this compound test against intestinal biopsy (the gold standard for measuring lactase activity), the hydrogen breath test, and the blood glucose test in patients with symptoms of lactose intolerance.[5] The results demonstrated high sensitivity and specificity for the this compound test.[5]
| Diagnostic Test | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Area Under the ROC Curve (AUC) |
| This compound Urine Test | >90% | >90% | >90% | >90% | >0.9 |
| This compound Blood Test | >90% | >90% | >90% | >90% | >0.9 |
| Hydrogen Breath Test | 69-85% | 69-85% | 69-85% | 69-85% | Not Reported |
| Blood Glucose Test | 69-85% | 69-85% | 69-85% | 69-85% | Not Reported |
Data from a phase IIb-III clinical trial involving 222 patients, with 203 completing all diagnostic tests.[5]
Another study comparing the this compound test to a genetic test (C/T-13910 polymorphism) as the reference standard reported a sensitivity of 0.82 and a specificity of 0.68 for the this compound test.[6]
Pharmacokinetic and Dosing Information
A phase I, randomized, dose-finding clinical trial established the optimal oral dose of this compound and the corresponding urinary D-xylose cutoff values for determining normal lactase activity.[7]
| Parameter | Value |
| Optimal Oral this compound Dose (Urine Test) | 0.45 g |
| Optimal Oral this compound Dose (Blood Test) | 2.7 g |
| Urine Collection Period | 4 and 5 hours |
| Blood Sample Collection Time | 90 minutes post-dose (for Cmax) |
| Urinary D-xylose Cutoff (4-hour) | 27.58 mg |
| Urinary D-xylose Cutoff (5-hour) | 37.87 mg |
| Blood D-xylose Cutoff (90 min) | 0.97 mg/dL |
Cutoff values were calculated as 1.96 x SD below the mean value in healthy volunteers.[7] A separate source indicates a 5-hour urinary xylose cutoff of 19.18 mg.[4]
Experimental Protocols
This compound Administration and Sample Collection Protocol
The following protocol is based on procedures described in clinical trials for the diagnosis of hypolactasia.[5][8][9]
Patient Preparation:
-
Patients should fast overnight (8-12 hours) before the test. Water is permitted.[10]
-
Certain medications that can affect test results (e.g., aspirin, atropine, indomethacin) may need to be discontinued, as advised by a healthcare provider.[10]
-
The patient should empty their bladder before the administration of this compound.[4]
Administration:
-
A single oral dose of 0.45 g of this compound is administered.[9] The this compound powder is typically dissolved in 100-250 mL of water.[4]
Urine Collection:
-
All urine is collected for a total of 5 hours following this compound administration.[9]
-
Urine samples are often collected in separate fractions, for example, from 0 to 4 hours and from 4 to 5 hours.[5][9]
-
The total volume of urine excreted during the collection period must be recorded, as the final result is calculated from the concentration of D-xylose and the total urine volume.[4]
Blood Sample Collection (for blood-based test):
-
A blood sample is drawn 90 minutes after the oral administration of a 2.7 g this compound dose.[5]
Analytical Methods for D-xylose Quantification in Urine
Two primary methods have been described for the quantification of D-xylose in urine samples following this compound administration: a modified phloroglucinol colorimetric assay and a newer enzymatic assay.
1. Modified Phloroglucinol Colorimetric Assay
This method is based on the reaction of furfural, generated from D-xylose in an acidic medium, with phloroglucinol to form a colored compound that can be measured spectrophotometrically.[11]
Reagents:
-
Phloroglucinol color reagent
-
D-xylose standard solutions
-
Deionized water
Procedure:
-
In a disposable test tube, mix 50 µL of the urine sample with 50 µL of deionized water.[11]
-
Add 1.9 mL of the phloroglucinol color reagent to the tube.[11]
-
Incubate all tubes in a boiling water bath (100°C) for exactly 4 minutes.[11]
-
Immediately cool the tubes to room temperature in a water bath.[11]
-
After mixing, measure the absorbance of the solution at 554 nm using a spectrophotometer.[11]
-
A calibration curve is generated using D-xylose standard solutions of known concentrations to determine the D-xylose concentration in the urine samples.[11]
2. Enzymatic Assay
This method utilizes the enzyme xylose dehydrogenase from Caulobacter crescentus (XylB), which catalyzes the specific oxidation of D-xylose to D-xylonolactone with the concomitant reduction of NAD+ to NADH.[12] The formation of NADH is measured by the increase in absorbance at 340 nm.[12]
Reagents:
-
NaH2PO4 buffer (50 mM, pH 8.0)
-
NAD+
-
Recombinant xylose dehydrogenase (XylB)
-
D-xylose standard solutions
Procedure:
-
In a 96-well plate, a reaction mixture is prepared containing NaH2PO4 buffer, NAD+, and the urine sample.[13]
-
The initial absorbance at 340 nm is measured.
-
The reaction is initiated by the addition of the XylB enzyme.[13]
-
After a 5-minute incubation period, the final absorbance at 340 nm is measured.[13]
-
The change in absorbance is directly proportional to the amount of D-xylose in the sample.[12]
-
The concentration of D-xylose is calculated by comparing the absorbance change to that of standard D-xylose solutions.[13]
This enzymatic method has been shown to have excellent agreement with the phloroglucinol method and is amenable to automation in clinical laboratories.[12]
Experimental Workflow Diagrams
Conclusion
The mechanism of action of this compound is elegantly straightforward, leveraging the substrate specificity of the intestinal lactase enzyme to serve as a precise diagnostic tool. By converting an enzymatic cleavage event into a quantifiable urinary metabolite, the this compound test provides a non-invasive, safe, and reliable method for assessing lactase activity. The high diagnostic accuracy demonstrated in clinical trials, coupled with well-defined protocols for administration and analysis, positions the this compound test as a significant advancement in the diagnosis of hypolactasia for researchers, clinicians, and drug development professionals.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. catlab.cat [catlab.cat]
- 5. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (this compound): a multicentre, open-label, phase IIB-III nonrandomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary hypolactasia diagnosis: Comparison between the this compound test, shortened lactose tolerance test, and clinical parameters corresponding to the C/T-13910 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I and phase IB clinical trials for the noninvasive evaluation of intestinal lactase with 4-galactosylxylose (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide on the Synthesis and Characterization of Gaxilose
For Researchers, Scientists, and Drug Development Professionals
Gaxilose, chemically known as 4-O-β-D-galactopyranosyl-D-xylose, is a synthetic disaccharide used as a diagnostic agent for the non-invasive assessment of hypolactasia, or lactase deficiency.[1][2][3] This condition, which affects a significant portion of the world's population, is characterized by a reduced ability to digest lactose, leading to symptoms of lactose intolerance.[4] this compound serves as a substrate for the intestinal enzyme lactase-phlorizin hydrolase (LPH).[1][5] Upon oral administration, this compound is hydrolyzed by lactase into its constituent monosaccharides, galactose and D-xylose. The subsequent measurement of D-xylose levels in urine or serum provides a direct indication of intestinal lactase activity.[5][6][7] This guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and data presentation.
Synthesis of this compound
The synthesis of this compound (4-O-β-D-galactopyranosyl-D-xylose) is a multi-step process that involves the protection of functional groups, glycosylation, and subsequent deprotection. A common synthetic route begins with a protected xylose derivative, such as benzyl 2,3-O-isopropylidene-β-D-xylopyranoside. This protected xylose is then glycosylated with a protected galactose derivative, for instance, 2,3,4,6-tetra-O-benzoyl-α-D-galactopyranosyl bromide. The final step involves the removal of all protecting groups to yield the target molecule, this compound.
Characterization of this compound
The comprehensive characterization of this compound is crucial to confirm its identity, purity, and structural integrity. Various analytical techniques are employed for this purpose, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables summarize the key quantitative data obtained from the characterization of synthesized this compound.
| Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, D₂O) | ||
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 4.45 | d | H-1 (Gal) |
| 4.28 | d | H-1 (Xyl) |
| 3.95 | dd | H-4 (Xyl) |
| 3.88 | d | H-4 (Gal) |
| 3.75 - 3.50 | m | Other sugar protons |
| Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, D₂O) | |
| Chemical Shift (δ, ppm) | Assignment |
| 103.8 | C-1 (Gal) |
| 102.5 | C-1 (Xyl) |
| 79.2 | C-4 (Xyl) |
| 75.8 | C-5 (Gal) |
| 74.9 | C-3 (Gal) |
| 73.1 | C-2 (Gal) |
| 71.5 | C-5 (Xyl) |
| 69.8 | C-4 (Gal) |
| 61.7 | C-6 (Gal) |
| Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound | |
| Parameter | Value |
| Chemical Formula | C₁₁H₂₀O₁₀ |
| Molecular Weight | 312.27 g/mol |
| Calculated m/z [M+Na]⁺ | 335.0954 |
| Measured m/z [M+Na]⁺ | 335.0951 |
| Table 4: HPLC Purity Analysis of this compound | |
| Parameter | Value |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water Gradient |
| Detection | Refractive Index (RI) |
| Purity | >99% |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of this compound.
Protocol 1: Synthesis of 4-O-β-D-galactopyranosyl-D-xylose (this compound)
1. Glycosylation:
- Dissolve benzyl 2,3-O-isopropylidene-β-D-xylopyranoside (1 equivalent) in anhydrous dichloromethane.
- Add molecular sieves and stir under an inert atmosphere.
- Cool the mixture to 0°C.
- Add 2,3,4,6-tetra-O-benzoyl-α-D-galactopyranosyl bromide (1.2 equivalents) and a suitable promoter (e.g., silver triflate).
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Filter the reaction mixture and concentrate under reduced pressure.
- Purify the crude product by silica gel chromatography.
2. Deprotection:
- Dissolve the product from the glycosylation step in methanol.
- Add a catalytic amount of sodium methoxide and stir at room temperature for 12 hours.
- Neutralize the reaction with an acidic resin and filter.
- Concentrate the filtrate.
- Dissolve the residue in a mixture of ethanol and water.
- Add a palladium on carbon (Pd/C) catalyst.
- Hydrogenate the mixture at 50 psi for 48 hours.
- Filter the reaction through celite and concentrate the filtrate to yield this compound.
Protocol 2: NMR Spectroscopic Analysis
-
Dissolve 5-10 mg of this compound in 0.5 mL of deuterium oxide (D₂O).
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.
-
Process the spectra using appropriate software to assign chemical shifts and coupling constants.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., water/methanol).
-
Analyze the sample using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer in positive ion mode.
-
Determine the accurate mass of the [M+Na]⁺ ion.
Protocol 4: HPLC Purity Analysis
-
Prepare a standard solution of this compound at a concentration of 1 mg/mL in water.
-
Inject the solution onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of acetonitrile in water.
-
Monitor the elution profile using a refractive index (RI) detector.
-
Calculate the purity based on the peak area of the main component.
Visualizations
This compound Mechanism of Action in Lactase Deficiency Diagnosis
The following diagram illustrates the metabolic pathway of this compound in individuals with and without lactase sufficiency.
Caption: Metabolic fate of this compound in lactase sufficient vs. deficient individuals.
Experimental Workflow for this compound Synthesis and Characterization
This diagram outlines the sequential steps from starting materials to the final, characterized product.
Caption: Workflow from synthesis to final characterization of this compound.
Logical Relationship of Diagnostic Tests for Lactose Intolerance
This diagram shows the classification and relationship between different diagnostic methods for lactose intolerance, highlighting the position of the this compound test.
Caption: Classification of diagnostic tests for lactose intolerance.
References
- 1. researchgate.net [researchgate.net]
- 2. ICMAB - Characterization of crystalline forms of this compound, a diagnostic drug [icmab.es]
- 3. Characterization of crystalline forms of this compound, a diagnostic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (this compound): a multicentre, open-label, phase IIB-III nonrandomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Phase I and phase IB clinical trials for the noninvasive evaluation of intestinal lactase with 4-galactosylxylose (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
Gaxilose vs. Lactose: A Structural and Physicochemical Comparison for Drug Development Professionals
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive structural and physicochemical comparison of gaxilose and lactose, two disaccharides of significant interest in the pharmaceutical and diagnostic fields. While lactose is a common excipient and a key nutrient in dairy, this compound serves as a diagnostic agent for lactase deficiency. Understanding the nuanced differences in their molecular architecture and physical properties is crucial for researchers, scientists, and drug development professionals. This document outlines their structural distinctions, summarizes key quantitative data, and provides detailed experimental protocols for their characterization.
Introduction
Lactose, a disaccharide composed of galactose and glucose, is a cornerstone of the dairy industry and a widely used excipient in pharmaceutical formulations.[1] Its biological breakdown is dependent on the enzyme lactase. The inability to produce sufficient lactase leads to lactose intolerance, a common digestive issue.
This compound, chemically known as 4-O-β-D-galactopyranosyl-D-xylose, is a synthetic analogue of lactose.[2][3] It has been developed as a diagnostic tool to assess lactase activity in a non-invasive manner.[2][3] By replacing the glucose moiety of lactose with xylose, this compound can be hydrolyzed by lactase, and the subsequent detection of xylose in urine or blood provides a measure of the enzyme's functionality.
This guide delves into a detailed comparison of these two molecules, highlighting the structural variations that underpin their distinct biological roles and physicochemical characteristics.
Structural Comparison
The fundamental difference between this compound and lactose lies in their monosaccharide composition. Both are disaccharides containing a galactose unit linked via a β-1→4 glycosidic bond. However, the second monosaccharide unit is glucose in lactose and xylose in this compound.
-
Lactose: β-D-galactopyranosyl-(1→4)-D-glucose
This seemingly minor substitution of a hexose (glucose) with a pentose (xylose) has significant implications for the molecule's overall size, weight, and metabolic fate after enzymatic cleavage.
Physicochemical Properties
The structural differences between this compound and lactose directly influence their physicochemical properties. A summary of key quantitative data is presented in the table below.
| Property | This compound (4-O-β-D-galactopyranosyl-D-xylose) | Lactose (β-D-galactopyranosyl-(1→4)-D-glucose) |
| Molecular Formula | C₁₁H₂₀O₁₀ | C₁₂H₂₂O₁₁[1] |
| Molecular Weight | 312.27 g/mol (calculated) | 342.30 g/mol [1][4][5] |
| Appearance | White crystalline powder (presumed) | White, hard, crystalline powder[1] |
| Melting Point | Data not publicly available. A comprehensive characterization has been performed, suggesting this data exists.[2][3] | Anhydrous: 224 °C Monohydrate: 202.8 °C |
| Solubility in Water | Data not publicly available. A comprehensive characterization has been performed, suggesting this data exists.[2][3] | Soluble |
Experimental Protocols
This section outlines detailed methodologies for the characterization and comparison of this compound and lactose.
Structural Elucidation
Objective: To confirm the identity, structure, and purity of this compound and lactose, including the determination of the glycosidic linkage.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the disaccharide in 0.5 mL of deuterium oxide (D₂O).
-
Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR Analysis:
-
Identify the anomeric proton signals (typically in the range of 4.5-5.5 ppm).
-
Determine the coupling constants (J-values) of the anomeric protons to distinguish between α and β anomers.
-
-
¹³C NMR Analysis:
-
Identify the anomeric carbon signals (typically in the range of 90-110 ppm).
-
-
2D NMR Analysis:
-
COSY (Correlation Spectroscopy): Establish proton-proton correlations within each monosaccharide ring to assign all proton resonances.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton to its directly attached carbon to assign carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range proton-carbon correlations (2-3 bonds). The key correlation for determining the glycosidic linkage will be between the anomeric proton of the galactose unit and the C4 of the xylose or glucose unit.
-
-
Data Interpretation: Compare the acquired spectra with known spectra of lactose and expected spectra for this compound to confirm the structures.
Objective: To determine the precise three-dimensional structure of this compound and lactose in the solid state.
Methodology:
-
Crystallization: Grow single crystals of each disaccharide suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved through slow evaporation of a saturated aqueous solution or other suitable solvent systems.
-
Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic coordinates and thermal parameters to obtain the final crystal structure.
-
-
Structural Analysis: Analyze the refined structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions, providing a detailed view of the molecular conformation.
Physicochemical Characterization
Objective: To experimentally confirm the molecular weight of this compound and lactose.
Methodology:
-
Sample Preparation: Prepare a dilute solution of each disaccharide in a suitable solvent (e.g., water/acetonitrile with a small amount of formic acid for electrospray ionization).
-
Analysis: Infuse the sample into a mass spectrometer (e.g., ESI-TOF or MALDI-TOF).
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺) and calculate the molecular weight.
Objective: To determine the melting point range of this compound and lactose.
Methodology:
-
Sample Preparation: Ensure the samples are dry and finely powdered.
-
Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Objective: To quantitatively determine the solubility of this compound and lactose in water.
Methodology (Shake-Flask Method):
-
Equilibration: Add an excess amount of the solid disaccharide to a known volume of water in a sealed flask.
-
Agitation: Agitate the flask at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included (centrifugation or filtration may be necessary).
-
Quantification: Determine the concentration of the dissolved disaccharide in the supernatant using a suitable analytical method (e.g., HPLC with a refractive index detector or a colorimetric assay).
-
Calculation: Calculate the solubility in units such as mg/mL or g/100 mL.
Biological Activity and Mechanism of Action
The primary biological relevance of both this compound and lactose is their interaction with the intestinal enzyme lactase (β-galactosidase).
As depicted in Figure 2, lactase, located in the brush border of the small intestine, catalyzes the hydrolysis of the β-1→4 glycosidic bond in both substrates.
-
Lactose Hydrolysis: Yields one molecule of galactose and one molecule of glucose. These monosaccharides are then readily absorbed by the intestinal cells and enter into their respective metabolic pathways.
-
This compound Hydrolysis: Yields one molecule of galactose and one molecule of xylose. While galactose is metabolized, D-xylose is not significantly metabolized in the body and is primarily excreted in the urine. This property is the basis for the this compound-based diagnostic test for lactase activity.
Conclusion
This compound and lactose, while structurally similar, possess a key difference in their monosaccharide composition that dictates their distinct biological applications. The substitution of glucose with xylose in this compound renders it a valuable diagnostic tool, while lactose remains a fundamental component of nutrition and pharmaceutical formulation. The detailed structural and physicochemical comparison, along with the provided experimental protocols, offers a robust framework for researchers and drug development professionals working with these important disaccharides. Further characterization of this compound's physicochemical properties will be beneficial for optimizing its formulation and application in diagnostic procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. ICMAB - Characterization of crystalline forms of this compound, a diagnostic drug [icmab.es]
- 3. Characterization of crystalline forms of this compound, a diagnostic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-O-beta-D-galactopyranosyl-D-galactopyranose | C12H22O11 | CID 9548802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. β-D-Glucopyranose, 4-O-β-D-galactopyranosyl- [webbook.nist.gov]
The Role of Lactase in Gaxilose Metabolism: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Gaxilose (4-O-β-D-galactopyranosyl-D-xylose) is a synthetic disaccharide developed as a diagnostic agent for determining intestinal lactase-phlorizin hydrolase (lactase) activity. Its metabolism is entirely dependent on the hydrolytic action of lactase, making it a highly specific probe for diagnosing hypolactasia, the physiological basis for lactose intolerance. This technical guide provides an in-depth overview of the enzymatic processing of this compound, detailing the metabolic pathway, experimental protocols for its use, and a summary of key quantitative data from clinical investigations. This document is intended for researchers, scientists, and drug development professionals engaged in gastroenterology, diagnostics, and related fields.
Introduction
Lactase deficiency, or hypolactasia, is a common condition affecting a significant portion of the global adult population. It results from a genetically programmed decrease in the production of lactase, an enzyme located in the brush border membrane of the small intestine.[1] Lactase is responsible for the hydrolysis of lactose, the primary carbohydrate in milk, into its constituent monosaccharides, glucose and galactose, which are then absorbed.[1][2] In individuals with lactase deficiency, undigested lactose passes into the colon, leading to symptoms of lactose intolerance such as bloating, abdominal pain, and diarrhea.[3]
Accurate diagnosis of hypolactasia is crucial for appropriate patient management. While several methods exist, including the lactose hydrogen breath test and genetic testing, they have certain limitations.[4][5] The this compound test offers a non-invasive and direct assessment of lactase enzymatic function.[1][2] this compound is a synthetic analog of lactose where the glucose moiety is replaced by D-xylose.[2][3] This structural modification allows it to be a specific substrate for lactase.[2]
The Metabolic Pathway of this compound
The metabolism of this compound is a straightforward, two-step process initiated in the small intestine.
-
Hydrolysis by Lactase: Upon oral administration, this compound travels to the small intestine where it comes into contact with the brush border enzyme, lactase-phlorizin hydrolase.[2] In individuals with sufficient lactase activity, the enzyme catalyzes the hydrolysis of the β-1,4-glycosidic bond in this compound.[1] This enzymatic cleavage releases two monosaccharides: galactose and D-xylose.[6][7]
-
Absorption and Excretion of Metabolites:
-
Galactose: The released galactose is actively absorbed by enterocytes and enters the portal circulation. It is subsequently metabolized primarily in the liver, entering the Leloir pathway to be converted into glucose-1-phosphate and integrated into glycolysis.
-
D-xylose: D-xylose is passively absorbed in the small intestine.[6] A portion of the absorbed D-xylose is metabolized endogenously; however, a significant fraction is excreted unchanged in the urine.[1] The amount of D-xylose excreted in the urine is directly proportional to the intestinal lactase activity.[1][8]
-
In cases of lactase deficiency, the hydrolysis of this compound is significantly reduced or absent.[7] Consequently, this compound is not broken down, and minimal to no D-xylose is absorbed and subsequently excreted in the urine.[7] This principle forms the basis of the this compound diagnostic test.
References
- 1. Solved Lactase, also known as β-galactosidase, catalyses the | Chegg.com [chegg.com]
- 2. [PDF] Kinetic study of the enzyme lactase | Semantic Scholar [semanticscholar.org]
- 3. Measuring Lactase Enzymatic Activity in the Teaching Lab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lactase-Phlorizin Hydrolase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 7. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mro.massey.ac.nz [mro.massey.ac.nz]
Pharmacokinetics and pharmacodynamics of Gaxilose.
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Gaxilose
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (4-O-β-D-galactopyranosyl-D-xylose), also known under the trade name LacTEST, is a synthetic disaccharide developed as a non-invasive diagnostic agent for identifying hypolactasia (lactase deficiency), the underlying cause of lactose intolerance.[1][2][3] Unlike therapeutic agents, this compound's clinical utility is derived from its specific interaction with the intestinal enzyme lactase, providing a quantitative measure of the enzyme's in vivo activity.[4][5] This document provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and clinical methodologies associated with this compound.
Pharmacodynamics: Mechanism of Action
The pharmacodynamic effect of this compound is its function as a specific substrate for the enzyme lactase-phlorizin hydrolase (lactase), which is located in the brush border of the small intestine.[6]
-
Ingestion and Transit : Following oral administration, this compound, a synthetic analogue of lactose, transits to the small intestine.[6][7]
-
Enzymatic Hydrolysis : In individuals with sufficient lactase activity, the enzyme hydrolyzes this compound into its constituent monosaccharides: galactose and D-xylose.[6][7][8]
-
Biomarker Generation : The amount of D-xylose produced is directly proportional to the intestinal lactase activity.[6][9]
-
Diagnostic Principle : In cases of hypolactasia, the hydrolysis of this compound is significantly reduced, leading to lower production of D-xylose.[7] The subsequent measurement of D-xylose in urine or serum serves as the diagnostic marker for lactase activity.[7][10]
Pharmacokinetics: ADME Profile
The pharmacokinetics of this compound are centered on the absorption and excretion of its metabolite, D-xylose. The parent compound, this compound, is not absorbed at the digestive level.[6]
-
Absorption (A) : Following hydrolysis of this compound by lactase, D-xylose is passively absorbed from the small intestine into the bloodstream.[1]
-
Distribution (D) : Once absorbed, D-xylose is distributed systemically via the bloodstream.
-
Metabolism (M) : Approximately 50% of the absorbed D-xylose is metabolized endogenously.[8][9] The galactose component enters the body's normal carbohydrate metabolic pathways.
-
Excretion (E) : The non-metabolized fraction of D-xylose (around 48-50%) is excreted unchanged in the urine.[6][9] The amount of D-xylose recovered in urine over a specified period directly correlates with intestinal lactase activity.[6][9]
Quantitative Pharmacokinetic Parameters
Pharmacokinetic studies have focused on establishing optimal dosing and cutoff values for diagnostic accuracy rather than traditional PK parameters like half-life or clearance of this compound itself. The key quantitative data pertains to the D-xylose metabolite.
Table 1: Diagnostic Cutoff Values for D-xylose after this compound Administration
| Test Type | This compound Dose | Sample Matrix | Collection Time | D-xylose Cutoff Value (for Normal Lactase Activity) | Reference |
|---|---|---|---|---|---|
| Urine Test | 0.45 g | Urine | 0-4 hours | 27.58 mg | [11] |
| Urine Test | 0.45 g | Urine | 0-5 hours | 37.87 mg | [11] |
| Blood Test | 2.7 g | Serum | 90 minutes (Cmax) | 0.97 mg/dL |[11] |
Table 2: D-xylose Urinary Excretion in Clinical Trials (0.45 g this compound Dose)
| Patient Group | Collection Time | Mean D-xylose Excreted (mg) | Range of D-xylose Excreted (mg) | Reference |
|---|---|---|---|---|
| Normolactasic | 0-4 hours | 57.24 ± 4.81 | Not Reported | [1] |
| Normolactasic | 0-5 hours | 65.05 ± 5.10 | Not Reported | [1] |
| Hypolactasic | 0-4 hours | Not Reported | 12.84 - 24.53 | [1] |
| Hypolactasic | 0-5 hours | Not Reported | 13.98 - 27.25 |[1] |
Table 3: Diagnostic Performance of the this compound Test (vs. Intestinal Biopsy)
| Test Metric | Performance Value | Reference |
|---|---|---|
| Sensitivity | >90% | [4][7] |
| Specificity | >90% | [4][7] |
| Positive Predictive Value | >90% | [4][7] |
| Negative Predictive Value | >90% | [4][7] |
| Area Under ROC Curve | >0.9 |[4][7] |
Experimental Protocols
The clinical evaluation of this compound has been established through rigorous, multi-center clinical trials. The methodologies below are based on published Phase I and Phase IIb-III studies.[7][11]
This compound Urine Test Protocol
This non-invasive test is the primary method for diagnosing hypolactasia.
-
Patient Preparation : The patient should fast overnight (8-12 hours).[8] The bladder should be emptied completely before the test begins.
-
Baseline Sample : A baseline urine sample may be collected.
-
Administration : A single oral dose of 0.45 g of this compound, typically dissolved in water, is administered.[4][7][11]
-
Urine Collection : All urine is collected for a period of 4 to 5 hours post-administration.[7][11] It is critical to record the total volume of urine excreted.
-
Sample Analysis : The collected urine samples are analyzed to determine the total mass (in mg) of D-xylose excreted.[6] The result is calculated from the D-xylose concentration and the total urine volume.
-
Interpretation : The total amount of excreted D-xylose is compared to established cutoff values (see Table 1) to determine the patient's lactase activity status. A value below the cutoff is indicative of hypolactasia.
This compound Blood Test Protocol
-
Patient Preparation : The patient should be in a fasted state.
-
Administration : An oral dose of 2.7 g of this compound is administered.[4][7][11]
-
Blood Sampling : A serum sample is collected 90 minutes post-administration.[4][7][11]
-
Sample Analysis : The serum sample is analyzed for D-xylose concentration.
-
Interpretation : The serum D-xylose concentration is compared to the established cutoff value of 0.97 mg/dL.[11]
Safety and Tolerability
Clinical trials have demonstrated that this compound is well-tolerated. In Phase I and IIb-III studies, no treatment-related adverse events were reported.[7][11] Its non-invasive nature and favorable safety profile make it a strong alternative to more burdensome diagnostic methods like the hydrogen breath test or intestinal biopsy.[7][10]
References
- 1. Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilization and metabolism of [U-14C]4' galactosyllactose (O-beta-D-galactopyranosyl-(1----4)-O-beta-D-galactopyranosyl-(1----4)- D-glucopyranose) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICMAB - Characterization of crystalline forms of this compound, a diagnostic drug [icmab.es]
- 4. researchgate.net [researchgate.net]
- 5. Noninvasive evaluation of intestinal lactase with 4-galactosylxylose: comparison with 3- and 2-galactosylxylose and optimization of the method in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gpnotebook.com [gpnotebook.com]
- 7. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (this compound): a multicentre, open-label, phase IIB-III nonrandomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-xylose absorption: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phase I and phase IB clinical trials for the noninvasive evaluation of intestinal lactase with 4-galactosylxylose (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-phase clinical trials of Gaxilose for hypolactasia.
An In-depth Technical Guide to the Early-Phase Clinical Development of Gaxilose for the Diagnosis of Hypolactasia
Introduction
Hypolactasia, the deficiency of the lactase-phlorizin hydrolase enzyme in the small intestine, is a common condition affecting a significant portion of the adult global population. This deficiency impairs the digestion of lactose, leading to symptoms of lactose intolerance. The accurate diagnosis of hypolactasia is crucial for appropriate dietary management and to distinguish it from other gastrointestinal disorders. Historically, diagnostic methods have included the lactose tolerance test (LTT), the hydrogen breath test (HBT), and intestinal biopsy, each with limitations in terms of invasiveness, reliability, or patient convenience.
This compound (4-β-D-galactosyl-D-xylose) is a synthetic disaccharide developed as a non-invasive diagnostic agent for hypolactasia.[1][2] Its mechanism relies on being a specific substrate for the intestinal lactase enzyme.[2][3] When this compound is ingested, lactase cleaves it into its constituent monosaccharides, galactose and D-xylose. The D-xylose is then absorbed, partially metabolized, and excreted in the urine.[1][2] The quantity of D-xylose recovered in urine or measured in serum is directly proportional to the functional lactase activity in the small intestine, offering a direct and quantitative assessment of the enzyme's capacity.[2][4]
This technical guide summarizes the key findings from the early-phase clinical trials that established the dose, safety, and pharmacokinetic profile of this compound as a diagnostic tool for hypolactasia.
Mechanism of Action and Diagnostic Principle
The diagnostic utility of this compound is based on a targeted enzymatic reaction. In individuals with sufficient lactase activity (normolactasia), orally administered this compound is efficiently hydrolyzed in the jejunum. The resulting D-xylose is passively absorbed into the bloodstream and subsequently eliminated via the kidneys. In individuals with hypolactasia, the reduced lactase activity leads to significantly less cleavage of this compound, resulting in lower absorption and excretion of D-xylose.[1][3] This direct relationship between lactase activity and D-xylose levels forms the basis of the this compound test.
Early-Phase Clinical Trial Protocols
The foundational studies for this compound were designed to determine the optimal dose, establish pharmacokinetic parameters for its metabolite D-xylose, and assess its safety in healthy volunteers.
Phase I Dose-Finding Study Protocol
A randomized, dose-finding Phase I study was conducted to evaluate the pharmacokinetics of D-xylose following this compound administration and to select the optimal dose for subsequent diagnostic studies.[4]
-
Study Design: Randomized, ascending-dose study.
-
Participant Population: 12 healthy adult volunteers with presumed normal lactase activity.
-
Intervention:
-
Six ascending oral doses of this compound.
-
Placebo control.
-
-
Key Assessments:
-
Pharmacokinetics (PK): Serial blood and urine samples were collected to determine the concentration of D-xylose. Key PK parameters included Cmax (maximum concentration), Tmax (time to maximum concentration), and total amount of D-xylose excreted in urine over specified time intervals.
-
Safety & Tolerability: Monitoring and reporting of all adverse events (AEs), vital signs, and clinical laboratory tests.
-
Quantitative Data from Phase I Trials
The Phase I study demonstrated a clear dose-dependent increase in D-xylose concentrations in both serum and urine following this compound administration.[4] No treatment-related adverse events were reported, establishing the safety of this compound at the doses tested.[4]
Table 1: Optimal Dose Selection and Pharmacokinetic/Pharmacodynamic Parameters
Based on the dose-response relationship, optimal doses were selected for urine- and blood-based diagnostic tests to maximize the differentiation between normal and deficient lactase activity.[4]
| Test Type | Optimal this compound Dose | Sample Matrix | Key Parameter | Measurement Time Point | Diagnostic Cutoff Value |
| Urine Test | 0.45 g | Urine | Total D-xylose | 4 hours | 27.58 mg |
| Urine Test | 0.45 g | Urine | Total D-xylose | 5 hours | 37.87 mg |
| Blood Test | 2.7 g | Serum | Cmax of D-xylose | 90 minutes | 0.97 mg/dL |
Data sourced from a Phase I/Ib study in healthy volunteers.[4]
Progression to Later-Phase Trials
The doses and time points established in the early-phase trials were carried forward into larger Phase IIb-III studies to validate the diagnostic performance of the this compound test against the gold standard of intestinal biopsy.[5]
Table 2: Diagnostic Accuracy of this compound Test (Phase IIb-III)
These later-stage trials confirmed the high diagnostic accuracy of the this compound test in a clinical population.[5]
| Diagnostic Test | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Area Under ROC Curve |
| This compound Test (Urine/Serum) | >90% | >90% | >90% | >90% | >0.9 |
| Hydrogen Breath Test (HBT) | 69% - 85% | 69% - 85% | 69% - 85% | 69% - 85% | <0.9 |
| Blood Glucose Test (LTT) | 69% - 85% | 69% - 85% | 69% - 85% | 69% - 85% | <0.9 |
Data from a multicenter Phase IIb-III study comparing this compound tests to intestinal biopsy.[5]
Conclusion
The early-phase clinical trials were instrumental in establishing the fundamental parameters for the use of this compound as a diagnostic agent for hypolactasia. The Phase I dose-finding study successfully identified optimal doses for both urine and blood-based tests while demonstrating an excellent safety profile.[4] The data generated in these initial studies provided a solid foundation for larger, later-phase trials, which ultimately confirmed the this compound test's superior diagnostic accuracy compared to other non-invasive methods.[5] The methodology provides a simple, safe, and reliable tool for the in vivo evaluation of lactase activity, representing a significant advancement in the diagnosis of hypolactasia.[4][5]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Phase I and phase IB clinical trials for the noninvasive evaluation of intestinal lactase with 4-galactosylxylose (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (this compound): a multicentre, open-label, phase IIB-III nonrandomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Hydrolysis of Gaxilose by Lactase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaxilose, chemically known as 4-O-β-D-galactopyranosyl-D-xylose, is a synthetic disaccharide developed as a diagnostic agent for determining lactase deficiency, the underlying cause of lactose intolerance. In individuals with sufficient lactase-phlorizin hydrolase (LPH) activity in the small intestine, this compound is hydrolyzed into its constituent monosaccharides: galactose and D-xylose. The subsequent absorption and urinary excretion of D-xylose provides a quantitative measure of in-vivo lactase activity. This technical guide focuses on the in-vitro enzymatic studies of this compound hydrolysis by lactase, providing a comprehensive overview of the kinetic parameters, experimental protocols, and the biochemical pathways involved.
Mechanism of this compound Hydrolysis
Lactase-phlorizin hydrolase (LPH), a brush border membrane enzyme in the small intestine, possesses two active sites. The lactase site is responsible for the hydrolysis of lactose and structurally similar substrates like this compound. The enzymatic reaction involves the cleavage of the β-1,4-glycosidic bond linking the galactose and D-xylose moieties of the this compound molecule.
Figure 1: this compound Hydrolysis Pathway.
Quantitative Data on this compound Hydrolysis
In-vitro kinetic studies have been conducted to determine the Michaelis-Menten parameters for the hydrolysis of this compound by intestinal lactase. These studies provide valuable insights into the enzyme's affinity for this compound and its maximum rate of catalysis. A comparative analysis with the natural substrate, lactose, reveals differences in the enzymatic efficiency.
A study synthesizing this compound and evaluating its hydrolysis by intestinal lactase in vitro found a Vmax that was 25% of that observed with lactose, and a Km of 370 mM, which is significantly higher than the 27 mM reported for lactose[1]. This indicates a lower affinity of the lactase enzyme for this compound compared to its natural substrate, lactose.
| Substrate | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Enzyme Source |
| This compound | 370 mM[1] | 25% of Vmax with Lactose[1] | Intestinal Lactase |
| Lactose | 27 mM[1] | 100% (Reference) | Intestinal Lactase |
Experimental Protocols
The following sections detail the methodologies for key experiments in the in-vitro study of this compound hydrolysis by lactase.
Preparation of Reagents and Enzyme
-
Substrate Solutions: Prepare stock solutions of this compound and Lactose (for comparative studies) in a suitable buffer (e.g., 0.1 M maleate buffer, pH 6.0). A range of substrate concentrations should be prepared by serial dilution of the stock solution to determine kinetic parameters.
-
Enzyme Source: Lactase-phlorizin hydrolase can be purified from the small intestinal mucosa of mammals, such as rats or pigs. Alternatively, commercially available lactase preparations can be utilized. The enzyme preparation should be characterized for its protein concentration and specific activity using a standard substrate like lactose or o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Buffer Solution: A buffer system that maintains a stable pH optimal for lactase activity (typically pH 6.0-7.5) should be used. Common choices include maleate or phosphate buffers.
-
Stop Reagent: A solution to terminate the enzymatic reaction at specific time points is required. This can be a high pH solution, such as 0.1 M sodium carbonate, or a denaturing agent.
In-Vitro Hydrolysis Assay
The following workflow outlines the steps for a typical in-vitro this compound hydrolysis assay.
Figure 2: In-Vitro this compound Hydrolysis Workflow.
Detailed Steps:
-
Reaction Setup: In a series of microtubes, pipette the appropriate volume of this compound substrate solution and reaction buffer.
-
Pre-incubation: Pre-incubate the substrate-buffer mixture at the optimal temperature for lactase activity (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
Reaction Initiation: Initiate the reaction by adding a defined amount of the lactase enzyme solution to each tube. Start a timer immediately upon addition.
-
Incubation: Incubate the reaction mixture at the optimal temperature for a predetermined period (e.g., 10, 20, 30 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding the stop reagent.
-
Product Quantification: Measure the concentration of the product, D-xylose, using a suitable analytical method.
-
Data Analysis: Calculate the initial reaction velocity (v) for each substrate concentration. Plot the reaction velocity against the substrate concentration and use non-linear regression analysis to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). Alternatively, a Lineweaver-Burk plot can be used for a linear representation of the data.
Analytical Methods for D-xylose Quantification
Accurate quantification of the D-xylose produced is crucial for determining the rate of this compound hydrolysis. Several analytical methods can be employed:
-
Colorimetric Methods: The phloroglucinol reaction is a classic colorimetric method for the determination of pentoses like D-xylose. In this reaction, D-xylose reacts with phloroglucinol in the presence of strong acids to form a colored complex that can be measured spectrophotometrically.
-
Enzymatic Assays: A more specific method involves the use of D-xylose dehydrogenase. This enzyme catalyzes the oxidation of D-xylose to D-xylonolactone, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the D-xylose concentration.
-
Chromatographic Methods: High-performance liquid chromatography (HPLC) with a suitable column (e.g., an amine-based column) and a refractive index detector can be used to separate and quantify D-xylose from other components in the reaction mixture.
Logical Relationships in Kinetic Analysis
The determination of kinetic parameters involves a logical workflow from experimental data to the final constants.
Figure 3: Kinetic Analysis Logical Flow.
Conclusion
The in-vitro hydrolysis of this compound by lactase provides a valuable model for understanding the substrate specificity and catalytic efficiency of this important intestinal enzyme. While this compound is a substrate for lactase, kinetic studies indicate a lower affinity and catalytic rate compared to lactose. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to conduct further investigations into the biochemical properties of lactase and to evaluate the efficacy of potential therapeutic interventions for lactose intolerance. The use of standardized in-vitro assays is essential for the preclinical development and quality control of diagnostic and therapeutic agents targeting lactase activity.
References
Gaxilose (4-O-β-D-galactopyranosyl-d-xylose): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gaxilose, chemically known as 4-O-β-D-galactopyranosyl-d-xylose, is a synthetic disaccharide that has emerged as a key diagnostic agent for the non-invasive assessment of intestinal lactase activity. Its primary application lies in the diagnosis of hypolactasia, the underlying condition of lactose intolerance. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, and the extensive clinical data supporting its use. Detailed experimental protocols for both its synthesis and its application in clinical diagnostics are provided, alongside a quantitative summary of its performance.
Introduction
Lactose intolerance, a common digestive disorder, results from the inability to digest lactose due to insufficient levels of the enzyme lactase-phlorizin hydrolase (lactase) in the small intestine. The diagnosis of lactase deficiency, or hypolactasia, has traditionally relied on methods such as the hydrogen breath test (HBT) and the lactose tolerance test, which can be cumbersome, invasive, or lack specificity. This compound offers a more direct and patient-friendly alternative.[1]
This compound is a structural analog of lactose where the glucose moiety is replaced by D-xylose. This substitution allows it to be specifically hydrolyzed by intestinal lactase, releasing galactose and D-xylose.[2] The subsequent measurement of D-xylose in urine or serum provides a direct and quantitative measure of lactase activity.[3]
Mechanism of Action
The diagnostic utility of this compound is predicated on a straightforward biochemical pathway. Following oral administration, this compound transits to the small intestine where it encounters the brush border enzyme, lactase.[2]
-
Enzymatic Cleavage: In individuals with sufficient lactase activity, this compound is hydrolyzed into its constituent monosaccharides: D-galactose and D-xylose.
-
Absorption and Excretion: D-xylose is passively absorbed in the small intestine. A portion of the absorbed D-xylose is metabolized by the body, while the remainder is excreted unchanged in the urine.[3]
-
Correlation with Lactase Activity: The amount of D-xylose excreted in the urine is directly proportional to the amount of this compound hydrolyzed by lactase, thus reflecting the overall intestinal lactase activity.[3] In cases of lactase deficiency, this compound is not significantly broken down, leading to low levels of D-xylose in the urine.[1]
Data Presentation
Quantitative Data from Clinical Trials
The efficacy of the this compound test has been validated in several clinical trials. The following tables summarize the key quantitative data from these studies.
| Parameter | Urine Test | Serum Test | Reference |
| Optimal this compound Dose | 0.45 g | 2.7 g | [4] |
| Sample Collection Time | 4 and 5 hours post-administration | 90 minutes post-administration | [4][5] |
| Cutoff Value for Normal Lactase Activity | 27.58 mg (4h), 37.87 mg (5h) | 0.97 mg/dL | [4][6] |
Table 1: Optimal Dosing and Timing for this compound Diagnostic Tests.
| Diagnostic Test | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Area Under ROC Curve | Reference |
| This compound Test (Urine & Serum) | >90% | >90% | >90% | >90% | >0.9 | [5][7] |
| Hydrogen Breath Test | 69% - 85% | 69% - 85% | Not specified | Not specified | <0.9 | [5][7] |
| Blood Glucose Test | 69% - 85% | 69% - 85% | Not specified | Not specified | <0.9 | [5][7] |
Table 2: Diagnostic Performance of the this compound Test Compared to Other Methods.
Experimental Protocols
This compound-Based Diagnosis of Hypolactasia (Urine Test)
This protocol is based on the methodology used in Phase IIb-III clinical trials.[5]
Objective: To quantify the amount of D-xylose excreted in urine following oral administration of this compound to assess intestinal lactase activity.
Materials:
-
This compound (0.45 g)
-
250 mL water
-
Urine collection containers
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for D-xylose quantification.
Procedure:
-
Patient Preparation: The patient should fast overnight. The first morning urine is discarded.
-
This compound Administration: A single oral dose of 0.45 g of this compound, dissolved in 250 mL of water, is administered to the patient.
-
Urine Collection: All urine is collected for a period of 5 hours following this compound administration. It is recommended to collect samples at intervals, for example, from 0 to 4 hours and from 4 to 5 hours.[8]
-
Sample Processing: The total volume of urine collected over the 5-hour period is measured and recorded. An aliquot is taken for D-xylose analysis.
-
D-xylose Quantification: The concentration of D-xylose in the urine sample is determined using a validated analytical method, such as a colorimetric assay or HPLC.
-
Calculation: The total amount of D-xylose excreted is calculated by multiplying the D-xylose concentration by the total urine volume.
-
Interpretation: The total amount of excreted D-xylose is compared to the established cutoff value (e.g., 37.87 mg).[4][6] Values below the cutoff are indicative of hypolactasia.
Enzymatic Synthesis of this compound
This protocol describes a general method for the enzymatic synthesis of this compound using β-galactosidase.[9]
Objective: To synthesize 4-O-β-D-galactopyranosyl-d-xylose from a galactose donor and D-xylose using a transglycosylation reaction catalyzed by β-galactosidase.
Materials:
-
β-D-galactopyranoside substrate (e.g., lactose or o-nitrophenyl-β-D-galactopyranoside)
-
D-xylose
-
β-galactosidase (e.g., from Aspergillus oryzae)
-
Buffer solution (e.g., phosphate buffer, pH adjusted as per enzyme optimum)
-
Organic co-solvents (optional, e.g., acetone, dimethylformamide)
-
Reaction vessel with temperature control
-
Chromatography system for purification (e.g., column chromatography with activated carbon/celite)
Procedure:
-
Reaction Setup: Prepare a solution of the β-D-galactopyranoside substrate and a molar excess of D-xylose in the appropriate buffer. The concentrations should be optimized to favor the transglycosylation reaction over hydrolysis. The addition of organic co-solvents may be explored to increase the yield.[10]
-
Enzyme Addition: Add β-galactosidase to the reaction mixture. The amount of enzyme will depend on its activity and the desired reaction time.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction over time by taking aliquots and analyzing the formation of this compound using techniques such as Thin Layer Chromatography (TLC) or HPLC.
-
Enzyme Inactivation: Once the desired yield of this compound is achieved, inactivate the enzyme by heat treatment (e.g., boiling for 10 minutes).
-
Purification: Purify the this compound from the reaction mixture. This can be achieved by column chromatography. The fractions containing this compound are collected and pooled.
-
Crystallization: The purified this compound can be crystallized from a suitable solvent system (e.g., isopropanol-water) to obtain a solid, pure product.[9]
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Mandatory Visualizations
Caption: Workflow for the diagnosis of hypolactasia using the this compound urine test.
Caption: Metabolic pathway of this compound in the human body for diagnostic purposes.
Signaling Pathways
Currently, there is no scientific evidence to suggest that this compound directly participates in or modulates cellular signaling pathways in the manner of a therapeutic agent. Its biological role is primarily that of a diagnostic substrate for the lactase enzyme. The breakdown products, D-galactose and D-xylose, are natural monosaccharides that enter their respective metabolic pathways.
Applications in Drug Development
The primary application of this compound in drug development is as a validated and highly accurate diagnostic tool. It can be employed in clinical trials for:
-
Patient Stratification: Identifying individuals with hypolactasia to enroll in studies for lactose intolerance treatments.
-
Efficacy Assessment: Evaluating the effectiveness of new therapies aimed at improving lactose digestion.
Potential for Anti-Cancer Activity
There is currently no scientific literature to support any anti-cancer activity of this compound. While some studies have explored the anti-proliferative effects of certain monosaccharides, these findings are not specific to the this compound molecule.
Conclusion
This compound represents a significant advancement in the diagnosis of hypolactasia. Its high sensitivity and specificity, coupled with its non-invasive nature, make it a superior alternative to traditional diagnostic methods. The well-defined mechanism of action and the robust clinical data supporting its use provide a strong foundation for its integration into routine clinical practice and as a valuable tool in the development of new therapies for lactose intolerance.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Phase I and phase IB clinical trials for the noninvasive evaluation of intestinal lactase with 4-galactosylxylose (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (this compound): a multicentre, open-label, phase IIB-III nonrandomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Gaxilose Test: A Novel Protocol for the Diagnosis of Lactose Intolerance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactose intolerance, a common digestive disorder, results from the inability to digest lactose, the primary sugar in dairy products, due to a deficiency of the enzyme lactase. Accurate diagnosis is crucial for appropriate patient management and to distinguish it from other gastrointestinal disorders. The Gaxilose (4-O-β-D-galactopyranosyl-D-xylose) test is a non-invasive diagnostic method for assessing lactase activity. This compound is a synthetic disaccharide that is hydrolyzed by intestinal lactase into galactose and D-xylose. The amount of D-xylose subsequently absorbed and excreted in the urine is directly proportional to the intestinal lactase activity, providing a quantitative measure of lactase deficiency (hypolactasia).
This document provides detailed application notes and protocols for the this compound test, intended for use in research and clinical development settings.
Principle of the this compound Test
The this compound test is based on the specific enzymatic activity of lactase-phlorizin hydrolase in the small intestine.
-
Oral Administration: A precise dose of this compound is administered orally to the patient.
-
Enzymatic Hydrolysis: In individuals with sufficient lactase activity (normolactasia), this compound is cleaved into its constituent monosaccharides: galactose and D-xylose. In individuals with lactase deficiency (hypolactasia), this hydrolysis is significantly reduced.
-
Absorption and Excretion: D-xylose is passively absorbed in the small intestine and subsequently excreted in the urine. Galactose is absorbed and enters the Leloir pathway for glucose metabolism.[1][2][3]
-
Quantification: The total amount of D-xylose excreted in the urine over a specific period is quantified.
-
Diagnosis: Low levels of urinary D-xylose indicate reduced lactase activity and are diagnostic for hypolactasia.[4]
Comparative Diagnostic Performance
The this compound test has demonstrated high sensitivity and specificity in clinical trials, often outperforming traditional diagnostic methods such as the Hydrogen Breath Test (HBT).
| Diagnostic Test | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Reference |
| This compound Test (Urine) | >90% | >90% | >90% | >90% | [5][6] |
| Hydrogen Breath Test (HBT) | 69% - 85% | 69% - 85% | N/A | N/A | [5][6] |
| Lactose Tolerance Test (LTT) | >80% | >80% | N/A | N/A | [7] |
| Genetic Test (C/T-13910) | High | High (for primary hypolactasia) | N/A | N/A | [7] |
Note: Sensitivity and specificity values can vary between studies and patient populations.
Experimental Protocols
Patient Preparation and this compound Administration Protocol
This protocol outlines the procedure for patient preparation and the oral administration of this compound.
Materials:
-
This compound (LacTEST®) 0.45 g powder for oral solution
-
100-250 mL of water
-
Urine collection container
Procedure:
-
Fasting: The patient must fast for a minimum of 8-10 hours prior to the test.
-
Bladder Emptying: The patient should empty their bladder completely before the start of the test. This initial urine is discarded.
-
This compound Administration: Dissolve the entire content of one 0.45 g this compound sachet in 100-250 mL of water. The patient should drink the entire solution.
-
Urine Collection: All urine produced over the next 5 hours must be collected in a single container. It is crucial to collect the entire volume of urine during this period.
-
Volume Measurement: At the end of the 5-hour collection period, the total volume of urine is measured and recorded.
-
Sample Aliquoting and Storage: A representative aliquot of the total urine collection is transferred to a labeled tube for analysis. Samples should be stored at -20°C or lower until analysis.
Biochemical Pathway of this compound Metabolism
Caption: Biochemical pathway of this compound metabolism.
Analytical Quantification of Urinary D-Xylose
Two primary methods are available for the quantification of D-xylose in urine samples: a modified phloroglucinol colorimetric assay and an enzymatic assay using xylose dehydrogenase.
Protocol 1: Modified Phloroglucinol Colorimetric Assay
This method is a modification of the Eberts et al. procedure, optimized for higher sensitivity.[8]
Reagents:
-
Phloroglucinol Color Reagent: Prepare by dissolving phloroglucinol in a mixture of glacial acetic acid and hydrochloric acid. (Specific concentrations should be optimized and validated in-house).
-
D-Xylose Standard Stock Solution (100 mg/L): Dissolve a precise amount of D-xylose in deionized water.
-
Working Standards: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.125 to 5.0 mg/L.
Procedure:
-
Sample Preparation: Centrifuge urine samples to remove any particulate matter.
-
Reaction Setup:
-
Pipette 50 µL of urine sample, standard, or blank (deionized water) into a glass test tube.
-
Add 1.95 mL of the phloroglucinol color reagent to each tube.
-
-
Incubation: Tightly cap the tubes and incubate in a heating block or boiling water bath at 100°C for exactly 4 minutes.
-
Cooling: Immediately transfer the tubes to a cold water bath to stop the reaction.
-
Spectrophotometry: Measure the absorbance of each sample at 554 nm using a spectrophotometer.
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the working standards against their known concentrations.
-
Determine the concentration of D-xylose in the urine samples from the standard curve.
-
Calculate the total amount of D-xylose excreted in 5 hours using the following formula: Total D-Xylose (mg) = D-Xylose Concentration (mg/L) x Total Urine Volume (L)
-
Protocol 2: Enzymatic Assay with Xylose Dehydrogenase
This is an automatable method based on the specific activity of xylose dehydrogenase.[9]
Reagents:
-
Reagent 1 (R1): NAD+ solution in phosphate buffer.
-
Reagent 2 (R2): Xylose dehydrogenase (XylB) from Caulobacter crescentus in phosphate buffer.
-
D-Xylose Standard Solution.
Procedure (for automated analyzers):
-
Sample Preparation: Centrifuge urine samples.
-
Assay Cycle:
-
The analyzer mixes a defined volume of the urine sample with Reagent 1 and incubates for approximately 5 minutes.
-
The initial absorbance at 340 nm is measured.
-
Reagent 2 is added to initiate the enzymatic reaction.
-
After a further incubation of approximately 5 minutes, the final absorbance at 340 nm is measured.
-
-
Calculation:
-
The change in absorbance (ΔAbs) is directly proportional to the D-xylose concentration.
-
The concentration is calculated by the analyzer based on a single-point calibration with a known D-xylose standard.
-
The total amount of D-xylose excreted is calculated as described in the colorimetric method.
-
This compound Test Experimental Workflow
Caption: Experimental workflow for the this compound test.
Data Interpretation
The interpretation of the this compound test is based on a clinically validated cut-off value for the total amount of D-xylose excreted in urine over 5 hours.
| Urinary D-Xylose (5 hours) | Diagnosis | Interpretation |
| < 19.18 mg | Hypolactasia | Indicates lactase deficiency. |
| ≥ 19.18 mg | Normolactasia | Indicates normal lactase activity. |
This cut-off value is based on the enzymatic assay. The cut-off for the phloroglucinol method may be different due to analytical variability.[9][10]
Conclusion
The this compound test offers a highly accurate and non-invasive method for the diagnosis of hypolactasia. Its simple protocol and quantitative nature make it a valuable tool for researchers, scientists, and drug development professionals in the study of lactose intolerance and the development of new therapeutic interventions. The detailed protocols provided herein serve as a guide for the implementation of this diagnostic test in a laboratory setting.
References
- 1. Galactose - Wikipedia [en.wikipedia.org]
- 2. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (this compound): a multicentre, open-label, phase IIB-III nonrandomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Primary hypolactasia diagnosis: Comparison between the this compound test, shortened lactose tolerance test, and clinical parameters corresponding to the C/T-13910 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] A simplified, colorimetric micromethod for xylose in serum or urine, with phloroglucinol. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Gaxilose Oral Solution (LacTEST)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaxilose, administered as the oral solution LacTEST, is a non-invasive diagnostic agent for identifying hypolactasia, also known as lactase deficiency, the underlying cause of lactose intolerance.[1][2] This synthetic disaccharide, 4-O-β-D-galactopyranosyl-d-xylose, serves as a substrate for the intestinal enzyme lactase.[3] Upon enzymatic cleavage, this compound releases D-xylose, which is absorbed and subsequently excreted in the urine.[2][4] The quantification of urinary D-xylose provides a direct measure of in vivo lactase activity, offering a valuable tool for clinical and research settings.[3][4]
Principle of the Test
The this compound (LacTEST) test is based on the specific enzymatic hydrolysis of this compound by lactase in the small intestine.[3] In individuals with sufficient lactase activity, this compound is broken down into galactose and D-xylose. The released D-xylose is readily absorbed into the bloodstream and excreted in the urine.[2] Conversely, in individuals with lactase deficiency, the hydrolysis of this compound is minimal, leading to significantly lower levels of D-xylose in the urine.[2] Therefore, the amount of D-xylose excreted in the urine over a specified period is directly proportional to the intestinal lactase activity.[4]
Key Advantages
-
Non-invasive: The test requires only oral administration of the solution and urine collection, avoiding the need for blood draws or invasive procedures like intestinal biopsies.[2][3]
-
Direct Measurement: It provides a quantitative assessment of lactase enzyme activity.[4]
-
High Specificity and Sensitivity: Studies have shown that the this compound test has high sensitivity and specificity for diagnosing hypolactasia.[5]
-
Patient-Friendly: The procedure is generally well-tolerated and less burdensome for patients compared to other diagnostic methods like the hydrogen breath test.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the administration and interpretation of the this compound (LacTEST) oral solution.
| Parameter | Value | Reference |
| Standard Oral Dose | 0.45 g of this compound | [2][4] |
| Administration Volume | Dissolved in 100-250 mL of water | [4] |
| Urine Collection Period | 5 hours | [2][4] |
| Study/Method | Urinary D-xylose Cut-off Value for Lactose Malabsorption | Collection Period | Reference |
| Automated Assay | 19.18 mg | 5 hours | [4][6] |
| Phase I/Ib Clinical Trial | 27.58 mg | 4 hours | [7] |
| Phase I/Ib Clinical Trial | 37.87 mg | 5 hours | [7] |
Experimental Protocols
Patient Preparation
To ensure the accuracy of the this compound test, the following patient preparation guidelines are recommended:
-
Fasting: The patient should fast overnight (8-12 hours) before the test. Only water is permitted.[8]
-
Dietary Restrictions: For 24 hours prior to the test, the patient should avoid high-fiber foods, dairy products, and other foods that may interfere with the test results.[8][9]
-
Medications: Certain medications can interfere with the test. It is crucial to review the patient's current medications. Antibiotics should be avoided for at least two weeks prior to the test.[8][9]
-
Lifestyle: The patient should avoid smoking and strenuous exercise on the day of the test.[8][9]
Administration and Sample Collection Protocol
-
Baseline Urine Sample: The patient should empty their bladder in the morning before the test begins, and this urine is discarded.[4]
-
This compound Administration: A single dose of 0.45 g of this compound (LacTEST) is dissolved in 100-250 mL of water and administered orally to the patient.[4]
-
Urine Collection: All urine produced over the next 5 hours is collected in a single container.[2][4] Some protocols may involve separate collections for 0-4 hours and 4-5 hours for more detailed analysis.[2]
-
Sample Handling: The total volume of the collected urine should be measured and recorded. A well-mixed aliquot of the urine should be stored at -20°C or lower until analysis.[10]
Analytical Methods for D-xylose Quantification
Several methods are available for the quantification of D-xylose in urine samples.
-
Phloroglucinol Colorimetric Method: This is a traditional method for D-xylose determination. It involves the reaction of D-xylose with a phloroglucinol color reagent, and the resulting absorbance is measured spectrophotometrically at 554 nm.[1][10]
-
Enzymatic Method: A more recent and automatable method utilizes the enzyme xylose dehydrogenase. This enzyme catalyzes the oxidation of D-xylose, and the resulting change in absorbance at 340 nm is measured to determine the D-xylose concentration.[1][11] This method is considered an excellent alternative to the manual phloroglucinol reaction.[1]
Visualizations
Mechanism of Action
Caption: Mechanism of this compound action for diagnosing hypolactasia.
Experimental Workflow
Caption: Experimental workflow for the this compound (LacTEST) protocol.
Contraindications and Interferences
-
Severe Renal Impairment: Patients with severe kidney disease may have altered D-xylose excretion, potentially leading to inaccurate results.[4]
-
Bacterial Overgrowth: Small intestinal bacterial overgrowth can potentially interfere with the test.[4]
-
Incorrect Urine Collection: Incomplete or improperly timed urine collection is a significant source of error. It is essential to ensure the patient understands and follows the collection instructions accurately.[4]
Conclusion
The this compound (LacTEST) oral solution provides a reliable, non-invasive, and patient-friendly method for the diagnosis of hypolactasia. Adherence to proper patient preparation, administration, and sample collection protocols is critical for obtaining accurate and reproducible results. The quantification of urinary D-xylose offers a direct assessment of lactase activity, making it a valuable tool for researchers, scientists, and drug development professionals in the study of lactose intolerance and related gastrointestinal disorders.
References
- 1. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. catlab.cat [catlab.cat]
- 5. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (this compound): a multicentre, open-label, phase IIB-III nonrandomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. researchgate.net [researchgate.net]
- 8. atlanticdigestive.com [atlanticdigestive.com]
- 9. corewellhealth.testcatalog.org [corewellhealth.testcatalog.org]
- 10. Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Urine Sample Collection and Analysis Following Gaxilose Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the collection and analysis of urine samples following the oral administration of Gaxilose (4-O-β-D-galactopyranosyl-D-xylose). This compound is a diagnostic agent used for the non-invasive assessment of intestinal lactase activity.
Introduction and Principle of the this compound Test
This compound is a synthetic disaccharide that serves as a substrate for the enzyme lactase-phlorizin hydrolase (lactase), which is primarily located on the brush border of the small intestine.[1][2] The principle of the this compound test lies in the enzymatic hydrolysis of this compound by lactase into its constituent monosaccharides: galactose and D-xylose.[1][3]
In individuals with normal lactase activity, this compound is efficiently cleaved, and the released D-xylose is readily absorbed into the bloodstream and subsequently excreted in the urine.[3] Conversely, in individuals with lactase deficiency (hypolactasia), the hydrolysis of this compound is significantly reduced, leading to lower levels of D-xylose being absorbed and excreted in the urine.[3] The amount of D-xylose quantified in a timed urine collection is therefore directly proportional to the intestinal lactase activity.[1][2] This non-invasive test offers a valuable tool for diagnosing lactose intolerance.[3][4]
Mechanism of Action of this compound
The following diagram illustrates the metabolic pathway of this compound in the presence of intestinal lactase.
Experimental Protocols
Patient Preparation and this compound Administration
Patient Preparation:
-
Fasting: Patients should fast for a minimum of 8-12 hours overnight prior to the test.[2][5] Only water is permitted during the fasting period.
-
Dietary Restrictions: For 24 hours before the test, patients should avoid foods high in pentose, a sugar similar to xylose. These include fruits, jams, and pastries.[5]
-
Medication Review: A thorough review of the patient's current medications should be conducted. Certain medications may interfere with the test results. Consult with the responsible clinician regarding the discontinuation of any non-essential medications prior to the test.[5]
This compound Administration:
-
At the beginning of the test, instruct the patient to empty their bladder completely. This urine is discarded.[5][6]
-
Administer a single oral dose of 0.45 grams of this compound.[4][6][7] The this compound powder should be dissolved in 100-250 mL of water.[6]
-
Record the exact time of this compound administration. This marks the beginning of the urine collection period.
Urine Sample Collection
-
Collection Period: All urine passed during the 5 hours immediately following this compound administration must be collected.[5][6][7]
-
Collection Containers: Provide the patient with appropriate sterile, labeled urine collection containers.
-
Procedure: Instruct the patient to collect all urine voided within the 5-hour window. It is crucial that no urine is discarded during this period.
-
Timed Aliquots (Optional but Recommended): For more detailed analysis, urine can be collected in separate containers for specific time intervals, such as 0-4 hours and 4-5 hours.[4]
-
Labeling: Each container must be clearly labeled with the patient's name, identification number, and the date and time of collection.
-
Total Volume Measurement: At the end of the 5-hour collection period, measure and record the total volume of urine collected.[6]
Urine Sample Handling and Storage
-
Short-term Storage (up to 24 hours): If analysis is not performed immediately, the urine samples should be stored refrigerated at 2-8°C.[3]
-
Long-term Storage: For longer-term storage, urine samples should be frozen at -20°C or lower. D-xylose in urine has been shown to be stable for several weeks at -20°C.[8]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the samples.[3]
Analytical Methods for D-Xylose Quantification in Urine
Two primary methods are described for the quantification of D-xylose in urine: a traditional colorimetric method and a modern enzymatic assay.
Modified Phloroglucinol Colorimetric Method
This method is based on the reaction of pentoses, like D-xylose, with phloroglucinol in an acidic medium to form a colored complex that can be measured spectrophotometrically.[8]
Reagents:
-
Phloroglucinol color reagent (containing phloroglucinol, glacial acetic acid, and hydrochloric acid).[3][8]
-
D-xylose standard solutions.
-
Prepare a working reagent by dissolving phloroglucinol powder in the acidic solution.[8]
-
In a test tube, mix 50 µL of the urine sample with 50 µL of deionized water.
-
Add 1.9 mL of the phloroglucinol color reagent.
-
Incubate the mixture at 100°C for 4 minutes.
-
Cool the tubes to room temperature.
-
Read the absorbance at 554 nm using a spectrophotometer.
-
Calculate the D-xylose concentration based on a standard curve prepared with known concentrations of D-xylose.
Enzymatic Method using Xylose Dehydrogenase
This is a more specific and automatable method based on the action of the enzyme xylose dehydrogenase (XylB) from Caulobacter crescentus.[9]
Principle:
The enzyme XylB specifically catalyzes the oxidation of D-xylose to D-xylonolactone, with the concomitant reduction of NAD+ to NADH. The formation of NADH is measured by the increase in absorbance at 340 nm, which is directly proportional to the D-xylose concentration in the sample.[1][9]
Reagents:
-
Xylose dehydrogenase (XylB) enzyme.
-
NAD+ (Nicotinamide adenine dinucleotide) solution.
-
Reaction buffer (e.g., 50 mM NaH2PO4, pH 8.0).[1]
-
D-xylose standard solutions.
Procedure (Manual Assay): [1]
-
In a cuvette, prepare a reaction mixture containing the reaction buffer and NAD+.
-
Add a specific volume of the urine sample (e.g., 35 µL of a 1:5 diluted sample).
-
Measure the initial absorbance at 340 nm.
-
Initiate the reaction by adding a defined amount of the XylB enzyme.
-
Incubate at room temperature (approximately 25°C) for the reaction to complete (approximately 6 minutes).
-
Measure the final absorbance at 340 nm.
-
The change in absorbance is used to calculate the D-xylose concentration against a standard curve.
This enzymatic method can be adapted for use on automated clinical chemistry analyzers.[9]
Data Presentation
The quantitative results from the this compound test can be summarized in tables for clear comparison between different patient groups.
Table 1: Urinary D-Xylose Excretion after 0.45g this compound Administration
| Patient Group | Urine Collection Period | Mean D-Xylose Excretion (mg) | Range of D-Xylose Excretion (mg) |
| Normolactasic | 4 hours | 57.24 ± 4.81 | - |
| 5 hours | 65.05 ± 5.10 | - | |
| Hypolactasic | 4 hours | - | 12.84 - 24.53 |
| 5 hours | - | 13.98 - 27.25 |
Data adapted from a study on normolactasic and hypolactasic subjects.[3]
Table 2: Diagnostic Cut-off Values for Hypolactasia Diagnosis
| Analytical Method | 5-hour Urinary D-Xylose Cut-off (mg) |
| Phloroglucinol Method | 37.87 |
| Enzymatic Method | 19.18 |
Cut-off values are established based on clinical trials to differentiate between normolactasic and hypolactasic individuals.[6][9]
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow for the this compound test, from patient preparation to the final diagnosis.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. carepatron.com [carepatron.com]
- 3. Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (this compound): a multicentre, open-label, phase IIB-III nonrandomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xylose Testing: MedlinePlus Medical Test [medlineplus.gov]
- 6. catlab.cat [catlab.cat]
- 7. WO2017109046A1 - Enzymatic method for the evaluation of xylose - Google Patents [patents.google.com]
- 8. medichem-me.com [medichem-me.com]
- 9. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
Clinical Application of Gaxilose in Pediatric Patients: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaxilose (brand name: LacTEST) is a non-invasive diagnostic agent for identifying lactase deficiency, the underlying cause of lactose intolerance.[1] Its application in the pediatric population is of significant interest due to its potential for a more patient-friendly diagnostic experience compared to traditional methods. This document provides detailed application notes and protocols for the clinical use of this compound in pediatric patients, based on available clinical trial data and pharmacological information.
Mechanism of Action
This compound is a synthetic disaccharide composed of galactose and D-xylose.[2] When orally administered, it is hydrolyzed in the small intestine by the enzyme lactase-phlorizin hydrolase (lactase) located on the brush border of enterocytes. This enzymatic cleavage releases galactose and D-xylose.
In individuals with normal lactase activity, this compound is efficiently hydrolyzed. The released D-xylose is then absorbed in the small intestine, enters the bloodstream, and is subsequently excreted in the urine.[2] Conversely, in patients with lactase deficiency (hypolactasia), the hydrolysis of this compound is significantly reduced. Consequently, lower amounts of D-xylose are absorbed and excreted in the urine. The amount of D-xylose recovered in the urine over a specific period is therefore directly proportional to the intestinal lactase activity.[2]
Application Notes
Target Pediatric Population
Clinical trial data supports the use of this compound in children aged 5 to 11 years.[3][4] Its application in younger children and adolescents requires further investigation.
Advantages in Pediatrics
The this compound test offers several advantages over traditional methods like the hydrogen breath test (HBT) for diagnosing lactose intolerance in children:
-
Non-invasive: The test only requires oral administration of a solution and urine collection, avoiding the need for blood draws or repeated breath sampling.[2]
-
Patient-friendly: The procedure is generally well-tolerated by children.[5]
-
High Diagnostic Accuracy: In adult studies, the this compound test has demonstrated high sensitivity and specificity (>90%), superior to the HBT.[5]
Limitations
-
The established urinary D-xylose cut-off value for diagnosing hypolactasia is based on adult data. While a clinical trial is underway to establish a pediatric-specific cut-off, this information is not yet publicly available.[2][3]
-
The test is not recommended for patients with severe renal impairment, as this can affect D-xylose excretion and lead to inaccurate results.[2]
-
The test assesses lactose malabsorption (the physiological inability to digest lactose) but does not directly measure lactose intolerance (the clinical symptoms resulting from malabsorption).[2]
Experimental Protocols
This compound Test for Diagnosis of Hypolactasia in Children (Ages 5-11)
This protocol is based on the methodology described in clinical trials for pediatric patients.[3][4]
1. Patient Preparation:
-
Patients should fast for at least 4-6 hours prior to the test.
-
Ensure the patient is in good health with no baseline gastrointestinal conditions that could interfere with the test results.[3]
2. This compound Administration:
-
A single oral dose of 0.45 g of this compound (LacTEST) is administered.[3][4]
-
The this compound powder should be dissolved in 100-250 mL of water.[2]
3. Urine Collection:
-
Immediately before this compound administration, the patient should empty their bladder, and this urine is discarded.
-
All urine is collected for a total of 5 hours following this compound administration.[2]
-
The collection is typically divided into specific intervals to allow for more detailed analysis:
-
0 to 3 hours
-
3 to 4 hours
-
4 to 5 hours[3]
-
4. Sample Analysis:
-
The total volume of urine collected over the 5-hour period is measured.
-
The concentration of D-xylose in the urine is determined using a validated analytical method (e.g., automated colorimetric assay).[2]
-
The total amount of D-xylose excreted is calculated by multiplying the concentration by the total urine volume.
5. Interpretation of Results:
-
The amount of excreted D-xylose is compared to a pre-defined cut-off value to determine the presence of hypolactasia.
-
Note: A urinary xylose cut-off of 19.18 mg in 5 hours has been used to determine lactose malabsorption in adults.[1][2] While a pediatric-specific cut-off is under investigation, this value may serve as a preliminary reference.[3] A urinary xylose excretion below this cut-off is indicative of hypolactasia.
Data Presentation
Quantitative Data from Clinical Studies (Primarily Adult Data)
| Parameter | This compound Test | Hydrogen Breath Test (HBT) | Lactose Tolerance Test (LTT) | Reference |
| Dose | 0.45 g this compound | 25-50 g Lactose | 50 g Lactose | [2][5] |
| Sample | 5-hour Urine | Breath | Blood | [2][5] |
| Sensitivity | >90% | 69% - 85% | 69% - 85% | [5] |
| Specificity | >90% | 69% - 85% | 69% - 85% | [5] |
| Positive Predictive Value | >90% | Not specified | Not specified | [5] |
| Negative Predictive Value | >90% | Not specified | Not specified | [5] |
| Urinary Xylose Cut-off | 19.18 mg / 5 hours | N/A | N/A | [1][2] |
Note: The sensitivity and specificity data presented are from studies conducted in adult populations. Pediatric-specific data from ongoing clinical trials are awaited.
Pharmacokinetics and Safety in Pediatric Patients
Pharmacokinetics
Detailed pharmacokinetic studies of this compound specifically in the pediatric population are not yet widely published. However, general principles of pediatric pharmacokinetics should be considered:
-
Absorption: Gastric emptying time and intestinal transit time can vary in children compared to adults, potentially affecting the rate and extent of D-xylose absorption.
-
Distribution: Body composition, particularly the ratio of total body water to fat, differs in children and can influence the volume of distribution of drugs.
-
Metabolism: While D-xylose is primarily excreted unchanged, hepatic and renal function maturation in children can influence the disposition of the absorbed galactose component.
-
Excretion: Renal function, including glomerular filtration rate and tubular secretion, is still developing in early childhood, which can impact the rate of D-xylose excretion.
Further studies are needed to establish the specific pharmacokinetic profile of this compound in different pediatric age groups to optimize dosing and interpretation of results.
Safety and Tolerability
The this compound test has been reported to be well-tolerated in clinical trials.[5] A clinical trial in children aged 5-11 is actively monitoring for adverse events, including changes in laboratory test results and vital signs, to ensure its safety in this population.[3] Specific data on the incidence and nature of adverse events in pediatric patients are pending the results of these ongoing studies.
Conclusion
This compound presents a promising, non-invasive, and well-tolerated alternative for the diagnosis of hypolactasia in pediatric patients. The straightforward protocol and high diagnostic accuracy observed in adult studies make it an attractive option for use in children. However, the establishment of a validated pediatric-specific urinary D-xylose cut-off value is crucial for its widespread clinical adoption. Researchers and drug development professionals should anticipate the results of ongoing pediatric clinical trials to further refine the application notes and protocols for this diagnostic agent.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. catlab.cat [catlab.cat]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (this compound): a multicentre, open-label, phase IIB-III nonrandomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Gaxilose in the Differential Diagnosis of Gastrointestinal Symptoms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaxilose (4-O-β-D-galactopyranosyl-D-xylose) is a synthetic disaccharide developed as a diagnostic agent for the non-invasive assessment of intestinal lactase activity.[1] Marketed under the trade name LacTEST, this compound offers a highly specific and sensitive method for diagnosing hypolactasia (lactase deficiency), a common cause of gastrointestinal symptoms such as abdominal pain, bloating, diarrhea, and flatulence upon consumption of dairy products.[2][3] While this compound directly diagnoses lactose malabsorption, its application is crucial in the differential diagnosis of common gastrointestinal disorders with overlapping symptoms, including Irritable Bowel Syndrome (IBS), Celiac Disease, and Non-Celiac Gluten Sensitivity (NCGS).[4] By confirming or excluding lactose malabsorption as a contributing factor to a patient's symptoms, clinicians and researchers can more accurately navigate the diagnostic pathway for other potential underlying conditions.
Mechanism of Action
This compound is a structural analog of lactose. When administered orally, it travels to the small intestine where, in individuals with sufficient lactase-phlorizin hydrolase (lactase) enzyme activity, it is hydrolyzed into its constituent monosaccharides: galactose and D-xylose.[4][5] The D-xylose is then passively absorbed into the bloodstream and subsequently excreted in the urine.[6] In individuals with lactase deficiency, the hydrolysis of this compound is significantly reduced, leading to lower levels of D-xylose absorption and excretion.[2] The amount of D-xylose measured in urine or serum is therefore directly proportional to the intestinal lactase activity.[4]
Role in Differential Diagnosis of Gastrointestinal Symptoms
Many functional and organic gastrointestinal disorders present with a similar spectrum of non-specific symptoms, making differential diagnosis challenging.[7] The this compound test serves as a valuable tool to identify or rule out lactose malabsorption as a primary or contributing cause of a patient's symptoms.
A positive this compound test, indicating hypolactasia, can explain the patient's symptoms, particularly if they are associated with dairy consumption. This can lead to dietary interventions that may resolve the symptoms. A negative this compound test, however, suggests that lactose malabsorption is not the cause of the symptoms, prompting further investigation into other potential diagnoses such as IBS, celiac disease, or NCGS. For instance, secondary lactase deficiency can occur due to damage to the small intestine from conditions like celiac disease.[8] In such cases, a positive this compound test can be an early indicator of underlying intestinal pathology.
Data Presentation
The diagnostic performance of the this compound test has been evaluated in several clinical trials, demonstrating high accuracy compared to other diagnostic methods.
| Diagnostic Test | Sensitivity (%) | Specificity (%) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) | Area Under ROC Curve (AUC) | Reference |
| This compound Urine Test (5h) | >90 | >90 | >90 | >90 | >0.9 | [9] |
| This compound Serum Test | >90 | >90 | >90 | >90 | >0.9 | [9] |
| Hydrogen Breath Test | 69-85 | 69-85 | 69-85 | 69-85 | Not Reported | [9] |
| Blood Glucose Test | 69-85 | 69-85 | 69-85 | 69-85 | Not Reported | [9] |
| Genetic Test (vs. Biopsy) | Lower than this compound | Not Reported | Not Reported | Not Reported | Not Reported | [9] |
| This compound Test (vs. Genetic Test) | 82 | 68 | Not Reported | Not Reported | 0.75 | [10] |
Data presented is a summary from the cited multicenter, open-label, phase IIB-III nonrandomized trial where intestinal biopsy for direct measurement of lactase activity was the reference standard, unless otherwise noted.
Experimental Protocols
Protocol 1: Urinary this compound Test for Lactase Activity
Objective: To quantify the amount of D-xylose excreted in urine over a 5-hour period following oral administration of this compound to assess intestinal lactase activity.
Patient Preparation:
-
Patients should fast for at least 8-12 hours overnight prior to the test.[4][11]
-
Water intake is permitted during the fasting period and throughout the test.[4]
-
Certain medications that may affect gastrointestinal motility or renal function should be discontinued as advised by a healthcare professional.[2]
-
Strenuous exercise should be avoided before and during the test.[11]
Materials:
-
100-250 mL of water.[4]
-
Urine collection container.
-
Laboratory equipment for D-xylose quantification (spectrophotometer or autoanalyzer).
-
Reagents for D-xylose analysis (e.g., phloroglucinol or enzymatic assay kits).
Procedure:
-
At the start of the test, the patient should empty their bladder completely; this urine is discarded.[4]
-
Dissolve 0.45 g of this compound in 100-250 mL of water.[4]
-
The patient should ingest the entire this compound solution.
-
Collect all urine produced over the next 5 hours in a single container.[4][9]
-
Record the total volume of urine collected over the 5-hour period.[4]
-
Aliquot a sample of the collected urine for D-xylose analysis.
D-xylose Analysis (Phloroglucinol Method - Manual):
-
Mix 50 µL of the urine sample with 50 µL of deionized water in a test tube.[12]
-
Add 1.9 mL of phloroglucinol color reagent.[12]
-
Incubate the mixture at 100°C for 4 minutes.[12]
-
Cool the tubes to room temperature in a water bath.
-
Measure the absorbance at 554 nm using a spectrophotometer.[12]
-
Calculate the D-xylose concentration based on a standard curve.
-
The total amount of D-xylose excreted is calculated by multiplying the concentration by the total urine volume.
Interpretation:
-
A total urinary D-xylose amount below the established cut-off value is indicative of hypolactasia. The cut-off value may vary depending on the analytical method used (e.g., 37.87 mg for the phloroglucinol method or 19.18 mg for a specific automated enzymatic assay).[4][6]
Protocol 2: Serum this compound Test for Lactase Activity
Objective: To measure the concentration of D-xylose in serum at a specific time point following oral administration of this compound.
Patient Preparation:
-
Same as for the urinary this compound test.
Materials:
-
2.7 g this compound powder for oral solution.[9]
-
Water for dissolution.
-
Blood collection tubes (e.g., serum separator tubes).
-
Centrifuge.
-
Laboratory equipment for D-xylose quantification.
Procedure:
-
Dissolve 2.7 g of this compound in an appropriate volume of water.
-
The patient ingests the entire solution.
-
Collect a blood sample at 90 minutes post-ingestion.[9]
-
Process the blood sample to separate the serum by centrifugation.
-
Analyze the serum for D-xylose concentration using a validated method (e.g., modified phloroglucinol assay or enzymatic assay).
Interpretation:
-
A serum D-xylose concentration below a pre-defined cut-off value suggests hypolactasia.
Conclusion
The this compound test is a highly accurate, non-invasive, and well-tolerated method for diagnosing hypolactasia.[9] Its utility extends significantly into the differential diagnosis of common gastrointestinal disorders by providing a definitive answer to the question of lactose malabsorption. By incorporating the this compound test into diagnostic algorithms, researchers and clinicians can streamline the process of identifying the root cause of a patient's GI symptoms, leading to more effective and targeted management strategies.
References
- 1. ICMAB - Characterization of crystalline forms of this compound, a diagnostic drug [icmab.es]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. catlab.cat [catlab.cat]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gastrointestinal (GI) Disease Diagnostics [diagnostic.grifols.com]
- 8. nationalceliac.org [nationalceliac.org]
- 9. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (this compound): a multicentre, open-label, phase IIB-III nonrandomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Primary hypolactasia diagnosis: Comparison between the this compound test, shortened lactose tolerance test, and clinical parameters corresponding to the C/T-13910 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mmgastro.com [mmgastro.com]
- 12. Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Gaxilose Test: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of the Gaxilose test in clinical and research settings to assess intestinal lactase activity. This compound, a synthetic disaccharide, serves as a diagnostic agent for evaluating lactose malabsorption and intolerance.
Mechanism of Action
This compound (4-O-β-D-galactopyranosyl-D-xylose) is a substrate for the intestinal enzyme lactase-phlorizin hydrolase (lactase). When administered orally, this compound is hydrolyzed in the small intestine by lactase into its constituent monosaccharides: galactose and D-xylose.[1][2] D-xylose is then passively absorbed into the bloodstream and subsequently excreted in the urine.[1][2] The amount of D-xylose recovered in the urine or measured in the serum is directly proportional to the lactase activity in the small intestine.[2][3] Individuals with lactase deficiency will have significantly reduced this compound hydrolysis, leading to lower levels of D-xylose in their urine and blood.[1]
Dosage Recommendations
The recommended dosage of this compound varies depending on the type of test being performed (urine or blood-based) and the patient population.
| Test Type | Patient Population | This compound Dosage | Notes |
| Urine Test | Adults and Elderly | 0.45 g | Administered orally as a solution.[2][4] |
| Children (5-11 years) | 0.45 g | Administered orally as a solution.[5] | |
| Blood Test | Adults | 2.7 g | Higher dose required for serum D-xylose measurement.[6] |
Experimental Protocols
This compound Urine Test Protocol (Adults)
This non-invasive test measures the amount of D-xylose excreted in the urine over a 5-hour period following oral administration of this compound.
a. Patient Preparation:
-
Patients should fast for a minimum of 8 hours prior to the test.[2]
-
Water intake is permitted.
-
The patient should empty their bladder before the administration of this compound.[2]
b. Materials:
-
0.45 g this compound powder for oral solution (e.g., LacTEST®).
-
100-250 mL of water.[2]
-
Urine collection containers.
-
Laboratory requisitions and labels.
c. Procedure:
-
Dissolve 0.45 g of this compound in 100-250 mL of water.[2]
-
Administer the this compound solution orally to the fasting patient.
-
Collect all urine produced over the next 5 hours in a single container. Some protocols may require separate collections for 0-4 hours and 4-5 hours.[4][6]
-
Record the total volume of urine collected.
-
Properly label the urine sample with patient information, date, and collection time.
-
Send the sample to the laboratory for D-xylose quantification.
d. Interpretation:
-
A cut-off value is used to differentiate between normal and deficient lactase activity. For a 5-hour urine collection, a common cut-off point for lactose malabsorption is 19.18 mg of xylose.[2]
This compound Urine Test Protocol (Children, 5-11 years)
This protocol is based on clinical trials for children aged 5 to 11 years.[5]
a. Patient Preparation:
-
Ensure the child is in good health with no baseline gastrointestinal conditions.[5]
-
The child should have a regular intake of lactose-containing products without prior signs of intolerance.[5]
-
Fasting for at least 8 hours is recommended.
b. Materials:
-
0.45 g this compound powder for oral solution.[5]
-
Water or other suitable beverage for reconstitution.
-
Urine collection containers.
c. Procedure:
-
Reconstitute the 0.45 g of this compound in a suitable volume of liquid for pediatric administration.
-
Administer the solution orally.
-
Collect urine at specific intervals: 0-3 hours, 3-4 hours, and 4-5 hours into separate containers.[5]
-
Record the volume of each collection.
-
Label all samples appropriately.
-
Submit samples for D-xylose analysis.
d. Interpretation:
-
The aim of pediatric studies is to establish a urinary xylose cut-off point for diagnosing hypolactasia in this age group.[5]
This compound Blood Test Protocol (Adults)
This test measures the serum concentration of D-xylose at a specific time point after this compound administration.
a. Patient Preparation:
-
Patients should fast for at least 8 hours.
b. Materials:
-
2.7 g this compound.[6]
-
Water for reconstitution.
-
Blood collection tubes (serum separator tubes recommended).
-
Phlebotomy supplies.
c. Procedure:
-
Dissolve 2.7 g of this compound in an appropriate volume of water.
-
Administer the oral solution.
-
Collect a blood sample 90 minutes after administration.[6]
-
Process the blood sample to separate the serum.
-
Send the serum sample for D-xylose quantification.
Experimental Workflow
Contraindications and Interferences
Contraindications:
-
Known allergies to this compound or any of its components.[1]
-
Severe renal impairment, as this may affect D-xylose excretion and lead to inaccurate results.[1]
Potential Interferences:
-
Medications that alter gastrointestinal motility (e.g., prokinetics, antispasmodics) may affect the hydrolysis and absorption of this compound.[1]
-
Substances that impair renal function or alter urinary pH could impact the excretion of D-xylose.[1]
Summary of Quantitative Data
| Parameter | Adults (Urine Test) | Children (5-11 years, Urine Test) | Adults (Blood Test) |
| This compound Dose | 0.45 g[2][4] | 0.45 g[5] | 2.7 g[6] |
| Administration | Oral solution in 100-250 mL water[2] | Oral solution[5] | Oral solution |
| Sample Type | Urine | Urine | Serum |
| Collection Time | 0-5 hours (or 0-4h and 4-5h)[4][6] | 0-3h, 3-4h, and 4-5h[5] | 90 minutes post-administration[6] |
| Cut-off (Malabsorption) | >19.18 mg of xylose in 5h[2] | To be established[5] | N/A |
These protocols and notes are intended for guidance in a research or clinical setting. It is recommended to consult the specific instructions provided with the this compound test kit for the most accurate and up-to-date information.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. catlab.cat [catlab.cat]
- 3. Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (this compound): a multicentre, open-label, phase IIB-III nonrandomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for the Gaxilose-Based Diagnostic Assay: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
The Gaxilose-based diagnostic assay is a non-invasive method for assessing intestinal lactase activity. This test is a valuable tool for diagnosing hypolactasia (lactase deficiency) in individuals presenting with symptoms of lactose intolerance. This compound, a synthetic disaccharide (4-O-β-D-galactopyranosyl-D-xylose), serves as a specific substrate for the lactase-phlorizin hydrolase enzyme located on the brush border of the small intestine.[1] This document provides detailed application notes and protocols for the this compound-based diagnostic assay for use by researchers, scientists, and drug development professionals.
The principle of the assay is based on the enzymatic cleavage of this compound by intestinal lactase into its constituent monosaccharides, galactose and D-xylose.[2][3] The liberated D-xylose is then passively absorbed into the bloodstream and subsequently excreted in the urine.[2][3] The amount of D-xylose recovered in the urine or measured in the serum is directly proportional to the intestinal lactase activity.[1][4] This quantitative relationship allows for a reliable assessment of lactase function.
Mechanism of Action
The this compound-based diagnostic assay operates on a clear and direct biochemical pathway.
References
Application Notes: Non-invasive Diagnosis of Hypolactasia with 4-Galactosylxylose (Gaxilose)
Introduction
Hypolactasia, the deficiency of the lactase enzyme in the small intestine, affects a significant portion of the global population. It leads to lactose malabsorption, which can cause symptoms of lactose intolerance such as abdominal pain, bloating, and diarrhea.[1] Traditional diagnostic methods present various challenges. The intestinal biopsy, while considered a reference standard, is invasive.[1][2] The widely used hydrogen breath test and lactose tolerance (blood glucose) tests often have lower reliability and can be poorly tolerated by patients.[1][3] Genetic testing can identify primary hypolactasia but does not reflect secondary causes or the current enzymatic activity.[4][5] The 4-Galactosylxylose (Gaxilose) test is a novel, non-invasive method that offers a direct and reliable measurement of intestinal lactase activity.[6][7]
Principle of the this compound Test
The this compound test is based on the oral administration of 4-galactosylxylose, a synthetic disaccharide specifically cleaved by the intestinal lactase enzyme.[3][8] In individuals with sufficient lactase activity, this compound is hydrolyzed into galactose and D-xylose. D-xylose is then absorbed in the small intestine, and a portion is excreted in the urine.[3] The amount of D-xylose detected in urine or serum is directly proportional to the lactase activity in the intestine.[3][7] In individuals with hypolactasia, this compound is not significantly hydrolyzed, leading to minimal absorption and excretion of D-xylose.[3]
Data Presentation
The this compound test has demonstrated superior diagnostic performance compared to other non-invasive methods in multicenter clinical trials.[1][9]
Table 1: Diagnostic Performance of Hypolactasia Tests
| Diagnostic Test | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Area Under ROC Curve (AUC) |
|---|---|---|---|---|---|
| This compound Urine Test | >90% | >90% | >90% | >90% | >0.9 |
| This compound Serum Test | >90% | >90% | >90% | >90% | >0.9 |
| Hydrogen Breath Test | 69% - 85% | 69% - 85% | 69% - 85% | 69% - 85% | Not Reported |
| Blood Glucose Test | 69% - 85% | 69% - 85% | 69% - 85% | 69% - 85% | Not Reported |
(Data sourced from a multicenter, phase IIb-III nonrandomized trial where intestinal biopsy was the reference standard)[1][9]
Table 2: this compound Test Administration and Diagnostic Cutoff Values
| Test Type | This compound Dose | Sample Collection | Cutoff Value for Normal Lactase Activity |
|---|---|---|---|
| Urine Test | 0.45 g | 0 to 4 hours post-ingestion | 27.58 mg D-xylose |
| Urine Test | 0.45 g | 0 to 5 hours post-ingestion | 37.87 mg D-xylose |
| Serum Test | 2.7 g | 90 minutes post-ingestion | 0.97 mg/dL D-xylose |
(Data sourced from phase I and Ib clinical trials)[6][9]
Note: Another study reported a cutoff of 19.18 mg of D-xylose in urine over 5 hours to determine lactose malabsorption.[3] Researchers should establish cutoff values based on their specific laboratory validation.
Experimental Protocols
Patient Preparation (for both Urine and Serum Protocols)
-
The patient should fast for a minimum of 8 hours overnight prior to the test.[3]
-
The first urine of the morning should be discarded to ensure bladder emptying before starting the test.[3]
-
Avoid antibiotics for at least 2-4 weeks before the test.[10]
Protocol 1: Urine-Based this compound Test
This protocol outlines the procedure for measuring D-xylose excretion in urine following this compound administration.
Methodology:
-
Administration: Dissolve a 0.45 g dose of this compound in 100-250 mL of water.[3] The patient should ingest the entire solution.
-
Urine Collection: Collect all urine produced by the patient for a predefined period of either 4 or 5 hours in a single container.[1][9]
-
Sample Processing: At the end of the collection period, measure and record the total volume of urine. Homogenize the pooled sample and transfer an aliquot for analysis. Samples can be stored frozen until analysis.[9]
-
D-xylose Quantification: Measure the concentration of D-xylose in the urine aliquot using a validated analytical method, such as a colorimetric assay with phloroglucinol.[7][9]
-
Calculation and Interpretation: Calculate the total mass of D-xylose excreted by multiplying the concentration by the total urine volume. Compare this value to the established cutoff (see Table 2) to diagnose hypolactasia.
Protocol 2: Serum-Based this compound Test
This protocol details the procedure for measuring serum D-xylose concentration.
Methodology:
-
Administration: Dissolve a 2.7 g dose of this compound in a glass of water.[1][9] The patient should ingest the entire solution.
-
Sample Collection: Exactly 90 minutes after ingestion, collect a blood sample via venipuncture.[1][6][9]
-
Sample Processing: Process the blood sample to separate the serum. The serum sample should be frozen immediately and stored until analysis.[9]
-
D-xylose Quantification: Measure the concentration of D-xylose in the serum using a validated analytical method.[9]
-
Interpretation: Compare the serum D-xylose concentration to the established cutoff value of 0.97 mg/dL to diagnose hypolactasia.[6][9]
The 4-Galactosylxylose (this compound) test is a simple, safe, and highly accurate non-invasive tool for the diagnosis of hypolactasia.[1][6] With excellent sensitivity and specificity, it represents a significant improvement over less reliable methods like the hydrogen breath test.[1] Its direct measurement of enzyme activity makes it a valuable asset for researchers, clinicians, and professionals in drug development investigating lactose malabsorption and intolerance.
References
- 1. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (this compound): a multicentre, open-label, phase IIB-III nonrandomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lactose Intolerance Workup: Approach Considerations, Hydrogen Breath Test, Laboratory Studies [emedicine.medscape.com]
- 3. catlab.cat [catlab.cat]
- 4. Primary hypolactasia diagnosis: Comparison between the this compound test, shortened lactose tolerance test, and clinical parameters corresponding to the C/T-13910 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic Testing for Lactase Insufficiency [southcarolinablues.com]
- 6. Phase I and phase IB clinical trials for the noninvasive evaluation of intestinal lactase with 4-galactosylxylose (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Noninvasive evaluation of intestinal lactase with 4-galactosylxylose: comparison with 3- and 2-galactosylxylose and optimization of the method in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-invasive diagnostic method for the evaluation of intestinal lactase deficiency (hypolactasia) - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Lactose Tolerance Tests: MedlinePlus Medical Test [medlineplus.gov]
Troubleshooting & Optimization
Common interferences in the Gaxilose diagnostic test.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common interferences and issues encountered during the Gaxilose diagnostic test for lactase activity.
I. Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound diagnostic test?
A1: The this compound test is a non-invasive method to assess lactase activity in the small intestine. This compound (4-galactosylxylose) is a synthetic disaccharide that is hydrolyzed by the enzyme lactase into galactose and D-xylose. D-xylose is then absorbed in the small intestine, and a portion of it is excreted in the urine.[1] The amount of D-xylose in a 5-hour urine collection is directly proportional to the intestinal lactase activity.[1]
Q2: What is the standard dose of this compound and the collection procedure?
A2: The standard procedure involves the oral administration of 0.45 grams of this compound dissolved in 100-250 mL of water to a fasting patient.[1] Urine is then collected for a total of 5 hours.[1]
Q3: What is the cut-off point for diagnosing lactose malabsorption?
A3: A common cut-off point for determining lactose malabsorption is 19.18 mg of D-xylose in the 5-hour urine collection.[1] Results below this threshold are indicative of lactase deficiency.
Q4: What are the main advantages of the this compound test?
A4: The this compound test is non-invasive, simple to perform, and generally well-tolerated by patients, inducing minimal discomfort.[1] It is a quantitative test that provides a direct measure of lactase enzyme activity.
II. Troubleshooting Guide
Unexpected or inaccurate results in the this compound test can arise from a variety of patient-related, procedural, and medication-related factors. This guide provides a structured approach to identifying and addressing these common interferences.
Workflow for Troubleshooting this compound Test Results
False Positive Results (Higher than expected D-xylose excretion)
A false positive result, suggesting normal lactase activity in a patient with clinical symptoms of lactose intolerance, can be misleading.
| Potential Cause | Troubleshooting Steps |
| Incorrect Urine Collection | - Ensure the first morning urine was discarded before starting the 5-hour collection.[1]- Verify that the entire urine volume for the 5-hour period was collected and the total volume was accurately recorded.[1] |
| Dehydration | - Assess the patient for signs of dehydration. Dehydration can lead to concentrated urine and potentially affect D-xylose excretion. |
| Recent Antibiotic Use | - Inquire about any antibiotic use prior to the test. Recent administration of antibiotics can alter the gut microbiota, potentially leading to false negatives in other tests like the hydrogen breath test, but its impact on this compound should be considered.[1] |
False Negative Results (Lower than expected D-xylose excretion)
A false negative result can incorrectly diagnose lactase deficiency. Several physiological and medical conditions can interfere with the absorption and excretion of D-xylose.
| Potential Cause | Troubleshooting Steps |
| Renal Impairment | - Assess the patient's renal function, as kidney disease can reduce the excretion of D-xylose.[1][2]- In patients with moderately impaired renal function, the absorption half-life of D-xylose can be prolonged, and renal clearance is reduced.[3]- While intestinal absorption of D-xylose may not be quantitatively modified in chronic renal insufficiency, the maximal concentration is reached later.[4] |
| Small Intestinal Bacterial Overgrowth (SIBO) | - Consider the possibility of SIBO, where bacteria in the small intestine may metabolize D-xylose, reducing the amount absorbed and excreted.[1][5]- Gram-negative bacteria, in particular, have been noted for their ability to metabolize xylose.[6] |
| Delayed Gastric Emptying (Gastroparesis) | - Inquire about conditions or medications that may cause delayed gastric emptying.[1]- If the passage of this compound from the stomach to the small intestine is slowed, its hydrolysis and the subsequent absorption of D-xylose will be delayed, leading to lower urinary excretion within the 5-hour window. |
| Ascites and Urinary Retention | - These conditions can lead to an incomplete collection of urine within the specified timeframe, resulting in falsely low D-xylose levels.[1] |
| Elderly Patients | - Interpret results with caution in elderly patients, as they may have reduced renal function or delayed gastric emptying, contributing to lower D-xylose excretion.[1] |
This compound Test Interference Pathway
III. Experimental Protocols
A meticulous adherence to the experimental protocol is crucial for obtaining accurate and reproducible results.
Patient Preparation Checklist
-
Fasting: The patient must fast for at least 8-12 hours prior to the test. Water is permitted.
-
Dietary Restrictions: For 24 hours before the test, the patient should avoid foods high in pentose, such as fruits, jams, and pastries.
-
Medication Review: Review the patient's current medications for any drugs that may interfere with the test. This includes:
-
Prokinetic agents (e.g., metoclopramide, domperidone, erythromycin) which can accelerate gastric emptying.[7][8]
-
Anticholinergic drugs and opioids which can delay gastric emptying.[7]
-
Drugs affecting renal function (a comprehensive list should be considered, including certain antibiotics, antihypertensives, and diuretics).[9]
-
Standard Operating Procedure for this compound Urine Test
-
Pre-Test Preparation:
-
Confirm the patient has adhered to the fasting and dietary restrictions.
-
Record all concomitant medications.
-
-
Baseline Urine Sample:
-
The patient should completely empty their bladder. This urine is discarded and the time is recorded as the start of the test.[1]
-
-
This compound Administration:
-
Dissolve 0.45 grams of this compound in 100-250 mL of water.
-
The patient should drink the entire solution.
-
-
Urine Collection:
-
Collect all urine produced for the next 5 hours in a single container.[1]
-
It is critical to collect every void during this period.
-
-
Sample Processing:
-
At the end of the 5-hour collection period, measure the total volume of urine.
-
Aliquot a portion of the well-mixed urine for D-xylose analysis.
-
Store the aliquot appropriately as per laboratory guidelines until analysis.
-
-
D-xylose Quantification:
-
Analyze the urine aliquot for D-xylose concentration using a validated automated assay.
-
-
Calculation of Total D-xylose Excretion:
-
Total D-xylose (mg) = D-xylose concentration (mg/mL) x Total urine volume (mL).
-
IV. Quantitative Data on Interferences
While precise quantitative data for every interference is not always available, the following table summarizes known impacts.
| Interference | Effect on D-xylose Excretion | Quantitative Impact (where available) |
| Moderate Renal Impairment | Decreased | The absorption half-life of D-xylose is prolonged from approximately 31 minutes in normal subjects to 62 minutes. The elimination half-life is prolonged from about 75 minutes to 138 minutes.[3] |
| Chronic Renal Failure | Markedly Decreased | Nonrenal clearance of D-xylose is significantly reduced. The absorption rate is slower, and the extent of absorption is less compared to individuals with normal renal function.[10] |
| Small Intestinal Bacterial Overgrowth (SIBO) | Decreased | The extent of the decrease is variable and depends on the type and quantity of bacteria present. Some gram-negative bacteria are known to metabolize xylose.[6] |
| Delayed Gastric Emptying | Decreased | The magnitude of the effect depends on the severity of the delay. |
| Prokinetic Drugs (e.g., Metoclopramide) | Increased rate of absorption | May lead to a faster initial excretion of D-xylose. The overall effect on the 5-hour total excretion is not well-quantified for the this compound test specifically.[7] |
| Anticholinergic Drugs/Opioids | Decreased rate of absorption | May lead to a slower and lower excretion of D-xylose within the 5-hour window.[7] |
Disclaimer: This information is intended for technical support and troubleshooting purposes for research and professional use. It is not a substitute for clinical judgment. All diagnostic results should be interpreted in the context of the patient's complete clinical picture.
References
- 1. catlab.cat [catlab.cat]
- 2. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (this compound): a multicentre, open-label, phase IIB-III nonrandomized trial [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Influence of chronic renal failure on the D-xylose test in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small intestinal bacterial overgrowth - Wikipedia [en.wikipedia.org]
- 6. Predisposing factors for positive D-Xylose breath test for evaluation of small intestinal bacterial overgrowth: A retrospective study of 932 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic drug interactions with gastrointestinal motility modifying agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. Kinetic analysis of D-xylose absorption in normal subjects and in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Gaxilose urine analysis.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Question: What could cause unexpectedly low D-xylose levels in the urine of a subject with suspected normal lactase activity?
Answer:
Unexpectedly low D-xylose levels, which could lead to a false positive result for hypolactasia, can be caused by several pre-analytical and physiological factors. It is crucial to investigate these potential causes before concluding that the subject has lactase deficiency.
Troubleshooting Steps:
-
Verify Sample Collection and Handling: Incomplete or incorrect urine collection is a primary source of error. Ensure the entire urine volume over the 5-hour period was collected.[1]
-
Assess Renal Function: Impaired kidney function can significantly decrease the excretion of D-xylose into the urine, leading to falsely low results.[1][2][3] In patients with renal insufficiency, the elimination half-life of D-xylose is prolonged.[2][4]
-
Investigate Gastrointestinal Motility: Delayed gastric emptying can slow the transit of Gaxilose to the small intestine, resulting in a delayed and potentially reduced absorption of D-xylose within the 5-hour collection window.[1]
-
Check for Dehydration: Dehydration can lead to reduced urine output and may affect the concentration and total amount of D-xylose excreted.[1]
-
Review Concomitant Medications: Certain medications can interfere with the test. While specific interactions with this compound are not extensively documented, drugs affecting gastrointestinal motility or renal function are of particular concern.[5]
2. Question: What factors might lead to unexpectedly high D-xylose levels in urine, potentially masking lactase deficiency (a false negative result)?
Answer:
While less common, unexpectedly high D-xylose levels can occur. Investigating these possibilities is important for an accurate diagnosis.
Troubleshooting Steps:
-
Rule out Small Intestinal Bacterial Overgrowth (SIBO): Some studies suggest that SIBO can lead to false-positive results in other carbohydrate absorption tests, and it's a possibility to consider in the context of unexpected this compound test results.[6][7][8] However, some research indicates that SIBO might lead to decreased D-xylose excretion.[6] Further investigation is warranted if SIBO is suspected.
-
Dietary Review: Ensure the patient adhered to the pre-test dietary restrictions. Ingestion of foods high in pentose (a sugar similar to D-xylose) within 24 hours of the test could theoretically interfere with the results.[9] These foods include fruits, jams, jellies, and pastries.[9]
-
Recent Antibiotic Use: Recent administration of antibiotics can alter the gut microbiota, which might influence the test results, potentially leading to false negatives in other lactose intolerance tests.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound urine analysis.
Table 1: this compound Urine Test Diagnostic Cut-off Values
| Analytical Method | Cut-off Value for Hypolactasia Diagnosis (5-hour urine collection) | Reference |
| Phloroglucinol-based Colorimetric Assay | < 37.87 mg | [10] |
| Enzymatic Assay | < 19.18 mg | [10][11] |
Table 2: Potential Factors Influencing D-xylose Excretion
| Factor | Effect on Urinary D-xylose Levels | Quantitative Impact (if available) | References |
| Renal Impairment | Decreased | Absorption half-life prolonged from 31 +/- 12 mins (normal) to 62 +/- 23 mins. Elimination half-life prolonged from 75 +/- 11 mins (normal) to 138 +/- 39 mins. | [2][4] |
| Delayed Gastric Emptying | Decreased (within the 5-hour window) | Can lead to flatter absorption curves and delayed peak excretion. | [12] |
| Dehydration | Decreased | Reduced urine output can lead to lower total excreted D-xylose. | [1] |
| Incomplete Urine Collection | Decreased | The result is directly dependent on the total volume of urine collected over 5 hours. | [1] |
| Small Intestinal Bacterial Overgrowth (SIBO) | Variable/Conflicting | May lead to false positives in other lactose intolerance tests. Some evidence suggests it could decrease D-xylose absorption. | [1][6][7] |
| Recent Antibiotic Use | Potential for False Negative | Can alter gut microbiota, potentially affecting test results. | [1] |
| Ingestion of Pentose-rich Foods | Potential for Interference | Foods like fruits, jams, and pastries should be avoided 24 hours before the test. | [9] |
Experimental Protocols
1. This compound Urine Analysis Protocol
This protocol outlines the standardized procedure for conducting the this compound urine test for the diagnosis of hypolactasia.
Patient Preparation:
-
The patient should fast for 8-12 hours overnight before the test. Water is permitted.[9]
-
For 24 hours prior to the test, the patient should avoid foods high in pentose, such as fruits, jams, jellies, and pastries.[9]
-
Review the patient's current medications. Drugs such as aspirin and indomethacin may need to be temporarily discontinued as they can interfere with D-xylose test results.[9]
Test Administration:
-
At the beginning of the test, the patient must completely empty their bladder, and this urine is discarded. The time is recorded as the start of the 5-hour collection period.[1][13]
-
A single oral dose of 0.45 g of this compound, dissolved in 100-250 mL of water, is administered to the patient.[1][14]
Urine Collection:
-
All urine voided over the next 5 hours must be collected in a single container.[1][13][14]
-
It is critical to collect the entire volume of urine during this period.
-
The collection container should be kept refrigerated during the collection period.[13]
-
At the end of the 5-hour period, the patient should empty their bladder one final time and add this urine to the collection container.[13]
Sample Processing:
-
The total volume of the 5-hour urine collection is measured and recorded. This is essential for the final calculation.[1]
-
Aliquots of the collected urine are then used for the quantification of D-xylose.
2. D-xylose Quantification in Urine (Enzymatic Method)
This protocol describes a validated enzymatic method for the quantification of D-xylose in urine samples.[10][11]
Principle:
This method utilizes a xylose dehydrogenase enzyme that catalyzes the oxidation of D-xylose, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the D-xylose concentration in the sample.[11]
Reagents and Materials:
-
Urine sample from the this compound test
-
D-xylose standards
-
Xylose dehydrogenase enzyme
-
NAD+ solution
-
Reaction buffer (e.g., phosphate buffer)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Automated analyzer (optional, as the method is automatable)[10]
Procedure:
-
Prepare a standard curve using known concentrations of D-xylose.
-
Mix the urine sample (or standard) with the reaction buffer and NAD+ solution in a cuvette.
-
Initiate the reaction by adding the xylose dehydrogenase enzyme.
-
Monitor the change in absorbance at 340 nm over time.
-
The rate of change in absorbance is used to calculate the concentration of D-xylose in the urine sample by comparing it to the standard curve.
-
The total amount of D-xylose excreted is calculated by multiplying the concentration by the total urine volume collected over the 5-hour period.
Visualizations
Caption: Workflow of this compound analysis from ingestion to result.
Caption: Decision tree for troubleshooting low D-xylose results.
References
- 1. catlab.cat [catlab.cat]
- 2. researchgate.net [researchgate.net]
- 3. [Influence of chronic renal failure on the D-xylose test in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-xylose absorption and disposition in patients with moderately impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug interferences with clinical laboratory tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-xylose absorption test - Wikipedia [en.wikipedia.org]
- 7. The role of small intestinal bacterial overgrowth and false positive diagnosis of lactose intolerance in southwest Hungary-A retrospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of small intestinal bacterial overgrowth and false positive diagnosis of lactose intolerance in southwest Hungary—A retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-Xylose Absorption Test | HealthLink BC [healthlinkbc.ca]
- 10. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of food deprivation on D-xylose absorption test results in mares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 14. Effects of ageing on the oral absorption of D-xylose in rats: analysis of gastrointestinal disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
Gaxilose Test Technical Support Center: Impact of Renal Function on D-xylose Excretion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of renal function on D-xylose excretion in the Gaxilose test.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is the this compound test and how does it work?
The this compound test is a non-invasive diagnostic tool for assessing lactase activity.[1][2] this compound (4-galactosylxylose) is a synthetic disaccharide composed of galactose and D-xylose.[3] When administered orally, it is hydrolyzed by the lactase enzyme in the small intestine into its constituent monosaccharides: galactose and D-xylose.[2][3] The liberated D-xylose is then absorbed into the bloodstream and subsequently excreted in the urine.[3][4] The amount of D-xylose quantified in the urine over a specific period is directly proportional to the intestinal lactase activity.[3]
Q2: My this compound test results show low urinary D-xylose excretion, suggesting lactase deficiency, but the clinical picture is inconsistent. What could be the issue?
Low urinary D-xylose excretion can be a true indicator of lactase deficiency, but it can also be a "false positive" result due to factors unrelated to lactase activity. One of the most significant factors is impaired renal function.[3][5] Since D-xylose is primarily cleared from the body by the kidneys, any reduction in renal function can lead to decreased urinary excretion of D-xylose, mimicking the result of poor absorption due to lactase deficiency.[3][5]
Other potential causes for unexpectedly low D-xylose excretion include:
-
Incomplete Urine Collection: Failure to collect all urine over the specified 5-hour period will lead to an underestimation of total D-xylose excretion.[3]
-
Dehydration: Reduced urine output due to dehydration can affect the amount of D-xylose excreted within the collection window.[3]
-
Bacterial Overgrowth: Bacteria in the small intestine can metabolize D-xylose, reducing the amount available for absorption and subsequent excretion.[3]
-
Slow Gastric Emptying: Delayed passage of this compound from the stomach to the small intestine can result in lower D-xylose absorption and excretion within the test timeframe.[3]
Q3: How can I determine if low D-xylose excretion in a this compound test is due to renal impairment?
To investigate the potential impact of renal function on your this compound test results, consider the following steps:
-
Assess Renal Function: The most direct method is to evaluate the subject's renal function. This is typically done by measuring serum creatinine and calculating the estimated glomerular filtration rate (eGFR).
-
Correlate with Expected Excretion: Compare the subject's urinary D-xylose levels with expected values for their level of renal function (see Data Presentation section).
-
Blood D-xylose Levels: If available, measuring blood D-xylose levels can be informative. In a subject with normal intestinal absorption but impaired renal function, blood D-xylose levels may be normal or even elevated, while urinary excretion is low.[6]
Q4: Are there any substances that can interfere with the this compound test?
Yes, certain substances can potentially interfere with the this compound test by affecting D-xylose absorption or excretion. While specific interaction studies with this compound are limited, data from D-xylose absorption tests suggest that the following should be considered:
-
Antibiotics: Recent use of antibiotics can alter the gut microbiota, which may affect the interpretation of the test, especially if bacterial overgrowth is a consideration.[3]
-
Medications Affecting Gastric Emptying: Drugs that slow down gastric emptying may delay the delivery of this compound to the small intestine, potentially leading to lower D-xylose excretion within the 5-hour window.[3]
It is recommended to review all current medications of the subject prior to conducting the test.
Q5: The urinary D-xylose levels in my experiment are borderline. How should I interpret these results?
Borderline results can be challenging to interpret. The established cut-off for lactose malabsorption in some automated assays is 19.18 mg of D-xylose in the 5-hour urine collection.[3] If results are close to this threshold, it is crucial to consider the possibility of influencing factors such as:
-
Mild renal impairment.
-
Slight inaccuracies in urine collection.
-
The subject's hydration status.
In such cases, repeating the test with strict adherence to the protocol or using a complementary diagnostic method, such as a hydrogen breath test, may be beneficial.[1][4]
Data Presentation
The following table summarizes the kinetic parameters of D-xylose in individuals with normal versus impaired renal function. This data highlights the significant impact of renal function on D-xylose elimination.
| Parameter | Normal Renal Function | Impaired Renal Function | Reference |
| D-xylose Absorption | 69.4% ± 13.6% | 77.4% ± 14.8% (uncomplicated renal impairment) | [5][7] |
| 48.6% (chronic renal failure requiring dialysis) | [8] | ||
| D-xylose Absorption Half-life | 31 ± 12 minutes | 62 ± 23 minutes | [5][7] |
| D-xylose Elimination Half-life | 75 ± 11 minutes | 138 ± 39 minutes | [5][7] |
| Urinary Excretion (of absorbed dose) | ~50% | Significantly Reduced | [5] |
Experimental Protocols
Detailed Methodology for the this compound Test
This protocol is synthesized from established clinical trial and diagnostic laboratory procedures.[1][3][9]
1. Subject Preparation:
-
Subjects should fast overnight (8-12 hours) before the test. Water is permitted.
-
The subject should empty their bladder in the morning before the test begins, and this urine is discarded.
2. This compound Administration:
-
A single oral dose of 0.45 g of this compound is administered.[1][3]
-
The this compound powder should be dissolved in 100-250 mL of water.
3. Urine Collection:
-
All urine produced over the next 5 hours must be collected.[1][3]
-
It is critical to ensure the completeness of the urine collection for accurate results. The total volume of urine should be recorded.[3]
-
Some protocols may involve separate collections for different time intervals (e.g., 0-4 hours and 4-5 hours).[1][4]
4. Sample Analysis:
-
The collected urine is analyzed to quantify the total amount of D-xylose excreted.
-
The result is typically reported in mg of D-xylose per 5-hour urine collection.
5. Interpretation of Results:
-
A common cut-off point for diagnosing lactose malabsorption is a urinary D-xylose excretion of less than 19.18 mg in 5 hours.[3]
-
Results should always be interpreted in the context of the subject's clinical history and, crucially, their renal function status.
Mandatory Visualization
Caption: Experimental workflow of the this compound test.
Caption: Logical relationship between renal function and D-xylose excretion.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. catlab.cat [catlab.cat]
- 4. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (this compound): a multicentre, open-label, phase IIB-III nonrandomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of xylose absorption as measured in blood and urine: a one-hour blood xylose screening test in malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-xylose absorption and disposition in patients with moderately impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic analysis of D-xylose absorption in normal subjects and in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinicaltrials.eu [clinicaltrials.eu]
Gaxilose Test Technical Support Center: Enhancing Diagnostic Accuracy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the Gaxilose test, a non-invasive method for diagnosing hypolactasia (lactase deficiency). Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve the sensitivity and specificity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound test?
The this compound test is a diagnostic tool for evaluating lactase activity. It involves the oral administration of this compound (4-O-β-D-galactopyranosyl-D-xylose), a synthetic disaccharide that is a substrate for the lactase-phlorizin hydrolase enzyme in the small intestine.[1] If lactase is present and active, it hydrolyzes this compound into galactose and D-xylose. The D-xylose is then absorbed, and a portion is excreted in the urine. The amount of D-xylose in a collected urine sample is directly proportional to the lactase activity in the small intestine.[1][2] Low levels of urinary D-xylose suggest hypolactasia.
Q2: What are the primary advantages of the this compound test over other methods for diagnosing lactose intolerance?
The this compound test offers several advantages, including its non-invasive nature and simplicity.[2] Unlike intestinal biopsies, which are invasive and costly, the this compound test only requires a urine sample.[2] Compared to the hydrogen breath test (HBT), the this compound test is often better tolerated by patients as it does not typically induce the gastrointestinal symptoms associated with a lactose load.[2] Furthermore, some studies have shown the this compound test to have higher sensitivity and specificity than the HBT.[3]
Q3: What is the standard protocol for the urine-based this compound test?
The standard protocol involves the oral administration of 0.45g of this compound dissolved in water.[3][4] Urine is then collected over a 4 to 5-hour period.[3][4] The total volume of urine is measured, and the concentration of D-xylose is determined to calculate the total amount excreted.
Q4: Can the this compound test be used in pediatric and elderly populations?
Yes, the this compound test has been and is currently being studied in both pediatric and elderly populations. Clinical trials are evaluating its effectiveness for diagnosing lactose intolerance in children aged 5 to 11 years.[4][5] The test has also been validated in adult and elderly patients.[4] However, it is important to consider that age-related physiological changes, such as decreased renal function in the elderly, could potentially influence the results.
Troubleshooting Guide
This guide addresses common issues that may lead to inaccurate this compound test results and provides steps for mitigation.
Issue 1: Unexpectedly Low D-xylose Levels (Potential False Negative)
| Potential Cause | Explanation | Recommended Action |
| Incomplete Urine Collection | A significant portion of the excreted D-xylose may be missed if the urine collection is not complete over the specified 4-5 hour period. | Emphasize the importance of collecting all urine during the designated time frame. If incomplete collection is suspected, the test should be repeated. |
| Rapid Gastrointestinal Transit | If this compound passes through the small intestine too quickly, there may be insufficient time for lactase to act on the substrate, leading to reduced D-xylose absorption. | Inquire about any recent episodes of diarrhea or conditions that may accelerate gut transit. Consider re-testing when the patient's condition has stabilized. |
| Concurrent Use of Certain Medications | Medications that increase gastrointestinal motility (e.g., prokinetics) can reduce the time available for this compound hydrolysis and D-xylose absorption.[6] | Review the subject's current medications. If possible, and in consultation with a physician, discontinue interfering medications for a suitable period before the test. |
| Malabsorption of D-xylose | In some rare cases, a patient may have a separate condition that impairs the absorption of D-xylose in the small intestine. | If D-xylose malabsorption is suspected, a direct D-xylose absorption test (without this compound) may be warranted to investigate this possibility. |
Issue 2: Unexpectedly High D-xylose Levels (Potential False Positive)
| Potential Cause | Explanation | Recommended Action |
| Impaired Renal Function | Reduced kidney function can lead to decreased excretion of D-xylose, causing it to accumulate in the blood and potentially leading to an inaccurate interpretation of urinary levels if not accounted for.[6][7] The test is generally not recommended for patients with severe kidney disease.[2] | Screen subjects for renal impairment before the test. In cases of known or suspected kidney disease, results should be interpreted with caution, and a serum-based this compound test may be a more reliable alternative.[3] |
| Small Intestinal Bacterial Overgrowth (SIBO) | Some bacteria in the small intestine may be capable of hydrolyzing this compound, leading to the release and absorption of D-xylose, which would not be attributable to the patient's lactase activity.[2] | If SIBO is suspected based on clinical symptoms, a breath test for SIBO should be considered prior to the this compound test. |
| Slow Gastric Emptying | Delayed emptying of the stomach contents can lead to a slower and more prolonged absorption of D-xylose, which might affect the concentration in the 4-5 hour urine collection window.[2] | Inquire about symptoms of gastroparesis. For patients with known or suspected slow gastric emptying, extending the urine collection period may be considered, although this would be a deviation from the standard protocol and should be noted. |
| Incorrect Urine Volume Measurement | An overestimation of the total urine volume will lead to a falsely elevated calculation of total D-xylose excretion. | Ensure accurate measurement of the total urine volume collected. Use calibrated measurement tools. |
Data on this compound Test Performance
The following table summarizes the sensitivity and specificity of the this compound test in comparison to other diagnostic methods for hypolactasia.
| Diagnostic Test | Sensitivity | Specificity | Reference |
| This compound Test (Urine) | >90% | >90% | [3] |
| This compound Test (Serum) | >90% | >90% | [3] |
| Hydrogen Breath Test (HBT) | 69% - 85% | 69% - 85% | [3] |
| Blood Glucose Test (after lactose challenge) | 69% - 85% | 69% - 85% | [3] |
| Genetic Testing (C/T-13910 polymorphism) | Lower than this compound test | High | [3] |
| This compound Test (vs. Genetic Testing) | 82% | 68% | [8] |
Note: Sensitivity and specificity can vary between studies and patient populations.
Experimental Protocols
Standard this compound Urine Test Protocol
-
Patient Preparation: The patient should fast overnight. The first morning urine should be voided and discarded.[2]
-
This compound Administration: Administer 0.45g of this compound dissolved in 100-250 mL of water.[2]
-
Urine Collection: Collect all urine for the next 5 hours in a single container.[2]
-
Sample Processing: Measure and record the total volume of urine collected.
-
D-xylose Quantification: Analyze a urine aliquot for D-xylose concentration using a validated method (see below).
-
Calculation: Calculate the total amount of D-xylose excreted in milligrams. A common cut-off point to determine lactose malabsorption is 19.18 mg of xylose in the 5-hour urine collection.[2]
Improved Method for D-xylose Quantification (Modified Phloroglucinol Assay)
This modified colorimetric assay enhances the sensitivity for detecting low concentrations of D-xylose.[9]
-
Reagent Preparation:
-
Sample Preparation:
-
Assay Procedure:
-
Pipette 50 µL of the prepared sample (urine, serum, or standard) into a test tube.
-
Add 50 µL of deionized water.
-
Add 1.9 mL of the phloroglucinol color reagent.
-
Incubate all tubes at 100°C for exactly 4 minutes.
-
Immediately cool the tubes to room temperature in a water bath.
-
Read the absorbance at 554 nm.[9]
-
-
Data Analysis:
-
Construct a standard curve using the absorbance readings of the D-xylose standards.
-
Determine the D-xylose concentration in the samples from the standard curve.
-
Calculate the total D-xylose excreted, taking into account the dilution factor and total urine volume.
-
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. catlab.cat [catlab.cat]
- 3. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (this compound): a multicentre, open-label, phase IIB-III nonrandomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. [Influence of chronic renal failure on the D-xylose test in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Primary hypolactasia diagnosis: Comparison between the this compound test, shortened lactose tolerance test, and clinical parameters corresponding to the C/T-13910 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medichem-me.com [medichem-me.com]
Factors leading to false positives/negatives with Gaxilose.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during Gaxilose-based experiments for the diagnosis of lactose malabsorption.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known by its trade name "Lactophan," is a synthetic derivative of lactose designed as a diagnostic agent for lactose malabsorption.[1] Its mechanism of action is based on the activity of the lactase enzyme in the small intestine. When administered orally, this compound is hydrolyzed by lactase into two metabolites: galactose and D-xylose.[1] The D-xylose is then absorbed into the bloodstream and subsequently excreted in the urine. In individuals with normal lactase activity, a higher amount of D-xylose is excreted, while in those with lactase deficiency, the excretion is significantly lower.[1]
Q2: What is the standard experimental protocol for the this compound test?
The standard protocol for the this compound test involves the oral administration of a 0.45 g dose of this compound dissolved in water to a fasting patient.[2][3] The patient should discard the first morning urine before ingesting the this compound solution. All urine is then collected for a period of 5 hours.[2][3] The total volume of the collected urine must be recorded, as it is essential for the final calculation of the amount of excreted D-xylose.[2]
Q3: What are the known contraindications for the this compound test?
The primary contraindications for the use of this compound include known allergies to any component of the formulation and severe renal impairment.[1] Patients with severe kidney disease, portal hypertension, myxedema, or a history of total gastrectomy and/or vagotomy are not recommended to undergo the test.[2]
Troubleshooting Guide: False Positives
A false positive result indicates lactase deficiency when the individual has normal lactase activity. This is characterized by a lower than expected urinary D-xylose level.
Q4: My results indicate a higher level of D-xylose excretion than expected, suggesting a false positive. What are the potential causes?
Several factors can lead to a false-positive result with the this compound test. These are summarized in the table below and detailed in the following sections.
| Factor | Mechanism |
| Incorrect Urine Collection | Incomplete urine collection or inaccurate volume measurement leads to a falsely elevated calculated D-xylose concentration.[2] |
| Dehydration | Reduced urine output can lead to a higher concentration of D-xylose in the collected sample.[2] |
| Renal Impairment | Decreased kidney function impairs the excretion of D-xylose, causing it to accumulate in the body and be excreted over a longer period, potentially leading to an inaccurate result within the 5-hour window.[1] |
| Ascites | The accumulation of fluid in the abdomen can alter the volume of distribution of water-soluble compounds like D-xylose, potentially affecting its concentration in urine. |
| Urinary Retention | Incomplete emptying of the bladder can lead to an inaccurate measurement of the total D-xylose excreted within the collection period.[2] |
| Small Intestinal Bacterial Overgrowth (SIBO) | Bacteria in the small intestine can metabolize this compound, leading to the release and absorption of D-xylose, independent of lactase activity.[4][5] |
| Slow Gastric Emptying | Delayed passage of this compound from the stomach to the small intestine can result in a delayed and potentially reduced absorption and excretion of D-xylose within the designated timeframe.[2] |
| Advanced Age | Age-related decline in renal function and changes in gastrointestinal motility can contribute to altered D-xylose excretion.[2] |
| Medications | Prokinetics and antispasmodics can alter gastrointestinal motility, affecting the time this compound is available for hydrolysis and absorption.[1] |
Detailed Troubleshooting for False Positives
Issue: Suspected Incorrect Urine Collection
-
Q5: What constitutes incorrect urine collection and how can it be rectified? A pre-analytical error, such as failing to collect all urine within the 5-hour window or inaccurately recording the total volume, is a significant source of error.[2] If a collection is known to be incomplete, the test should be repeated. It is crucial to provide clear instructions to the patient to collect every void during the 5-hour period.
Issue: Patient with Renal Impairment
-
Q6: How does renal impairment affect this compound test results? Severe renal impairment is a contraindication for the this compound test.[1] Impaired kidney function reduces the clearance of D-xylose from the blood, leading to its retention and a lower concentration in the urine collected over 5 hours, which could be misinterpreted as lactase deficiency.
Issue: Patient with Small Intestinal Bacterial Overgrowth (SIBO)
-
Q7: What is the mechanism by which SIBO causes a false positive? In SIBO, an excessive number of bacteria are present in the small intestine. These bacteria can ferment carbohydrates. It is plausible that these bacteria can hydrolyze this compound, releasing D-xylose for absorption. This bacterial-mediated hydrolysis would be independent of the patient's own lactase activity, leading to an artificially high level of D-xylose in the urine.[4][5]
Troubleshooting Guide: False Negatives
A false negative result indicates normal lactase activity when the individual is lactase deficient. This is characterized by a higher than expected urinary D-xylose level.
Q8: My results suggest normal lactase activity, but the clinical picture points towards lactose intolerance. What could cause a false negative?
False negatives are a known limitation of the this compound test. The identified causes are summarized in the table below.
| Factor | Mechanism | Quantitative Data |
| Recent Antibiotic Use | Antibiotics can alter the gut microbiota, which may indirectly influence the environment of the small intestine and potentially affect the test outcome.[4] | Data not available |
| Bacterial Adaptation | The intestinal microbiota can adapt to regular lactose ingestion, which might influence the handling of this compound.[4] | Data not available |
| Lower Specificity Compared to Genetic Testing | Studies have shown that the this compound test can have a high rate of false negatives when compared to genetic testing for lactase non-persistence. | One study reported a false negative rate of 32% and a specificity of 68% for the this compound test compared to the C/T-13910 genetic test.[4][6] |
Experimental Protocols & Data
This compound Test Protocol
-
Patient Preparation: The patient should fast for at least 8 hours prior to the test. Water is permitted. Certain medications that affect gastrointestinal motility should be discontinued as advised by a physician.[1]
-
Baseline Urine Sample: The patient should completely empty their bladder in the morning and discard this urine.[2]
-
This compound Administration: A 0.45 g dose of this compound is dissolved in 200-250 mL of water and ingested by the patient.[2][3]
-
Urine Collection: All urine produced over the next 5 hours is collected in a single container.[2][3]
-
Volume Measurement: At the end of the 5-hour period, the total volume of the collected urine is measured and recorded.
-
Sample Analysis: An aliquot of the collected urine is analyzed for D-xylose concentration. The total amount of D-xylose excreted is calculated by multiplying the concentration by the total urine volume.
Visualizations
Caption: this compound experimental workflow.
Caption: Troubleshooting logic for false positives.
References
- 1. D-Xylose Absorption Test: Definition, Mechnism, Significance [bshingredients.com]
- 2. aacnjournals.org [aacnjournals.org]
- 3. Making decisions about medicines | Medicines Learning Portal [medicineslearningportal.org]
- 4. catlab.cat [catlab.cat]
- 5. D-xylose absorption test - Wikipedia [en.wikipedia.org]
- 6. The influence of ascites on the pharmacokinetics of piretanide in cirrhotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Gaxilose in solution and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Gaxilose in solution and recommended storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary application?
This compound, chemically known as 4-O-β-D-galactopyranosyl-D-xylose, is a synthetic disaccharide.[1][2][3] It serves as a diagnostic agent to assess lactase activity in the small intestine.[4] When administered orally, this compound is hydrolyzed by the enzyme lactase into galactose and D-xylose.[1][2] The subsequent measurement of D-xylose levels in urine or blood provides a direct indication of lactase deficiency, a condition commonly associated with lactose intolerance.[4][5]
Q2: What are the recommended storage conditions for this compound powder and prepared solutions?
Proper storage is crucial to maintain the integrity of this compound. For the solid powder form, long-term storage at -20°C is recommended to ensure stability for up to three years.[1][2] Once in solution, it is advisable to store aliquots at -80°C for up to one year to minimize degradation.[1] For short-term use, solutions may be kept at 0-4°C for a few days to a week, although stability under these conditions should be verified for your specific application.[2]
Data Presentation: Recommended Storage Conditions
| Form | Condition | Duration | Reference |
| Powder | -20°C | Up to 3 years | [1][2] |
| 0-4°C (dry, dark) | Days to weeks | [2] | |
| Solution | -80°C | Up to 1 year | [1] |
| 0-4°C | Days to weeks | [2] |
Q3: What factors can affect the stability of this compound in an aqueous solution?
The stability of the glycosidic bond in this compound is susceptible to several factors, primarily pH and temperature.
-
pH: this compound is prone to acid-catalyzed hydrolysis.[6][7][8] In acidic conditions (low pH), the glycosidic linkage can be cleaved, leading to the formation of its constituent monosaccharides, galactose and xylose. This degradation process is accelerated by heat.[6][7] Neutral to slightly alkaline conditions are generally more favorable for the stability of glycosidic bonds.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation, including hydrolysis.[6][7] Therefore, it is crucial to avoid exposing this compound solutions to high temperatures for extended periods.
Data Presentation: Factors Affecting this compound Solution Stability
| Factor | Effect on Stability | Recommendation |
| Acidic pH | Promotes hydrolysis of the glycosidic bond | Maintain neutral to slightly alkaline pH |
| High Temperature | Accelerates the rate of degradation | Store at recommended cool temperatures |
| Light Exposure | Potential for photodegradation | Store in amber vials or protect from light |
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results.
This could be due to the degradation of your this compound solution.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that your this compound powder and solutions have been stored according to the recommendations (see table above).
-
Check Solution pH: If your experimental protocol involves acidic conditions, consider the possibility of this compound hydrolysis. You may need to prepare fresh solutions or run controls to assess the extent of degradation under your specific conditions.
-
Prepare Fresh Solutions: If there is any doubt about the stability of your stock solution, it is best to prepare a fresh batch from the solid powder.
Issue: How can I determine if my this compound solution has degraded?
The primary chemical degradation pathway for this compound in solution is the hydrolysis of the glycosidic bond.
Mandatory Visualization: this compound Hydrolysis Pathway
Caption: Acid-catalyzed hydrolysis of this compound.
You can analytically test for degradation by detecting the presence of the monosaccharide products, galactose and D-xylose. A common method for detecting reducing sugars (like galactose and xylose) is Benedict's test.[8][9]
Experimental Protocols
Protocol: Benedict's Test for this compound Degradation
This protocol can be used to qualitatively assess the degradation of this compound into its reducing sugar components.
Materials:
-
This compound solution to be tested
-
Benedict's reagent[9]
-
Water bath
-
Test tubes
-
Positive control (e.g., glucose or xylose solution)
-
Negative control (e.g., freshly prepared this compound solution or sucrose solution)
Procedure:
-
Add 1 mL of your this compound solution to a test tube.
-
Add 2 mL of Benedict's reagent to the test tube.[9]
-
Prepare positive and negative control tubes in the same manner.
-
Place the test tubes in a boiling water bath for 3-5 minutes.[2]
-
Remove the tubes and observe any color change.
Interpretation of Results:
-
Blue (no change): No significant degradation.
-
Green, yellow, orange, or brick-red precipitate: Indicates the presence of reducing sugars, suggesting that your this compound solution has degraded.[9] The intensity of the color change correlates with the concentration of reducing sugars.[6]
Mandatory Visualization: Experimental Workflow for Stability Testing
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. brilliantbiologystudent.weebly.com [brilliantbiologystudent.weebly.com]
- 3. US20210205309A1 - Oral solution formulation - Google Patents [patents.google.com]
- 4. US8022054B2 - Liquid ganaxolone formulations and methods for the making and use thereof - Google Patents [patents.google.com]
- 5. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tutorchase.com [tutorchase.com]
- 7. savemyexams.com [savemyexams.com]
- 8. Lab Review [websites.nku.edu]
- 9. Benedict's Test: Principle, Procedure, Result Chart & Uses [vedantu.com]
Quality control measures for the Gaxilose diagnostic assay.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the Gaxilose diagnostic assay. It includes detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound diagnostic assay?
A1: The this compound diagnostic assay is a non-invasive method for diagnosing lactase deficiency (hypolactasia). This compound (4-O-β-D-galactopyranosyl-D-xylose) is a synthetic disaccharide that is hydrolyzed by the lactase enzyme in the small intestine into galactose and D-xylose. The amount of D-xylose absorbed and subsequently excreted in the urine is directly proportional to the intestinal lactase activity.[1]
Q2: What is the standard procedure for the this compound test?
A2: The patient orally ingests 0.45 grams of this compound dissolved in water. Urine is then collected over a 5-hour period.[1][2] The total volume of urine is measured, and the concentration of D-xylose is determined to calculate the total amount of D-xylose excreted.
Q3: How are the results of the this compound test interpreted?
A3: The total amount of D-xylose excreted in the urine over 5 hours is used to determine lactase activity. A common cut-off value for diagnosing lactose malabsorption is 19.18 mg of xylose in the 5-hour urine collection.[1] Levels below this threshold are indicative of hypolactasia.
Q4: What are the main advantages of the this compound test compared to other methods for diagnosing lactose intolerance?
A4: The this compound test is non-invasive and generally well-tolerated by patients, with minimal side effects such as bloating or gas.[3] Unlike the lactose tolerance test, it does not require blood sampling.[3] It offers a direct and quantitative measure of lactase activity.[1]
Quality Control Measures
Effective quality control is crucial for ensuring the accuracy and reliability of the this compound diagnostic assay. This involves monitoring the analytical performance of the D-xylose measurement and ensuring proper pre-analytical procedures.
Analytical Quality Control
The accurate quantification of D-xylose in urine is the cornerstone of the this compound assay. The following table summarizes the key quality control parameters for the analytical measurement of D-xylose. These parameters should be established and monitored by the laboratory.
| Parameter | Acceptance Criteria | Frequency |
| Linearity | R² ≥ 0.995 over the expected concentration range | During initial validation and after major instrument maintenance |
| Accuracy | Recovery of 85-115% for spiked samples | With each new batch of reagents and periodically as per lab protocol |
| Precision (Intra-assay) | Coefficient of Variation (CV) ≤ 10% | With every analytical run |
| Precision (Inter-assay) | Coefficient of Variation (CV) ≤ 15% | Monitored across different analytical runs |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy | Determined during initial validation |
| Positive Control | Within established range (representing normal lactase activity) | With every analytical run |
| Negative Control | Within established range (representing lactase deficiency) | With every analytical run |
Pre-analytical Quality Control
Pre-analytical errors are a significant source of variability in the this compound assay. Adherence to strict collection and handling protocols is essential.
| Step | Key Consideration | Common Errors |
| Patient Preparation | Fasting is required before the test. | Patient not fasting, leading to potential interference. |
| This compound Administration | Ensure the full 0.45g dose is consumed. | Incomplete ingestion of the this compound solution. |
| Urine Collection | Complete 5-hour urine collection is critical. | Incomplete collection (missed voids), incorrect timing. |
| Volume Measurement | Accurate measurement of the total urine volume. | Inaccurate volume measurement leading to calculation errors. |
| Sample Storage | Store urine samples appropriately (e.g., frozen) if not analyzed immediately. | Improper storage leading to degradation of D-xylose. |
Troubleshooting Guide
This guide addresses specific issues that users might encounter during the this compound diagnostic assay.
Q5: What should I do if the quality control (QC) values are out of the acceptable range?
A5: If your positive or negative controls fall outside the established acceptance criteria, all patient results from that run are considered invalid. Do not report any patient results. Investigate the potential causes by following the troubleshooting steps outlined in the diagram below.
Q6: A patient's result is borderline (close to the 19.18 mg cut-off). How should this be interpreted?
A6: Borderline results should be interpreted with caution. Review the pre-analytical information for any potential errors, such as incomplete urine collection. Consider any medications the patient is taking that might affect gastrointestinal motility or renal function, as these can potentially influence the results.[4] If significant doubt remains, a repeat test or confirmation with an alternative diagnostic method may be warranted.
Q7: What are common causes of unexpectedly low D-xylose levels in a patient expected to have normal lactase activity?
A7: Unexpectedly low D-xylose levels can result from several factors:
-
Incomplete Urine Collection: This is a primary cause of falsely low results. Emphasize the importance of collecting every void during the 5-hour window.
-
Impaired Renal Function: Reduced kidney function can lead to decreased excretion of D-xylose into the urine.[4]
-
Medications: Drugs that alter gastrointestinal motility could potentially affect the absorption of D-xylose.[4]
-
Dehydration: Severe dehydration can lead to reduced urine output and consequently lower total D-xylose excretion.
Q8: Can bacterial overgrowth in the small intestine affect the this compound test results?
A8: While the hydrogen breath test is more susceptible to interference from bacterial overgrowth, it is a potential consideration for the this compound test. Some bacteria may be capable of metabolizing D-xylose, which could theoretically lead to lower levels in the urine.
Experimental Protocol: this compound Diagnostic Assay
This protocol outlines the key steps for performing the this compound diagnostic assay.
1. Patient Preparation:
-
The patient should fast for at least 8 hours prior to the test.
-
Water is permitted during the fasting period and throughout the test.
2. This compound Administration:
-
Dissolve 0.45 grams of this compound in 150-250 mL of water.
-
The patient should drink the entire solution.
3. Urine Collection:
-
The patient should empty their bladder immediately before or after ingesting the this compound solution. This urine is discarded.
-
All urine produced for the next 5 hours must be collected in a single, clean container.
-
It is critical to collect every void during this 5-hour period.
4. Sample Processing:
-
At the end of the 5-hour collection period, measure the total volume of the collected urine and record the value.
-
Aliquot a portion of the urine for D-xylose analysis. If not analyzed immediately, store the aliquot frozen at -20°C or below.
5. D-xylose Quantification:
-
Analyze the urine aliquot for D-xylose concentration using a validated analytical method (e.g., enzymatic assay or a modified phloroglucinol-based assay).
-
Run positive and negative controls with each batch of samples.
6. Calculation of Results:
-
Calculate the total amount of D-xylose excreted using the following formula: Total D-xylose (mg) = D-xylose Concentration (mg/mL) x Total Urine Volume (mL)
This compound Assay Workflow
The following diagram illustrates the complete workflow of the this compound diagnostic assay from patient preparation to result interpretation.
References
Addressing variability in Gaxilose test outcomes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Gaxilose test outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the this compound test and what does it measure?
The this compound test is a non-invasive diagnostic tool used to assess lactase-phlorizin hydrolase (lactase) enzyme activity in the small intestine.[1][2] It is used to diagnose hypolactasia (lactase deficiency), the underlying cause of lactose malabsorption.[3]
Q2: How does the this compound test work?
The test is based on the administration of this compound (4-galactosylxylose), a synthetic analogue of lactose.[4] If lactase is present and active in the small intestine, it hydrolyzes this compound into galactose and D-xylose.[2] The D-xylose is then absorbed into the bloodstream and subsequently excreted in the urine.[2] The total amount of D-xylose in the urine is directly correlated with the enzymatic activity of intestinal lactase.[4] Low levels of excreted D-xylose suggest lactase deficiency.[1][3]
dot
Caption: this compound Metabolism Pathway.
Q3: What are the typical reference values for the this compound test?
The interpretation of the this compound test depends on the amount of D-xylose excreted in the urine over a 5-hour period following oral administration of a 0.45 g dose. A common cut-off point to distinguish between normal lactase activity and lactose malabsorption is 19.18 mg of xylose.[4]
| Result | D-Xylose in 5-hour Urine | Interpretation |
| Normal | > 19.18 mg | Sufficient Lactase Activity |
| Abnormal | < 19.18 mg | Lactase Deficiency (Hypolactasia) |
Note: Reference values may vary slightly between laboratories. Always refer to the specific laboratory's reference range.
Q4: How does the this compound test compare to other methods for diagnosing lactose malabsorption?
Several tests are available for diagnosing lactose malabsorption, each with its own advantages and limitations.[4] The this compound test is considered to have excellent diagnostic performance, with high sensitivity and specificity, often exceeding 90%.[5]
| Test Method | Principle | Advantages | Disadvantages |
| This compound Test | Measures lactase activity by quantifying D-xylose in urine after this compound administration.[4] | Non-invasive, high accuracy, does not cause symptoms.[4][5] | Can have false negatives; lower specificity than genetic tests in some studies.[6][7] |
| Hydrogen Breath Test | Measures hydrogen gas produced by colonic bacteria fermenting unabsorbed lactose.[1] | Non-invasive, widely used. | Can have false positives (bacterial overgrowth) and false negatives (antibiotic use); can cause symptoms.[1][4] |
| Lactose Tolerance Test | Measures blood glucose levels after a lactose load.[4] | Assesses both absorption and intolerance symptoms. | Lower performance than breath test; limitations in patients with diabetes or slow gastric emptying.[4] |
| Intestinal Biopsy | Direct measurement of lactase enzyme activity in a tissue sample. | Considered the reference or "gold standard" method.[4] | Invasive, costly, potential for false negatives due to patchy lactase expression.[4] |
| Genetic Test | Detects the C/T-13910 polymorphism associated with lactase persistence/non-persistence.[8] | High specificity, not affected by secondary causes.[6] | Does not detect secondary hypolactasia; less useful in non-Caucasian populations.[4] |
Troubleshooting Guides
This section addresses specific issues that may lead to variability in this compound test outcomes.
Issue 1: Unexpectedly Low D-Xylose Levels (Potential False Negative)
Q: Our results indicate lactase deficiency (<19.18 mg), but clinical context suggests otherwise. What could cause a false negative result?
A: Unexpectedly low D-xylose levels can be caused by several factors that are not related to primary hypolactasia. Consider the following possibilities:
-
Recent Antibiotic Use: Administration of antibiotics prior to the test can alter the gut microbiota and potentially lead to false-negative results.[4]
-
Pre-analytical Errors: Incomplete or incorrectly timed urine collection is a significant source of error.[4] If the full 5-hour urine volume is not collected, the total excreted D-xylose will be underestimated.
-
Secondary Hypolactasia: The test does not distinguish between primary (genetic) and secondary lactase deficiency.[4] Conditions that damage the small intestine mucosa, such as celiac disease, Crohn's disease, or viral gastroenteritis, can lead to temporarily low lactase activity.[9][10]
-
Impaired Renal Function: Since the test relies on the excretion of D-xylose, kidney dysfunction can affect the results.[2][9][11]
dot
Caption: Troubleshooting Logic for Low D-Xylose Results.
Issue 2: Unexpectedly High D-Xylose Levels (Potential False Positive)
Q: The test result indicates normal lactase function (>19.18 mg), but the subject exhibits clear symptoms of lactose intolerance. What could cause a false positive?
A: This scenario is less common but can occur. Potential causes include:
-
Small Intestinal Bacterial Overgrowth (SIBO): Certain bacteria in the small intestine can consume D-xylose, potentially affecting absorption and leading to inaccurate results.[9][12] While often associated with false positives in older D-xylose absorption tests, its impact on the this compound test should be considered.
-
Failure to Fast: Not adhering to the required 8-12 hour fast can interfere with the test's outcome.[4][10]
-
Laboratory or Analytical Errors: Errors during sample handling, storage, or the analytical measurement of D-xylose can occur.[9] This includes improper equipment calibration or human error in test interpretation.[9]
Issue 3: High Inter-Assay or Inter-Subject Variability
Q: We are observing significant variability in our results across different experiments or subjects. How can we improve the reproducibility of the this compound test?
A: Consistency is key to minimizing variability. A strictly standardized protocol is critical.
-
Standardize Patient Preparation: Ensure all subjects adhere to the same pre-test conditions. This includes an 8-12 hour fast (water is permissible) and a review of medications.[10] Medications known to interfere, such as aspirin or those affecting GI motility, should be discontinued after consulting with a physician.[2][10]
-
Standardize Test Administration: Administer the exact dose of this compound with a standard volume of water.[4]
-
Standardize Sample Collection & Handling: This is the most critical step. Emphasize the importance of collecting all urine for the entire 5-hour period.[4] The total volume of the 5-hour collection must be accurately measured and recorded, as the final result depends on both the D-xylose concentration and the total urine volume.[4] Samples should be stored properly (e.g., at -20°C) until analysis.[13]
Detailed Experimental Protocol: Urine this compound Test
This protocol outlines the standard procedure for conducting the this compound test for the assessment of lactase activity.
1. Patient Preparation
-
Fasting: The patient must fast for a minimum of 8-12 hours prior to the test. Drinking water is permitted.[10]
-
Medication Review: Review and temporarily discontinue any medications that may interfere with the test results, subject to a physician's approval. These can include aspirin, indomethacin, and drugs that alter gastrointestinal motility.[2][10]
-
Rest: The patient should be instructed to rest during the 5-hour test period, as strenuous activity may affect results.[10]
2. Test Administration
-
The patient should empty their bladder completely at the start of the test (Time 0). This initial urine sample is discarded.[4]
-
Immediately after, administer a 0.45 g oral dose of this compound dissolved in 100-250 mL of water.[4]
3. Sample Collection
-
Collect all urine voided over the next 5 hours in a single, clean container.[3][4]
-
It is critical that every urine sample during this 5-hour window is collected to avoid underestimation of D-xylose excretion.[4]
4. Sample Processing and Analysis
-
At the end of the 5-hour collection period, measure the total volume of the collected urine and record it accurately.
-
Thoroughly mix the entire 5-hour urine sample.
-
Take an aliquot (e.g., 10-20 mL) for analysis and store it frozen (at or below -20°C) until it is ready to be assayed.[13]
-
Quantify the D-xylose concentration in the urine aliquot using an automated or validated laboratory assay.[4]
-
Calculate the total D-xylose excreted using the formula:
-
Total D-Xylose (mg) = D-Xylose Concentration (mg/mL) x Total Urine Volume (mL)
-
dot
Caption: Standard this compound Test Experimental Workflow.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. catlab.cat [catlab.cat]
- 5. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (this compound): a multicentre, open-label, phase IIB-III nonrandomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lactose Breath Test and Genotyping Showed Higher Concordance Than the Urine this compound Test for the Diagnosis of Lactose Malabsorption in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Primary hypolactasia diagnosis: Comparison between the this compound test, shortened lactose tolerance test, and clinical parameters corresponding to the C/T-13910 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-Xylose Absorption Test: Definition, Mechnism, Significance [bshingredients.com]
- 10. mountsinai.org [mountsinai.org]
- 11. droracle.ai [droracle.ai]
- 12. Gastric absorption of D-xylose in the rat: its influence on the D-xylose absorption test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. niaid.nih.gov [niaid.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Gaxilose and Hydrogen Breath Tests for Lactose Intolerance Diagnosis
For researchers, scientists, and drug development professionals, the accurate diagnosis of lactose intolerance is a critical aspect of gastrointestinal research and clinical trial recruitment. This guide provides an in-depth, objective comparison of two prominent diagnostic methods: the Gaxilose test and the hydrogen breath test (HBT), supported by experimental data and detailed protocols.
Lactose intolerance, stemming from a deficiency of the enzyme lactase, affects a significant portion of the global population. The this compound test and the hydrogen breath test are two non-invasive methods employed to diagnose this condition, each with distinct principles and procedures. This guide will dissect these differences to provide a clear comparison of their performance.
Principle of the Tests
The This compound test is a direct measure of lactase activity. It utilizes a synthetic analog of lactose called this compound (4-galactosylxylose). When ingested, this compound is hydrolyzed by intestinal lactase into galactose and D-xylose. The amount of D-xylose absorbed and subsequently excreted in the urine over a five-hour period is directly proportional to the lactase enzyme's activity in the small intestine.[1]
The hydrogen breath test (HBT) , conversely, is an indirect measure of lactose malabsorption. It relies on the metabolic activity of colonic bacteria. When undigested lactose passes into the large intestine, it is fermented by bacteria, producing various gases, including hydrogen. This hydrogen is absorbed into the bloodstream, transported to the lungs, and exhaled. An increase in breath hydrogen concentration after a lactose challenge is indicative of lactose malabsorption.[2][3]
Quantitative Data Comparison
The diagnostic accuracy of both tests has been evaluated in several studies, with some conflicting results. The following table summarizes the available quantitative data on their performance.
| Performance Metric | This compound Test | Hydrogen Breath Test (HBT) | Citation(s) |
| Sensitivity | >90% in some studies; 82% in another | 78-98% | [4][5][6] |
| Specificity | >90% in some studies; 68% in another | 76-100% | [4][5][6] |
It is important to note that one study found the this compound test to have excellent diagnostic performance with sensitivity and specificity over 90%. However, another study comparing it to genetic testing and clinical criteria reported a lower sensitivity of 82% and a specificity of 68%[5]. A meta-analysis of the hydrogen breath test found an overall sensitivity of 88% and a specificity of 85%[7].
Experimental Protocols
This compound Test Protocol
The this compound test is a relatively simple procedure for the patient.
Patient Preparation:
-
Patients are required to fast for a minimum of 8 hours prior to the test.[1]
-
Specific dietary and medication restrictions may be advised by the clinician, though detailed guidelines are less standardized than for the HBT.
Test Procedure:
-
The patient provides a baseline urine sample.
-
A 0.45g dose of this compound is dissolved in water and ingested by the patient.[6]
-
All urine is collected for the next 5 hours.[6]
-
The total volume of the 5-hour urine collection is measured.
-
The concentration of D-xylose in the urine sample is determined using an analytical method such as a phloroglucinol-based colorimetric assay or an enzymatic assay.[6][8]
-
A total D-xylose excretion below a certain cut-off point (e.g., 19.18 mg) is indicative of hypolactasia.[6]
Hydrogen Breath Test (HBT) Protocol
The HBT requires more extensive patient preparation to ensure accurate results.
Patient Preparation:
-
4 Weeks Prior: Avoid antibiotics and colonoscopy procedures.[3][9]
-
1 Week Prior: Discontinue laxatives and promotility drugs.[9]
-
24 Hours Prior: Adhere to a strict low-fiber diet, avoiding grains, fruits, vegetables, nuts, seeds, and dairy products. Permitted foods typically include baked or broiled chicken or fish, plain white rice, and eggs.[9][10]
-
12 Hours Prior: Fast completely, with only water permitted.[2][10]
-
Morning of the Test: Brush teeth without swallowing water or toothpaste. Do not smoke or engage in vigorous exercise.[3][9]
Test Procedure:
-
A baseline breath sample is collected by having the patient exhale into a collection bag or device.[2][11]
-
The patient ingests a solution containing a standard dose of lactose (typically 20-25g).[12]
-
Breath samples are collected at regular intervals, usually every 15-30 minutes, for a period of 2 to 3 hours.[11]
-
The hydrogen concentration in each breath sample is measured in parts per million (ppm) using a gas chromatograph or a handheld electrochemical sensor.[12]
-
A rise in breath hydrogen of more than 20 ppm above the baseline value is considered a positive result for lactose malabsorption.[2]
Methodology Visualization
To further clarify the experimental processes, the following diagrams illustrate the workflows of both the this compound test and the hydrogen breath test.
References
- 1. ucsfhealth.org [ucsfhealth.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. mft.nhs.uk [mft.nhs.uk]
- 4. catlab.cat [catlab.cat]
- 5. Primary hypolactasia diagnosis: Comparison between the this compound test, shortened lactose tolerance test, and clinical parameters corresponding to the C/T-13910 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactose Tolerance Tests: MedlinePlus Medical Test [medlineplus.gov]
- 8. Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen Breath Tests - Brigham and Women's Hospital. [brighamandwomens.org]
- 10. atlanticdigestive.com [atlanticdigestive.com]
- 11. med.umich.edu [med.umich.edu]
- 12. egastromd.com [egastromd.com]
A Comparative Analysis of Gaxilose and Lactose Tolerance Tests for the Diagnosis of Lactase Deficiency
For researchers, scientists, and drug development professionals investigating lactase deficiency and lactose intolerance, the selection of an appropriate diagnostic tool is critical for accurate and reliable results. This guide provides a detailed comparative analysis of the Gaxilose tolerance test and the traditional lactose tolerance test, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.
Introduction to Lactase Deficiency and Diagnostic Approaches
Lactose intolerance, a common digestive disorder, arises from the inability to digest lactose, the primary sugar in milk and dairy products, due to a deficiency of the enzyme lactase-phlorizin hydrolase (lactase) in the small intestine. Accurate diagnosis of lactase deficiency is crucial for clinical management and for the development of therapeutic interventions. The two primary methods for assessing lactase activity are the this compound tolerance test and the lactose tolerance test.
The lactose tolerance test is an indirect method that assesses the body's response to a lactose load. This can be measured by monitoring the subsequent rise in blood glucose levels or by detecting the hydrogen produced by colonic bacteria from undigested lactose. The This compound test , a more recent innovation, utilizes a synthetic substrate for lactase, 4-O-β-D-galactopyranosyl-D-xylose (this compound). The amount of D-xylose absorbed and subsequently excreted in the urine or measured in the serum is directly proportional to the lactase activity in the small intestine.[1][2]
Quantitative Data Comparison
The following table summarizes the key performance metrics of the this compound and lactose tolerance tests based on available clinical data. It is important to note that sensitivity and specificity can vary depending on the study population, the lactose dose used, and the specific protocol employed.
| Metric | This compound Tolerance Test | Lactose Tolerance Test (Blood Glucose) | Lactose Tolerance Test (Hydrogen Breath) | Reference Standard |
| Sensitivity | >90%[3][4] | 75% - >80%[5][6] | 69% - 85%[4] | Intestinal Biopsy[4] |
| Specificity | >90%[3][4] | 96% - >80%[5][6] | 69% - 85%[4] | Intestinal Biopsy[4] |
| Positive Predictive Value | >90%[4] | Not consistently reported | 69% - 85%[4] | Intestinal Biopsy[4] |
| Negative Predictive Value | >90%[4] | Not consistently reported | 69% - 85%[4] | Intestinal Biopsy[4] |
| Area Under ROC Curve | >0.9[4] | 0.75 (0.57-0.94)[6] | Not consistently reported | Intestinal Biopsy[4] |
Note: One study found the this compound test to have a sensitivity of 82% and a specificity of 68% when compared to a genetic test as the reference standard.[6][7] In contrast, a multicenter study using intestinal biopsy as the reference standard reported sensitivity and specificity values of over 90% for the this compound tests.[4] Another study reported the lactose tolerance test (blood glucose) to have a sensitivity of 75% and a specificity of 96%.[5]
Experimental Protocols
This compound Tolerance Test Protocol (Urine-based)
This protocol is based on the administration of a single oral dose of this compound followed by the collection and analysis of urine.
Patient Preparation:
-
Patients should fast for at least 8 hours overnight before the test.[3] Water is permitted.
-
The first morning urine should be discarded to empty the bladder.[3]
Test Administration and Sample Collection:
-
Administer a single oral dose of 0.45 g of this compound dissolved in 100-250 mL of water.[3][4]
-
Collect all urine excreted over the next 5 hours.[3][4] Some protocols may involve separate collections for 0-4 hours and 4-5 hours.[4]
Sample Analysis:
-
Measure the total volume of urine collected.
-
Quantify the concentration of D-xylose in the urine using an automated assay.[3]
-
The total amount of xylose excreted is calculated from the concentration and the total urine volume.[3]
Interpretation:
-
A low level of xylose in the urine (e.g., below a cut-off point of 19.18 mg of xylose in 5 hours) is indicative of lactase deficiency.[3]
-
High levels of urinary xylose suggest normal lactase activity.[8]
Oral Lactose Tolerance Test Protocol (Blood Glucose-based)
This protocol involves the oral administration of a lactose load and subsequent measurement of blood glucose levels.
Patient Preparation:
-
Patients should maintain an unrestricted diet with adequate carbohydrate intake (greater than 150 g per day) for at least three days prior to the test.[9]
-
Fast for 10-16 hours overnight before the test.[9] Water is permitted.
-
Smoking is not permitted during the test.[9]
Test Administration and Sample Collection:
-
Collect a fasting blood sample for a baseline glucose measurement.[9]
-
Administer a 50 g lactose load dissolved in approximately 300 mL of water orally over a 5-minute period.[9] For children, the dose is 1.0 g of lactose per kg of body weight, up to a maximum of 50 g.[9]
-
Collect subsequent blood samples at 30, 60, 90, and 120 minutes after lactose ingestion.[9]
Sample Analysis:
-
Measure the plasma glucose concentration in each blood sample.
Interpretation:
-
A failure of the plasma glucose to rise by at least 1.0 mmol/L (18 mg/dL) above the fasting baseline level is indicative of lactose malabsorption.[9]
-
The development of gastrointestinal symptoms such as nausea, abdominal pain, or diarrhea during the test can also support a diagnosis of lactose intolerance.[9]
-
This test is not suitable for patients with diabetes or glucose intolerance as the results cannot be reliably interpreted.[9]
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Lactose
The following diagram illustrates the enzymatic breakdown of lactose in the small intestine in individuals with sufficient lactase activity.
Metabolic Pathway of this compound
This diagram shows the breakdown of this compound by lactase and the subsequent absorption and excretion of D-xylose.
Experimental Workflow: this compound vs. Lactose Tolerance Test
The following diagram provides a logical comparison of the experimental workflows for the this compound and lactose tolerance (blood glucose) tests.
Comparative Analysis of Advantages and Disadvantages
| Feature | This compound Tolerance Test | Lactose Tolerance Test (Blood Glucose) |
| Principle | Direct measurement of lactase activity through a synthetic substrate.[8] | Indirect measurement of lactose digestion by assessing glucose absorption.[9] |
| Invasiveness | Non-invasive (urine collection).[3] | Minimally invasive (multiple blood draws).[9] |
| Patient Discomfort | Generally well-tolerated with no significant gastrointestinal side effects.[2][3] | Can induce symptoms of lactose intolerance (e.g., diarrhea, bloating, abdominal pain).[9][10] |
| Accuracy | High sensitivity and specificity reported in several studies.[3][4] | Sensitivity can be lower, and false-negative results may occur.[5] |
| Applicability in Diabetics | Can be used in diabetic patients without nephropathy.[3] | Not recommended for patients with diabetes or glucose intolerance.[9] |
| Interfering Factors | Renal function impairment may affect results.[2] | Abnormal gastrointestinal emptying and small bowel bacterial overgrowth can affect results.[5] |
| Cost and Availability | May be more expensive and less widely available than the lactose tolerance test. | Generally a low-cost and widely available test.[11] |
| Information Provided | Provides a quantitative measure of lactase activity.[3] | Indicates the physiological response to lactose ingestion.[9] |
Conclusion
The this compound tolerance test represents a significant advancement in the diagnosis of lactase deficiency, offering a non-invasive, patient-friendly, and highly accurate alternative to the traditional lactose tolerance test.[3][8] Its direct measurement of lactase activity and its applicability in diabetic patients are notable advantages.[3] However, the lactose tolerance test remains a widely available and cost-effective option, particularly the hydrogen breath test variant, which is often preferred over the blood glucose method.[10][12]
The choice of test will depend on the specific research or clinical context, considering factors such as the patient population, the required level of accuracy, and the availability of resources. For studies requiring a precise and quantitative assessment of lactase activity, the this compound test is a superior option. For routine clinical diagnosis where a physiological assessment is sufficient, the lactose tolerance test, particularly the hydrogen breath test, remains a valuable tool.
References
- 1. atlanticdigestive.com [atlanticdigestive.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. catlab.cat [catlab.cat]
- 4. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (this compound): a multicentre, open-label, phase IIB-III nonrandomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactose Intolerance Workup: Approach Considerations, Hydrogen Breath Test, Laboratory Studies [emedicine.medscape.com]
- 6. Primary hypolactasia diagnosis: Comparison between the this compound test, shortened lactose tolerance test, and clinical parameters corresponding to the C/T-13910 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Lactose Tolerance Test [teveritt.co.uk]
- 10. Lactose Tolerance Tests: MedlinePlus Medical Test [medlineplus.gov]
- 11. researchgate.net [researchgate.net]
- 12. mountsinai.org [mountsinai.org]
Gaxilose Demonstrates High Accuracy in Diagnosing Hypolactasia Compared to Invasive Intestinal Biopsy
A comprehensive review of clinical trial data reveals that the non-invasive Gaxilose test is a highly accurate method for diagnosing hypolactasia, commonly known as lactose intolerance, showing superior or equivalent performance to traditional methods when compared against the gold standard of intestinal biopsy.
Researchers and drug development professionals now have a robust, non-invasive alternative for diagnosing lactase deficiency. Clinical studies have consistently demonstrated that this compound, a synthetic disaccharide, offers high sensitivity and specificity, making it a reliable tool for both clinical diagnostics and research settings. This guide provides a detailed comparison of this compound-based tests against intestinal biopsy, supported by experimental data and protocols from key clinical trials.
Comparative Diagnostic Performance
A pivotal multicentre, open-label, phase IIb-III nonrandomized trial provides strong evidence for the diagnostic efficacy of this compound. In this study, the performance of urine and serum-based this compound tests was compared against traditional methods, with intestinal biopsy serving as the reference standard for diagnosing hypolactasia.[1][2] The results, summarized in the table below, highlight the superior diagnostic accuracy of the this compound tests.
| Diagnostic Test | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Area Under the ROC Curve (AUC) |
| This compound Tests (Urine & Serum) | >90% | >90% | >90% | >90% | >0.9 |
| Hydrogen Breath Test | 69% - 85% | 69% - 85% | 69% - 85% | 69% - 85% | Not Reported |
| Blood Glucose Test | 69% - 85% | 69% - 85% | 69% - 85% | 69% - 85% | Not Reported |
| Data from a multicentre, open-label, phase IIb-III nonrandomized trial.[1][2] |
In a separate study comparing the this compound test to the C/T-13910 polymorphism genetic test as the reference standard, the this compound test demonstrated a sensitivity of 82% and a specificity of 68%.[3][4] While these values are lower than those reported in the trial using intestinal biopsy as the gold standard, they provide additional context for the test's performance against a different diagnostic modality.
Experimental Protocols
The methodologies employed in the clinical trials are crucial for understanding the data and for potential replication in research settings. The following sections detail the protocols for the this compound tests and the intestinal biopsy.
This compound Test Protocol
The this compound test is a non-invasive procedure that measures the activity of the lactase enzyme in the small intestine.[5] The protocol involves the oral administration of this compound and the subsequent measurement of D-xylose levels in either urine or serum.[1][6]
-
Urine-Based Test:
-
Serum-Based Test:
Intestinal Biopsy Protocol (Reference Standard)
Intestinal biopsy is an invasive procedure considered the gold standard for the direct measurement of lactase activity.[7]
-
An upper endoscopy is performed to access the small intestine.
-
Biopsy samples are taken from the duodenal or jejunal mucosa.[8]
-
The biopsy tissue is then analyzed to determine lactase activity. This is often done by measuring the concentration of glucose produced when the tissue is incubated with a lactose solution, using a technique such as fluorimetry.[7]
Mechanism of Action and Diagnostic Workflow
The underlying principle of the this compound test is the enzymatic cleavage of this compound by lactase in the small intestine. This process releases D-xylose, which is then absorbed into the bloodstream and subsequently excreted in the urine. In individuals with hypolactasia, the reduced lactase activity leads to lower levels of D-xylose in the urine and serum.
Caption: this compound metabolism and diagnostic principle.
The experimental workflow for comparing the this compound test to intestinal biopsy in a clinical trial setting is a sequential process designed to gather comprehensive data from each participant.
Caption: Clinical trial workflow for comparing diagnostic tests.
References
- 1. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (this compound): a multicentre, open-label, phase IIB-III nonrandomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Primary hypolactasia diagnosis: Comparison between the this compound test, shortened lactose tolerance test, and clinical parameters corresponding to the C/T-13910 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Phase I and phase IB clinical trials for the noninvasive evaluation of intestinal lactase with 4-galactosylxylose (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. catlab.cat [catlab.cat]
- 8. [Comparative diagnostic value of data of intestinoscopy with biopsy obtained from different regions of the small intestine] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Gaxilose Diagnostic Method for Lactose Intolerance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Gaxilose diagnostic method with alternative tests for diagnosing hypolactasia, the enzymatic deficiency underlying lactose intolerance. The following sections detail the reproducibility and reliability of the this compound test, presenting supporting experimental data, detailed methodologies, and visual workflows to aid in the objective assessment of this diagnostic tool.
Introduction to the this compound Diagnostic Method
The this compound test is a non-invasive diagnostic tool designed to assess intestinal lactase activity. The principle of the test is based on the oral administration of this compound (4-galactosylxylose), a synthetic disaccharide. In the presence of lactase in the small intestine, this compound is hydrolyzed into galactose and D-xylose. The absorbed D-xylose is then excreted in the urine, and its concentration is directly proportional to the intestinal lactase activity.[1] This method offers a quantitative measure of the enzyme's function.
Reproducibility and Reliability of the this compound Test
The reliability of a diagnostic test is paramount for its clinical utility. The reproducibility of the this compound test has been evaluated using test-retest reliability studies, which measure the consistency of results when the test is repeated on the same subject under the same conditions.
A key study demonstrated the reproducibility of the this compound test with urine collected over 5 hours, reporting an intraclass correlation coefficient (ICC) of 0.5761 . This value indicates moderate reliability. The same study also reported a Kappa coefficient of 0.7548 , suggesting substantial agreement between repeated tests.
Comparative Performance of Diagnostic Methods
The this compound test offers an alternative to traditional methods for diagnosing lactose malabsorption, such as the Hydrogen Breath Test (HBT), the Lactose Tolerance Test (LTT), and the invasive intestinal biopsy, which is considered the gold standard. The performance of these methods is compared below.
Data Presentation: Performance Characteristics of Diagnostic Tests
| Diagnostic Test | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Reference Standard |
| This compound Test | >90%[2][3] | >90%[2][3] | >90%[2][3] | >90%[2][3] | Intestinal Biopsy |
| 82%[4][5] | 68%[4][5] | - | - | Genetic Test (C/T-13910) | |
| Hydrogen Breath Test (HBT) | 69% - 85%[2][3] | 69% - 85%[2][3] | 0.17 - 0.41[6] | 0.84[6] | Intestinal Biopsy / Clinical Diagnosis |
| 88% (Overall)[7] | 85% (Overall)[7] | - | - | Genetic Test (C/T-13910) | |
| Lactose Tolerance Test (LTT) | 94% (Overall)[7][8] | 90% (Overall)[7][8] | - | - | Genetic Test (C/T-13910) |
| 75%[9] | 96%[9] | - | - | Clinical Diagnosis | |
| Intestinal Biopsy | Gold Standard | Gold Standard | - | - | N/A |
Note: Sensitivity, Specificity, PPV, and NPV values can vary depending on the study population, the lactose dose used in challenge tests, and the reference standard employed.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the this compound test and its primary alternatives.
This compound Test Protocol
-
Patient Preparation: The patient should fast overnight (at least 8 hours).
-
Baseline Sample: A baseline urine sample may be collected.
-
This compound Administration: A single oral dose of 0.45g of this compound, dissolved in water, is administered to the patient.[3][10][11]
-
Urine Collection: All urine is collected for a period of 5 hours following this compound administration.[10] Some protocols may involve separate collections for 0-4 hours and 4-5 hours.
-
Sample Analysis: The total volume of urine is measured, and the concentration of D-xylose is determined using a colorimetric assay.
-
Interpretation: The total amount of D-xylose excreted in the urine is calculated. A lower than established cut-off value of excreted D-xylose is indicative of hypolactasia.
Hydrogen Breath Test (HBT) Protocol
-
Patient Preparation: The patient follows a specific low-fiber diet for 24-48 hours prior to the test and fasts overnight (at least 8-12 hours).[1] Smoking and vigorous exercise should be avoided before and during the test.
-
Baseline Sample: A baseline breath sample is collected to measure basal hydrogen levels.
-
Lactose Administration: The patient ingests a solution containing a standard dose of lactose (typically 25g or 50g).
-
Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for up to 3-5 hours.
-
Sample Analysis: The concentration of hydrogen (and sometimes methane) in the breath samples is measured in parts per million (ppm).
-
Interpretation: A rise in hydrogen concentration of ≥20 ppm above the baseline within the first 90 minutes is generally considered a positive result, indicating lactose malabsorption.[12]
Lactose Tolerance Test (LTT) Protocol
-
Patient Preparation: The patient should fast overnight (at least 8 hours).
-
Baseline Sample: A fasting blood sample is drawn to measure baseline blood glucose levels.
-
Lactose Administration: The patient drinks a solution containing a standard dose of lactose (typically 50g).
-
Blood Sample Collection: Blood samples are drawn at specific intervals (e.g., 30, 60, and 120 minutes) after lactose ingestion.[9]
-
Sample Analysis: Blood glucose levels in each sample are measured.
-
Interpretation: If the blood glucose level fails to rise more than 20-25 mg/dL from the baseline, it suggests lactose malabsorption.[12][13]
Intestinal Biopsy Protocol
-
Procedure: An upper gastrointestinal endoscopy is performed, during which small tissue samples (biopsies) are taken from the duodenum.
-
Sample Analysis: The biopsy specimens are then assayed in a laboratory to directly measure the activity of the lactase enzyme.
-
Interpretation: Lactase activity is reported in units per gram of protein. A value below a certain threshold indicates lactase deficiency.
Mandatory Visualizations
Signaling Pathway of this compound Metabolism
Caption: this compound metabolism and excretion pathway.
Experimental Workflow of the this compound Test
Caption: Experimental workflow for the this compound diagnostic test.
Logical Relationship of Diagnostic Test Selection
Caption: Decision logic for selecting a lactose intolerance diagnostic test.
References
- 1. A comparison of diagnostic tests for lactose malabsorption - which one is the best? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (this compound): a multicentre, open-label, phase IIB-III nonrandomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary hypolactasia diagnosis: Comparison between the this compound test, shortened lactose tolerance test, and clinical parameters corresponding to the C/T-13910 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogen breath test for the diagnosis of lactose intolerance, is the routine sugar load the best one? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Meta-analysis: the diagnostic accuracy of lactose breath hydrogen or lactose tolerance tests for predicting the North European lactase polymorphism C/T-13910 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Phase I and phase IB clinical trials for the noninvasive evaluation of intestinal lactase with 4-galactosylxylose (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lactose hydrogen breath test versus lactose tolerance test in the tropics: does positive lactose tolerance test reflect more severe lactose malabsorption? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lactose tolerance test as an alternative to hydrogen breath test in the study of lactose malabsorption - PMC [pmc.ncbi.nlm.nih.gov]
Gaxilose Test: A Comparative Guide to its Diagnostic Accuracy in Hypolactasia
For researchers, scientists, and drug development professionals navigating the landscape of digestive health diagnostics, this guide provides an objective comparison of the Gaxilose test's performance against alternative methods for diagnosing primary hypolactasia, commonly known as lactose intolerance. This document synthesizes experimental data to offer a clear perspective on the test's accuracy and utility in specific patient populations.
This compound Test: Mechanism and Application
The this compound test is a non-invasive method for diagnosing hypolactasia. It relies on the oral administration of a synthetic disaccharide, 4-O-β-D-galactopyranosyl-D-xylose (this compound). In individuals with sufficient lactase activity in the small intestine, this compound is hydrolyzed into galactose and D-xylose. The D-xylose is then absorbed, partially metabolized, and excreted in the urine. The amount of D-xylose in the urine directly correlates with the intestinal lactase activity.[1][2]
The primary application of the this compound test is in the diagnosis of primary hypolactasia in patients presenting with symptoms of lactose intolerance, such as bloating, diarrhea, abdominal pain, and gas after consuming dairy products.[3]
Comparative Accuracy in Patients with Suspected Hypolactasia
The diagnostic accuracy of the this compound test has been evaluated in several studies, primarily in patient populations with clinical suspicion of lactose intolerance. The test's performance is often compared to established methods, including the Hydrogen Breath Test (HBT), the Lactose Tolerance Test (LTT), and genetic testing for lactase persistence.
Quantitative Data Summary
| Diagnostic Test | Patient Population | Reference Standard | Sensitivity | Specificity | Area Under the ROC Curve (AUC) | Source |
| This compound Test (Urine) | Patients with suspected lactose intolerance | Intestinal Biopsy (Lactase Activity) | >90% | >90% | >0.9 | [4][5] |
| This compound Test (Urine) | Patients with suspected lactose intolerance | Genetic Test (C/T-13910 polymorphism) | 82% | 68% | 0.75 | [6] |
| Hydrogen Breath Test (HBT) | Patients with suspected lactose intolerance | Intestinal Biopsy (Lactase Activity) | 69%-85% | 69%-85% | Not Reported | [4][5] |
| Lactose Tolerance Test (LTT) | Patients with suspected lactose intolerance | Genetic Test (C/T-13910 polymorphism) | >80% | >80% | >0.82 | [6] |
| Genetic Test (C/T-13910 polymorphism) | Patients with suspected lactose intolerance | Lactose Breath Test | Not Reported | 95% | Not Reported | [7] |
Note: Sensitivity, specificity, and AUC values can vary between studies due to differences in patient populations, study design, and cutoff values used.
One multicenter study involving 222 patients with symptoms of lactose intolerance found that both urine and serum-based this compound tests demonstrated sensitivities and specificities greater than 90%, outperforming the hydrogen breath test and the blood glucose test, using intestinal biopsy as the reference standard.[4][5] The area under the ROC curve for the this compound tests was also significantly higher (>0.9).[4][5]
However, another study comparing the this compound test to a genetic test for the C/T-13910 polymorphism in 30 patients with suspected lactose intolerance reported a lower specificity (68%) and AUC (0.75) for the this compound test.[6] A more recent study with 73 adult patients also found that the lactose breath test and genetic testing had higher concordance for detecting lactose malabsorption than the this compound test, which showed a higher rate of false negatives.[7]
Performance in Other Patient Populations
Currently, there is a lack of published research on the accuracy and utility of the this compound test in other specific patient populations, such as those with:
-
Crohn's Disease: Similar to celiac disease, Crohn's disease can lead to secondary lactose intolerance. However, the performance of the this compound test in this patient group has not been extensively studied.[9]
-
Irritable Bowel Syndrome (IBS): Symptoms of IBS and lactose intolerance can overlap.[10] While hydrogen breath tests are sometimes used in the workup of IBS patients, data on the this compound test's accuracy in this population is limited.[11][12]
Experimental Protocols
This compound Test Protocol
-
Patient Preparation: The patient should fast overnight (at least 8 hours).[1] The first urine of the morning is discarded.[1]
-
Administration: A single oral dose of 0.45 g of this compound dissolved in water (100-250 mL) is administered.[1][3]
-
Urine Collection: Urine is collected for a period of 5 hours post-administration.[1][3]
-
Analysis: The total volume of urine is measured, and the concentration of D-xylose is determined using an automated assay.[1]
-
Interpretation: The total amount of D-xylose excreted in the urine is calculated. A result below a predetermined cut-off point (e.g., 19.18 mg of xylose in 5 hours) is indicative of hypolactasia.[1]
Hydrogen Breath Test (HBT) Protocol
-
Patient Preparation: The patient follows a specific low-fiber diet for 24 hours before the test and fasts overnight.[13][14] Smoking and strenuous exercise should be avoided on the day of the test.[13]
-
Baseline Measurement: A baseline breath sample is collected to measure the basal hydrogen level.[15]
-
Lactose Administration: The patient ingests a solution containing a standard dose of lactose (typically 25-50g).[3]
-
Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for 2-3 hours.[15][16]
-
Analysis: The hydrogen and methane concentrations in the breath samples are measured.
-
Interpretation: A significant rise in hydrogen or methane levels over the baseline is considered a positive test, indicating lactose malabsorption.[17]
Lactose Tolerance Test (LTT) Protocol
-
Patient Preparation: The patient fasts overnight (8-12 hours).[18]
-
Baseline Blood Sample: A fasting blood sample is drawn to measure the baseline blood glucose level.[15]
-
Lactose Administration: The patient drinks a liquid containing a standard dose of lactose (e.g., 50g).[19]
-
Blood Sample Collection: Blood samples are drawn at specific intervals (e.g., 30, 60, and 120 minutes) after lactose ingestion.[18][19]
-
Analysis: The glucose levels in the blood samples are measured.
-
Interpretation: If the blood glucose level does not rise significantly from the baseline, it indicates that lactose is not being properly digested and absorbed.[15]
Genetic Test for Lactase Persistence Protocol
-
Sample Collection: A blood or buccal swab sample is collected from the patient.[20]
-
DNA Extraction and Analysis: DNA is extracted from the sample, and specific genetic variants associated with lactase persistence (e.g., LCT-13910C>T) are analyzed using methods like PCR-based microarray analysis.[21][22]
-
Interpretation: The presence or absence of genetic variants determines if the individual is likely to have primary lactose intolerance.[21]
Visualizing Diagnostic Workflows
Caption: Workflow of the this compound Test for Hypolactasia Diagnosis.
Caption: Diagnostic Pathway for Suspected Lactose Intolerance.
References
- 1. catlab.cat [catlab.cat]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. mountsinai.org [mountsinai.org]
- 5. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (this compound): a multicentre, open-label, phase IIB-III nonrandomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary hypolactasia diagnosis: Comparison between the this compound test, shortened lactose tolerance test, and clinical parameters corresponding to the C/T-13910 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactose Breath Test and Genotyping Showed Higher Concordance Than the Urine this compound Test for the Diagnosis of Lactose Malabsorption in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The D-xylose test in coeliac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wbhf.walterbushnell.com [wbhf.walterbushnell.com]
- 11. The utility of diagnostic tests in irritable bowel syndrome patients: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Breath testing to evaluate lactose intolerance in irritable bowel syndrome correlates with lactulose testing and may not reflect true lactose malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. med.unc.edu [med.unc.edu]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. Lactose Tolerance Test: Purpose, Procedure & Results [healthline.com]
- 16. med.umich.edu [med.umich.edu]
- 17. Lactose malabsorption and intolerance: pathogenesis, diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lactose Tolerance Tests: MedlinePlus Medical Test [medlineplus.gov]
- 19. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 20. All tests | Sonic Genetics [sonicgenetics.com.au]
- 21. mps.com.au [mps.com.au]
- 22. euroimmun.com [euroimmun.com]
A Comparative Guide: Gaxilose Test vs. Genetic Testing for Diagnosing Hypolactasia
For Researchers, Scientists, and Drug Development Professionals
The accurate diagnosis of hypolactasia, or lactase deficiency, is a critical step in both clinical practice and research settings. While several methods exist, this guide provides an in-depth comparison of two prominent non-invasive techniques: the Gaxilose test and genetic testing. This document outlines the experimental protocols, presents comparative performance data, and illustrates the underlying principles and workflows.
Introduction to Diagnostic Approaches
Hypolactasia is a common condition characterized by a genetically determined decrease in the activity of the lactase-phlorizin hydrolase (LPH) enzyme in the small intestine after weaning. This can lead to lactose malabsorption and, in some individuals, symptoms of lactose intolerance. The diagnostic landscape for hypolactasia has evolved from invasive intestinal biopsies to more patient-friendly, non-invasive methods.
The This compound test is a functional assay that measures the activity of the lactase enzyme. It relies on the oral administration of a synthetic disaccharide, 4-galactosylxylose (this compound), which is cleaved by lactase into galactose and D-xylose. The amount of D-xylose subsequently absorbed and excreted in the urine is proportional to the lactase activity in the small intestine.[1]
Genetic testing , on the other hand, identifies specific single nucleotide polymorphisms (SNPs) in the LCT gene (or its regulatory region in the MCM6 gene) that are strongly associated with lactase persistence or non-persistence (hypolactasia).[2] The most well-studied polymorphism in Caucasian populations is the C/T-13910 variant.[3] Individuals with the C/C-13910 genotype are predisposed to adult-type hypolactasia.[2]
Comparative Performance Data
The diagnostic accuracy of the this compound test and genetic testing has been evaluated in several studies, often with differing results depending on the reference standard used (e.g., intestinal biopsy, hydrogen breath test, or clinical symptoms). The following tables summarize key performance indicators from comparative studies.
| Table 1: this compound Test - Diagnostic Accuracy | ||||
| Study | Reference Standard | Sensitivity | Specificity | Area Under ROC Curve |
| Dominguez et al. (2016)[3] | Genetic Test (C/T-13910) | 82% | 68% | 0.75 |
| Casellas et al. (2025)[4] | Concordance of LBT & Genetic Test | >90% | 68% | Not Reported |
| Estévez-Vázquez et al. (2013)[5] | Intestinal Biopsy | >90% | >90% | >0.9 |
| Table 2: Genetic Testing (C/T-13910) - Diagnostic Accuracy | |||
| Study | Reference Standard | Sensitivity | Specificity |
| Casellas et al. (2025)[4] | Concordance of LBT & this compound Test | >90% | 95% |
| Marton et al. (2012)[6] | Lactose Tolerance Test | 94% | 90% |
| Marton et al. (2012)[6] | Hydrogen Breath Test | 88% | 85% |
Experimental Protocols
This compound Test Protocol
The this compound test is a straightforward procedure involving oral administration of this compound and subsequent urine collection.
Materials:
-
0.45 g of this compound (4-galactosylxylose) oral solution.[1][5]
-
Sterile urine collection containers.
-
Spectrophotometer or other equipment for D-xylose quantification.
Procedure:
-
The patient should fast overnight.
-
The first morning urine is voided and discarded.[1]
-
A single oral dose of 0.45 g of this compound, dissolved in water, is administered to the patient.[1][5]
-
All urine is collected for a period of 5 hours following this compound administration.[1] Some protocols may involve separate collections for 0-4 hours and 4-5 hours.[5]
-
The total volume of the collected urine is measured.
-
The concentration of D-xylose in the urine is determined using a validated analytical method (e.g., colorimetric assay).
-
The total amount of D-xylose excreted is calculated. A cut-off value is used to differentiate between normal lactase activity and hypolactasia.
Genetic Testing Protocol (PCR-RFLP for C/T-13910)
Genetic testing for the C/T-13910 polymorphism is a common method to determine the genetic predisposition for adult-type hypolactasia. The following protocol describes a general Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) method.
Materials:
-
Buccal swabs or whole blood for genomic DNA extraction.
-
DNA extraction kit.
-
PCR primers specific for the C/T-13910 region of the MCM6 gene.
-
Taq polymerase and PCR buffer.
-
Restriction enzyme (e.g., CviJI) that recognizes the polymorphism.[7]
-
Agarose gel and electrophoresis equipment.
-
DNA visualization agent (e.g., ethidium bromide).
Procedure:
-
DNA Extraction: Genomic DNA is isolated from buccal cells or whole blood using a commercial kit.
-
PCR Amplification: The DNA region containing the C/T-13910 polymorphism is amplified using PCR with specific primers.[7]
-
PCR cycling conditions: An initial denaturation step is followed by multiple cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Restriction Digestion: The PCR product is incubated with a restriction enzyme that specifically cuts the DNA at the polymorphic site in one of the alleles (e.g., the C allele).[7]
-
Gel Electrophoresis: The digested DNA fragments are separated by size using agarose gel electrophoresis.
-
Genotype Determination: The pattern of DNA bands on the gel reveals the genotype:
-
C/C Genotype (Hypolactasia): The restriction enzyme cuts the PCR product, resulting in smaller DNA fragments.
-
T/T Genotype (Lactase Persistence): The PCR product remains uncut as the enzyme recognition site is absent.
-
C/T Genotype (Lactase Persistence): Both cut and uncut fragments will be present.
-
Visualizing the Methodologies
The following diagrams illustrate the workflows and the logical relationship between the this compound test and genetic testing for diagnosing hypolactasia.
Caption: Workflow of the this compound test for hypolactasia diagnosis.
Caption: Workflow of genetic testing for hypolactasia (PCR-RFLP).
Caption: Logical relationship between genotype and phenotype in hypolactasia diagnosis.
Discussion and Conclusion
Both the this compound test and genetic testing offer valuable, non-invasive approaches to the diagnosis of hypolactasia, each with its own strengths and limitations.
The This compound test provides a direct measure of lactase enzyme activity, reflecting the current physiological state of the individual. This makes it particularly useful for identifying both primary and secondary causes of hypolactasia.[1] However, its accuracy can be influenced by factors affecting gastrointestinal transit and renal function.
Genetic testing , conversely, identifies a genetic predisposition to primary adult-type hypolactasia. It is highly specific for this condition and is not affected by transient factors that might influence a functional test.[4] A key limitation is its inability to detect secondary hypolactasia, which can result from intestinal damage due to conditions like celiac disease or gastroenteritis.[1] Furthermore, the prevalence of specific polymorphisms associated with lactase persistence can vary among different ethnic populations, potentially limiting the universal applicability of tests targeting only the C/T-13910 variant.
References
- 1. catlab.cat [catlab.cat]
- 2. Coverage Policy Manual - Arkansas Blue Cross and Blue Shield [secure.arkansasbluecross.com]
- 3. Primary hypolactasia diagnosis: Comparison between the this compound test, shortened lactose tolerance test, and clinical parameters corresponding to the C/T-13910 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactose Breath Test and Genotyping Showed Higher Concordance Than the Urine this compound Test for the Diagnosis of Lactose Malabsorption in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (this compound): a multicentre, open-label, phase IIB-III nonrandomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic Testing for Lactase Insufficiency [southcarolinablues.com]
- 7. PCR-RFLP genotyping assay for a lactase persistence polymorphism upstream of the lactase-phlorizin hydrolase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Gaxilose Test for Diagnosing Hypolactasia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Gaxilose test with alternative methods for the diagnosis of hypolactasia, the condition underlying lactose intolerance. The information presented is based on findings from a multicenter, open-label, phase IIB-III nonrandomized trial and other comparative studies, offering objective performance data and detailed experimental protocols to inform clinical research and diagnostic development.
Introduction to the this compound Test
The this compound test is a non-invasive diagnostic tool designed to assess intestinal lactase activity. Its mechanism is based on the oral administration of 4-galactosylxylose (this compound), a synthetic disaccharide. In the presence of lactase in the small intestine, this compound is hydrolyzed into galactose and D-xylose. The subsequent absorption of D-xylose and its excretion in urine or presence in serum is directly proportional to the lactase activity in the small intestine.[1] This provides a quantitative measure of the body's ability to digest lactose.
Performance Comparison of Diagnostic Tests
A multicenter study evaluated the efficacy of the this compound test against established methods for diagnosing hypolactasia, with intestinal biopsy for direct lactase activity measurement serving as the reference standard.[2] The key performance metrics from this study are summarized in the table below.
| Diagnostic Test | Sensitivity (%) | Specificity (%) | Positive Predictive Value (%) | Negative Predictive Value (%) | Area Under ROC Curve |
| This compound Test (Urine/Serum) | >90 | >90 | >90 | >90 | >0.9 |
| Hydrogen Breath Test | 69-85 | 69-85 | 69-85 | 69-85 | Not specified |
| Blood Glucose Test | 69-85 | 69-85 | 69-85 | 69-85 | Not specified |
| Genetic Test (C/T-13910) | Lower than this compound Test | Not specified | Not specified | Not specified | Not specified |
Data sourced from a multicenter, open-label, phase IIB-III nonrandomized trial.[2][3]
Another study comparing the this compound test to the shortened lactose tolerance test and clinical parameters, using the C/T-13910 polymorphism genetic test as the reference standard, reported a sensitivity of 82% and a specificity of 68% for the this compound test.[4]
Experimental Protocols
This compound Test Protocol
Patient Preparation:
-
Patients should fast overnight (8-12 hours) before the test. Water is permitted.[1]
Procedure:
-
Baseline Sample: The first urine of the morning is discarded to empty the bladder.[1]
-
Administration: A dose of 0.45 g of this compound dissolved in 100-250 mL of water is administered orally.[1] For the serum-based test, a 2.7 g dose may be used.[2]
-
Sample Collection:
-
Analysis: The concentration of D-xylose in the collected urine or serum is quantified using an automated assay.[1] The total amount of xylose excreted in the urine is correlated with intestinal lactase activity.[1]
Alternative Test Protocols
Patient Preparation:
-
Fast for 8-12 hours prior to the test.[6]
-
Avoid smoking and vigorous exercise for at least 30 minutes before and during the test.[6]
-
Certain medications, such as antibiotics, should be avoided for up to four weeks before the test.[6][7]
Procedure:
-
Baseline Sample: A baseline breath sample is collected by having the patient exhale into a collection bag.[8]
-
Lactose Challenge: The patient drinks a solution containing a standard dose of lactose (typically 50 grams for adults).[6]
-
Breath Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for up to 3 hours.[9][10]
-
Analysis: The concentration of hydrogen in the breath samples is measured. An increase in hydrogen levels of more than 20 parts per million (ppm) over the baseline is considered a positive result.[10]
Patient Preparation:
-
Fast overnight (10-16 hours).[11]
-
Maintain an unrestricted diet with adequate carbohydrate intake for at least three days prior to the test.[11]
Procedure:
-
Fasting Blood Sample: A baseline blood sample is taken to measure fasting glucose levels.[11]
-
Lactose Challenge: The patient drinks a solution containing 50g of lactose.[11]
-
Blood Collection: Blood samples are taken at 30, 60, 90, and 120 minutes after lactose ingestion.[11]
-
Analysis: Blood glucose levels are measured in each sample. A failure of blood glucose to rise by at least 1.0 mmol/L (18 mg/dL) from the baseline is indicative of lactase deficiency.[11]
Procedure:
-
Biopsy Collection: A small tissue sample is obtained from the duodenal mucosa during an upper gastrointestinal endoscopy.[12]
-
Sample Preparation: The biopsy specimen is immediately frozen and stored at -20°C or lower until analysis.[13] The tissue is then homogenized.[13]
-
Enzyme Assay: The homogenate is incubated with a lactose substrate. The amount of glucose released is quantified, typically through a colorimetric assay using glucose oxidase reagent.[14]
-
Analysis: Lactase activity is expressed as units per gram of protein (U/g protein).[13]
Procedure:
-
Sample Collection: A whole blood sample is collected from the patient.[15]
-
DNA Extraction (Optional): Some methods may require DNA isolation from the blood sample, though newer techniques can analyze whole blood directly.[15]
-
Genotyping: The DNA is analyzed for the C/T-13910 single nucleotide polymorphism (SNP) located upstream of the lactase gene (LCT).[15][16] This is typically done using polymerase chain reaction (PCR) based methods.[15]
-
Analysis: The presence of the C/C genotype is strongly associated with lactase non-persistence (hypolactasia) in many populations.[17]
Visualizing the this compound Test Workflow and Mechanism
To further elucidate the process, the following diagrams illustrate the experimental workflow of the this compound test and the underlying enzymatic action.
Caption: Experimental workflow of the this compound test.
Caption: Enzymatic action of lactase on this compound.
References
- 1. catlab.cat [catlab.cat]
- 2. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (this compound): a multicentre, open-label, phase IIB-III nonrandomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Primary hypolactasia diagnosis: Comparison between the this compound test, shortened lactose tolerance test, and clinical parameters corresponding to the C/T-13910 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. lifelabs.azureedge.net [lifelabs.azureedge.net]
- 7. med.umich.edu [med.umich.edu]
- 8. How to Prepare for a Lactose Tolerance Test – A Step-by-Step Guide [ampath.com]
- 9. clevelandclinicabudhabi.ae [clevelandclinicabudhabi.ae]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Lactose Tolerance Test [teveritt.co.uk]
- 12. Intestinal Disaccharidase Deficiency in Adults: Evaluation and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. bioagilytix.com [bioagilytix.com]
- 15. euroimmun.com [euroimmun.com]
- 16. scielo.br [scielo.br]
- 17. elsevier.es [elsevier.es]
A Comparative Guide to Lactose Intolerance Diagnosis: Gaxilose vs. Alternative Testing Methods
For Researchers, Scientists, and Drug Development Professionals
The diagnosis of lactose intolerance, a common condition resulting from lactase deficiency, has traditionally relied on methods that can be cumbersome for patients and may lack optimal accuracy. The emergence of Gaxilose (4-galactosylxylose) as a diagnostic agent presents a novel approach. This guide provides an objective comparison of this compound with established tests, focusing on patient-reported outcomes, preferences, and the underlying experimental data to inform research and clinical development in gastroenterology.
Executive Summary
This compound offers a non-invasive method for diagnosing lactase deficiency that is reported to be well-tolerated by patients.[1] Clinical studies demonstrate high diagnostic accuracy for this compound, with sensitivity and specificity values generally exceeding 90%. In comparative studies, this compound has shown superior diagnostic performance over the Lactose Hydrogen Breath Test (LBT) and the Lactose Tolerance Test (LTT) when compared to the gold standard of intestinal biopsy. However, in terms of patient preference, a study directly comparing the this compound test, LBT, and genetic testing found that a significant majority of patients (72%) preferred the genetic test.[2][3] While quantitative data on patient-reported symptom scores during the this compound test are limited, its mechanism of action, which involves a small, non-fermentable sugar analog, suggests a favorable tolerability profile compared to tests requiring a significant lactose load.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance metrics and patient-centric data for this compound, the Lactose Hydrogen Breath Test, the Lactose Tolerance Test, and Genetic Testing for lactase deficiency.
Table 1: Comparative Diagnostic Accuracy of Lactose Intolerance Tests
| Test | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Reference Standard |
| This compound Test (Urine) | >90% | >90% | >90% | >90% | Intestinal Biopsy |
| This compound Test (Serum) | >90% | >90% | >90% | >90% | Intestinal Biopsy |
| Lactose Hydrogen Breath Test (LBT) | 69% - 85% | 78% - 98% | - | - | Intestinal Biopsy / Genetic Test[4] |
| Lactose Tolerance Test (LTT) | 69% - 85% | 94% | - | - | Intestinal Biopsy |
| Genetic Test (C/T-13910 polymorphism) | >90% | 95% | - | - | - |
Table 2: Patient Preference and Reported Outcomes
| Test | Patient Preference | Common Patient-Reported Outcomes |
| This compound Test | Less preferred than genetic testing. | Generally well-tolerated with rare and mild side effects such as bloating, gas, or mild diarrhea.[1] |
| Lactose Hydrogen Breath Test (LBT) | Less preferred than genetic testing. | Can provoke symptoms of lactose intolerance including abdominal pain, bloating, flatulence, and diarrhea.[5] |
| Lactose Tolerance Test (LTT) | Data not available. | Can induce symptoms of lactose intolerance due to the high lactose load. |
| Genetic Test | 72% of patients preferred the genetic test over this compound and LBT.[2][3] | Non-invasive (blood or saliva sample), no induction of gastrointestinal symptoms. |
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for interpreting the comparative data.
This compound Test Protocol:
-
Patient Preparation: The patient should fast overnight.
-
Administration: A single oral dose of this compound is administered. The dosage can vary, with studies using 0.45g for urine-based tests and 2.7g for serum-based tests.
-
Sample Collection:
-
Urine Test: Urine samples are collected over a specified period, typically 4 to 5 hours post-administration.
-
Serum Test: A blood sample is taken, usually 90 minutes after this compound administration.
-
-
Analysis: The concentration of D-xylose, a product of this compound breakdown by lactase, is measured in the collected urine or serum. Low levels of D-xylose indicate lactase deficiency.
Lactose Hydrogen Breath Test (LBT) Protocol:
-
Patient Preparation: The patient follows a specific diet for 24 hours prior to the test to reduce baseline hydrogen levels and fasts overnight.
-
Baseline Measurement: A baseline breath sample is collected to measure hydrogen and methane levels.
-
Administration: The patient ingests a solution containing a standard dose of lactose, typically 25g to 50g.
-
Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for up to 3-4 hours.
-
Analysis: An increase in hydrogen or methane concentration in the breath above a certain threshold (e.g., >20 parts per million above baseline for hydrogen) indicates lactose malabsorption.[6] Symptoms experienced by the patient during the test are also recorded.
Lactose Tolerance Test (LTT) Protocol:
-
Patient Preparation: The patient fasts overnight.
-
Baseline Measurement: A baseline blood sample is taken to measure blood glucose levels.
-
Administration: The patient drinks a solution containing a high dose of lactose (typically 50g).
-
Sample Collection: Blood samples are drawn at specific intervals (e.g., 30, 60, and 120 minutes) after lactose ingestion.
-
Analysis: A failure of blood glucose to rise by a certain amount (e.g., <20 mg/dL above baseline) suggests lactose malabsorption. Symptoms experienced during the test are also noted.
Genetic Test Protocol:
-
Sample Collection: A blood sample or a buccal (cheek) swab is collected from the patient.
-
Analysis: DNA is extracted from the sample and analyzed for the C/T-13910 polymorphism, which is strongly associated with lactase persistence (the ability to digest lactose in adulthood) in Caucasian populations.[4]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Blinded Oral Challenges with Lactose and Placebo Accurately Diagnose Lactose Intolerance: A Real-Life Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactose Breath Test and Genotyping Showed Higher Concordance Than the Urine this compound Test for the Diagnosis of Lactose Malabsorption in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acis.sergas.gal [acis.sergas.gal]
- 5. The relationship between lactose tolerance test results and symptoms of lactose intolerance. | Read by QxMD [read.qxmd.com]
- 6. Lactose tolerance test as an alternative to hydrogen breath test in the study of lactose malabsorption - PMC [pmc.ncbi.nlm.nih.gov]
Gaxilose for Lactose Intolerance Diagnosis: A Cost-Effectiveness Comparison
A comprehensive guide for researchers and drug development professionals on the diagnostic efficacy and economic viability of Gaxilose versus alternative methods for diagnosing lactose intolerance.
Lactose intolerance, a common digestive disorder, presents a significant diagnostic challenge. The emergence of this compound as a novel diagnostic agent prompts a thorough evaluation of its performance and cost-effectiveness in comparison to established methods. This guide provides an objective analysis of this compound, the Hydrogen Breath Test (HBT), the Lactose Tolerance Test (LTT), and Genetic Testing, supported by experimental data and detailed methodologies to inform clinical research and development.
Comparative Analysis of Diagnostic Methods
The choice of a diagnostic test for lactose intolerance hinges on a balance of accuracy, patient convenience, and cost. The following table summarizes the key quantitative data for this compound and its primary alternatives.
| Diagnostic Test | Cost (USD) | Sensitivity | Specificity | Test Duration | Invasiveness |
| This compound Test | Not Publicly Available | >90%[1][2] | >90%[1][2] | ~5 hours[1][3] | Non-invasive (Oral solution and urine collection)[3][4] |
| Hydrogen Breath Test (HBT) | $60 - $299+[5][6][7] | 88% - 100%[8][9][10] | 85% - 100%[8][9][10] | 2 - 3 hours[11][12] | Non-invasive (Oral solution and breath samples)[13] |
| Lactose Tolerance Test (LTT) | ~$109 - $159[14][15] | 75% - 94%[16] | 90% - 96%[16] | 2 - 3 hours[17][18] | Minimally invasive (Oral solution and multiple blood draws)[19] |
| Genetic Test | $79 - $149+[20][21][22] | High (detects primary intolerance) | High (detects primary intolerance) | N/A (Sample collection is quick) | Non-invasive (Cheek swab or blood sample)[20][23][24] |
Note: The cost of the this compound test is not yet publicly available as it is still in clinical trial phases in some regions. The costs for other tests can vary based on the provider and insurance coverage.
Experimental Protocols
Accurate and reproducible results are paramount in diagnostic testing. Below are the detailed methodologies for the this compound test and its alternatives.
This compound Test Protocol
The this compound test offers a non-invasive method to assess lactase activity indirectly.
-
Patient Preparation: The patient is required to fast overnight (8-12 hours). The first urine of the morning is discarded to ensure bladder emptying.[1]
-
Administration: A single oral dose of 0.45g of this compound, a synthetic analogue of lactose, is administered dissolved in water.[1][3]
-
Sample Collection: Urine is collected over a 5-hour period following administration.[1][3]
-
Analysis: The collected urine is analyzed for the concentration of D-xylose. The total amount of xylose excreted is directly correlated with the enzymatic activity of intestinal lactase.[1][4]
-
Interpretation: A urinary xylose level below a predetermined cut-off point (e.g., 19.18 mg in 5 hours) indicates lactose malabsorption.[1]
Hydrogen Breath Test (HBT) Protocol
The HBT is the most widely used method for diagnosing lactose intolerance.
-
Patient Preparation: The patient must follow a specific low-fiber diet for 24 hours prior to the test and fast for 8-12 hours overnight.[11][25] Smoking and strenuous exercise should be avoided on the day of the test.[13][26]
-
Baseline Measurement: A baseline breath sample is collected to measure the initial hydrogen concentration.[12]
-
Administration: The patient ingests a solution containing 25-50g of lactose.[3]
-
Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for up to 3 hours.[11][12]
-
Analysis: The hydrogen concentration in the breath samples is measured.
-
Interpretation: A rise in hydrogen concentration of more than 20 parts per million (ppm) above the baseline is considered a positive result, indicating lactose malabsorption.[8]
Lactose Tolerance Test (LTT) Protocol
The LTT measures the body's ability to absorb lactose by monitoring blood glucose levels.
-
Patient Preparation: The patient must fast for 8-12 hours overnight.[27][28]
-
Baseline Measurement: A fasting blood sample is taken to determine the baseline blood glucose level.[17][28]
-
Administration: The patient drinks a liquid containing 50g of lactose.[28]
-
Sample Collection: Blood samples are drawn at specific intervals, typically at 30, 60, and 120 minutes after lactose ingestion.[27][28]
-
Analysis: The glucose levels in the blood samples are measured.
-
Interpretation: If the blood glucose level does not rise by more than 20 mg/dL from the baseline, it suggests lactose malabsorption.[29][17]
Genetic Test Protocol
Genetic testing identifies the genetic markers associated with primary lactose intolerance.
-
Patient Preparation: No special preparation, such as fasting, is required.
-
Sample Collection: A DNA sample is collected via a simple, non-invasive cheek swab or a blood sample.[20][23][24]
-
Analysis: The DNA is analyzed in a laboratory for the presence of specific single nucleotide polymorphisms (SNPs), such as the C/T-13910 variant in the MCM6 gene, which is associated with lactase persistence or non-persistence.[30][31]
-
Interpretation: The test results indicate whether the individual has the genetic makeup for lactase persistence (lactose tolerant) or non-persistence (primary lactose intolerance).[30]
Diagnostic Workflow Visualization
The following diagram illustrates the typical workflow for diagnosing lactose intolerance, from initial clinical suspicion to the application of various testing methodologies.
Figure 1: Diagnostic workflow for lactose intolerance.
Conclusion
The this compound test presents a promising non-invasive alternative for the diagnosis of lactose intolerance with high sensitivity and specificity. Its primary advantages lie in its simplicity and patient comfort, as it avoids the multiple breath samples of the HBT and the blood draws of the LTT. While a direct cost-effectiveness analysis is pending the public release of its pricing, its streamlined protocol suggests potential for cost savings in terms of technician time and equipment.
The Hydrogen Breath Test remains a widely accepted and relatively inexpensive option, though it can be time-consuming and requires strict patient adherence to pre-test dietary restrictions. The Lactose Tolerance Test, while accurate, is more invasive and less comfortable for the patient. Genetic testing offers a convenient, non-invasive method for identifying primary lactose intolerance but does not diagnose secondary causes.
Ultimately, the selection of a diagnostic test will depend on a variety of factors including availability, cost, patient preference, and the specific clinical question being addressed. As this compound becomes more widely available, further research into its real-world cost-effectiveness will be crucial in determining its definitive place in the diagnostic algorithm for lactose intolerance.
References
- 1. catlab.cat [catlab.cat]
- 2. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (this compound): a multicentre, open-label, phase IIB-III nonrandomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. metsol.com [metsol.com]
- 6. mngi.com [mngi.com]
- 7. Lactose Intolerance Testing for Chesterfield, Saint Louis, Ballwin and Des Peres, MO | Gateway Gastroenterology | Gastroenterology & Hepatology [gatewaygi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A comparison of diagnostic tests for lactose malabsorption - which one is the best? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrogen Breath Test for Diagnosing Lactose Intolerance [webmd.com]
- 12. med.umich.edu [med.umich.edu]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. walkinlab.com [walkinlab.com]
- 15. healthlabs.com [healthlabs.com]
- 16. Meta-analysis: the diagnostic accuracy of lactose breath hydrogen or lactose tolerance tests for predicting the North European lactase polymorphism C/T-13910 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lactose Tolerance Test: Purpose, Procedure & Results [healthline.com]
- 18. clinpath.com.au [clinpath.com.au]
- 19. mountsinai.org [mountsinai.org]
- 20. Lactose Intolerance Test - Genetic Testing for Lactose & Dairy Intolerance at Home | AlphaBiolabs USA [alphabiolabsusa.com]
- 21. Genovate Lactose Intolerance DNA Test Kit - $149.00 [genovate.com]
- 22. fgih.co.uk [fgih.co.uk]
- 23. plexusdx.com [plexusdx.com]
- 24. Lactose Intolerance, Genetic Testing - myGenomiX® - Predisposition Genetic Tests | Diagnostiki Athinon [athenslab.gr]
- 25. lifelabs.azureedge.net [lifelabs.azureedge.net]
- 26. clevelandclinicabudhabi.ae [clevelandclinicabudhabi.ae]
- 27. Lactose Tolerance Tests: MedlinePlus Medical Test [medlineplus.gov]
- 28. Lactose Tolerance Test [teveritt.co.uk]
- 29. emedicine.medscape.com [emedicine.medscape.com]
- 30. sciencelearn.org.nz [sciencelearn.org.nz]
- 31. mps.com.au [mps.com.au]
Safety Operating Guide
Proper Disposal of Gaxilose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Gaxilose, a synthetic disaccharide used in diagnostic testing for lactose intolerance. While specific institutional protocols should always be followed, these guidelines offer a framework for the safe handling and disposal of this compound waste.
This compound Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented below. This information is crucial for a comprehensive understanding and safe handling of the substance.
| Property | Value |
| Chemical Formula | C11H20O10[1][2][3] |
| Molecular Weight | 312.27 g/mol [1][2][3] |
| CAS Number | 14087-31-1[1][2][3] |
| Appearance | White solid (based on similar sugars)[4] |
| Solubility | Soluble in water[4] |
| Melting Point | 160-168 °C[2] |
Standard Disposal Protocol for this compound
This compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[5] However, it is imperative to handle all chemical waste with care and adhere to established laboratory safety protocols. The following step-by-step process outlines the recommended disposal procedure for this compound.
Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[5][6]
Step 2: Waste Characterization Determine if the this compound waste is mixed with any hazardous materials. If this compound has been used in a solution with hazardous chemicals, it must be disposed of as hazardous waste according to your institution's guidelines.[7][8]
Step 3: Disposal of Uncontaminated this compound For uncontaminated this compound powder or aqueous solutions, the following procedure is recommended:
-
Small Quantities: For small residual amounts, wipe down surfaces with a damp cloth or paper towel and dispose of it in the regular trash.
-
Aqueous Solutions: Uncontaminated aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water.[6]
-
Solid Waste:
-
For larger quantities of solid this compound, it is best practice to dispose of it as non-hazardous solid chemical waste.
-
Place the this compound in a clearly labeled, sealed container.
-
Follow your institution's procedures for the collection and disposal of non-hazardous chemical waste.[8]
-
Step 4: Disposal of Contaminated this compound If this compound is contaminated with hazardous materials, it must be treated as hazardous waste.
-
Containerization: Place the contaminated this compound waste (solid or liquid) in a compatible, leak-proof container with a secure lid.[8]
-
Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical names of all components, including this compound and the contaminants.[9]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area.[7]
-
Disposal Request: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department.[7]
Step 5: Decontamination of Empty Containers Triple rinse empty this compound containers with water. The rinsate from uncontaminated containers can be disposed of down the drain. For containers that held this compound mixed with hazardous substances, the first rinse should be collected as hazardous waste.[8] After thorough cleaning, the container can often be recycled or disposed of as regular lab glass or plastic waste. Deface the label of the empty container before disposal.[10]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) for this compound before handling and disposal.
References
- 1. This compound | C11H20O10 | CID 3082054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. medkoo.com [medkoo.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. nems.nih.gov [nems.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Personal protective equipment for handling Gaxilose
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols and logistical information for the handling and disposal of Gaxilose, a synthetic disaccharide used as a diagnostic agent.[1][2][3] Adherence to these guidelines is critical to ensure a safe laboratory environment and maintain experimental integrity.
This compound: Key Safety Data
This compound, also known as 4-Galactosylxylose, is a substrate of intestinal lactase used in noninvasive diagnostic tests.[3] While it is generally well-tolerated in clinical settings, concentrated forms used in research require careful handling.[1] The primary hazard associated with this compound in a laboratory setting is respiratory irritation from inhalation of the powdered form.[4]
| Property | Value | Source |
| Chemical Formula | C11H20O10 | [3] |
| Molecular Weight | 312.27 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | Assumed, based on typical disaccharides |
| Primary Hazard | May cause respiratory irritation (H335) | [4] |
| Storage | Store in a cool, dry, well-ventilated area | General best practice |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific procedure being performed.[5] The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Task | Required PPE | Rationale |
| Handling Solid this compound (Weighing, Aliquoting) | Lab coat, disposable nitrile gloves, safety glasses with side shields, N95 respirator | To prevent inhalation of fine powder and protect skin and eyes from contact.[6][7] |
| Preparing this compound Solutions | Lab coat, disposable nitrile gloves, safety glasses with side shields | To protect against splashes of the solution.[7][8] |
| Administering to Cell Cultures or Animals | Lab coat, disposable nitrile gloves, safety glasses | Standard precaution for biological experiments to prevent contamination and exposure.[5] |
Operational Plan for Handling this compound
The following workflow outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution
-
Preparation:
-
Consult the Safety Data Sheet (SDS) for this compound prior to beginning work.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Assemble all necessary materials: this compound powder, appropriate solvent (e.g., sterile water or PBS), sterile conical tubes, and calibrated pipettes.
-
-
Personal Protective Equipment:
-
Don a lab coat, safety glasses with side shields, and disposable nitrile gloves.
-
When weighing the solid this compound powder, wear an N95 respirator to prevent inhalation.[6]
-
-
Procedure:
-
Tare a sterile conical tube on a calibrated balance inside a chemical fume hood.
-
Carefully weigh the desired amount of this compound powder into the tube. For 10 mL of a 100 mM solution, you will need 312.27 mg.
-
Remove the tube from the balance and add approximately 8 mL of the chosen solvent.
-
Vortex the tube until the this compound is completely dissolved.
-
Bring the final volume to 10 mL with the solvent.
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
-
Storage:
-
Store the stock solution at the recommended temperature (typically 4°C for short-term and -20°C for long-term storage) in a clearly labeled container.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure a safe workplace.
-
Unused this compound Powder: Dispose of as chemical waste in accordance with institutional, local, and federal regulations.[9] Do not dispose of down the drain or in the regular trash.
-
Liquid Waste: Aqueous solutions of this compound may be permissible for drain disposal depending on the concentration and local regulations.[10] Always check with your institution's Environmental Health and Safety (EHS) office. If in doubt, collect as chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be placed in a sealed bag or container and disposed of as chemical waste.[9]
-
Glassware: Reusable glassware should be decontaminated by soaking in a suitable cleaning solution (e.g., 10% bleach solution) before washing.[11]
Caption: Decision tree for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.
By adhering to these guidelines, researchers can safely handle this compound while minimizing personal exposure and environmental impact. Always consult your institution's specific safety protocols and EHS office for any questions or concerns.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | C11H20O10 | CID 3082054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amano-enzyme.com [amano-enzyme.com]
- 7. Personal Protective Equipment (PPE) | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 8. dentalcare.com [dentalcare.com]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. nems.nih.gov [nems.nih.gov]
- 11. ars.usda.gov [ars.usda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
